molecular formula C7H8BrNO2 B073794 Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1196-90-3

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B073794
CAS No.: 1196-90-3
M. Wt: 218.05 g/mol
InChI Key: XYZFZMSLKMPMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZFZMSLKMPMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465440
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-90-3
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, with CAS Number 1196-90-3, is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its substituted pyrrole ring structure is a key pharmacophore in various areas of medicinal chemistry. Understanding its physical, chemical, and spectroscopic properties is paramount for its effective use in the synthesis of novel molecules, including potential therapeutic agents. This guide provides a comprehensive overview of its key physical characteristics, handling protocols, and spectroscopic data, offering a foundational resource for laboratory work.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for reaction planning, purification, and material handling.

PropertyValueSource(s)
CAS Number 1196-90-3[1]
Molecular Formula C₇H₈BrNO₂[1][2]
Molecular Weight 218.05 g/mol [1][2]
Appearance Powder or crystals[1]
Melting Point 61-64 °C[1]
Assay / Purity ≥95% - ≥98%[1][2]
InChI Key XYZFZMSLKMPMGW-UHFFFAOYSA-N[1]
SMILES String COC(=O)c1cc(Br)cn1C[1][2]

Molecular Structure

The structure of this compound is defined by a central pyrrole ring, substituted at key positions.

Caption: 2D Structure of this compound.

Spectroscopic Characterization

Direct experimental spectroscopic data for this specific compound is not consistently provided by commercial suppliers. One major vendor explicitly notes that they do not collect analytical data for this product and that the buyer is responsible for confirming its identity and purity.[3] Therefore, the following sections provide predicted data based on established computational models, which serve as a reliable guide for researchers performing their own analyses.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is critical for confirming the hydrogen framework of the molecule. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyrrole H (C3-H)6.95 - 7.10Singlet (s)1H
Pyrrole H (C5-H)6.80 - 6.95Singlet (s)1H
N-Methyl (N-CH₃)3.85 - 4.00Singlet (s)3H
Ester Methyl (O-CH₃)3.75 - 3.85Singlet (s)3H

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and instrument.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton.

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)160 - 162
Pyrrole C2125 - 128
Pyrrole C5123 - 126
Pyrrole C3113 - 116
Pyrrole C4 (C-Br)93 - 96
Ester Methyl (O-CH₃)51 - 53
N-Methyl (N-CH₃)36 - 38

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and instrument.

Predicted Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and isotopic signature. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) results in a distinctive M and M+2 pattern.

ParameterPredicted Value
Exact Mass 216.97383 Da
Monoisotopic Mass 216.97383 Da
[M]⁺ Peak (⁷⁹Br) m/z 216.97
[M+2]⁺ Peak (⁸¹Br) m/z 218.97
Relative Intensity ~100 : 97.5

Solubility Profile

  • High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide).

  • Moderate Solubility: Expected in alcohols (e.g., Methanol, Ethanol) and ethers (e.g., Diethyl ether, Tetrahydrofuran).

  • Low to Insoluble: Expected in water and non-polar hydrocarbon solvents (e.g., Hexanes, Toluene).

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Storage Recommendations

The compound should be stored in a tightly sealed container under an inert atmosphere. The recommended storage temperature is between 2-8°C.[1] This refrigerated condition helps to minimize potential degradation over time.

Safety and Handling

Researchers should handle this compound in a chemical fume hood.[4] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[4] Avoid inhalation of dust and contact with skin and eyes. In case of accidental release, use an inert absorbent material for cleanup and dispose of it as hazardous waste.[4] The material should be kept away from heat, sparks, and open flames, and it is incompatible with strong oxidizing agents, acids, and bases.

Experimental Protocol: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

G cluster_prep Sample Preparation cluster_transfer NMR Tube Transfer cluster_analysis Analysis s1 Weigh 5-10 mg of the compound into a clean vial s2 Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) s1->s2 s3 Vortex or sonicate until fully dissolved s2->s3 s4 Filter the solution through a plug of glass wool or a syringe filter into a clean NMR tube s3->s4 s5 Cap the NMR tube securely s4->s5 s6 Insert the tube into the NMR spectrometer s5->s6 s7 Acquire ¹H and ¹³C spectra s6->s7

Caption: Standard workflow for preparing an NMR sample.

Methodology:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound. The causality here is to ensure a sufficient concentration for a strong signal-to-noise ratio without saturating the detector.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; CDCl₃ is often a good starting point for moderately polar organic compounds and has a well-defined residual solvent peak.

  • Homogenization: Vortex or sonicate the mixture to ensure the compound is fully dissolved. A clear, homogeneous solution is necessary for high-resolution spectra.

  • Transfer: To prevent solid impurities from interfering with the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Analysis: Cap the NMR tube, place it in the spectrometer, and proceed with data acquisition.

Conclusion

This compound is a key synthetic intermediate with well-defined physical properties. Its identity and purity, while not always accompanied by vendor-supplied analytical data, can be reliably confirmed using standard spectroscopic techniques guided by the predicted data provided in this document. Adherence to the recommended storage and handling protocols will ensure its stability and the safety of laboratory personnel.

References

Technical Guide: Structure Elucidation of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural determination of heterocyclic compounds is of paramount importance. Pyrrole scaffolds, in particular, are core components in a vast array of biologically active molecules and functional materials.[1] This guide provides an in-depth, experience-driven approach to the structural elucidation of a specific substituted pyrrole, methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate . We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind the selection of analytical techniques and the logical process of data integration to arrive at a conclusive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of molecular characterization.

The subject of our analysis, this compound, is a derivative of pyrrole with substituents that introduce distinct spectroscopic signatures. The presence of a bromine atom, a methyl group on the nitrogen, and a methyl carboxylate group at the 2-position creates a unique electronic environment within the pyrrole ring, which we can probe using a suite of analytical methods.

Foundational Analysis: Mass Spectrometry

The logical first step in the characterization of a newly synthesized or isolated compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Rationale for HRMS: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a critical, self-validating step; if the observed mass does not correspond to the expected formula, all subsequent spectroscopic interpretations are built on a flawed foundation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically forming the protonated molecular ion [M+H]⁺.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The spectrum is then acquired over an appropriate mass range.

Data Interpretation and Validation

For this compound (C₇H₈BrNO₂), the expected monoisotopic mass is 216.9738 Da.[2] A key validation point is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion, separated by two mass units and with nearly equal intensity. The observation of this isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

PropertyValueSource
Molecular FormulaC₇H₈BrNO₂[2]
Molecular Weight218.05 g/mol [2]
Monoisotopic Mass216.9738 Da[2]

Probing the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the detailed structure of organic molecules.[1] It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

Expertise in Action: The chemical shifts (δ) of protons on an aromatic ring are highly sensitive to the electronic effects of substituents.[1] Electron-withdrawing groups, such as the methyl carboxylate, will deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups will cause an upfield shift. The bromine atom has a more complex effect, with its electronegativity deshielding and its lone pairs potentially shielding through resonance.

Expected ¹H NMR Spectrum:

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

  • Ester Methyl Protons: A singlet for the three protons of the methyl group of the ester functionality.

  • Pyrrole Ring Protons: Two distinct signals in the aromatic region, each integrating to one proton. Their chemical shifts and coupling patterns will be critical for confirming the substitution pattern.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Causality in Spectral Features: The ¹³C NMR spectrum will reveal all unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronic nature of attached groups.

Expected ¹³C NMR Spectrum:

  • Ester Carbonyl Carbon: A signal at the downfield end of the spectrum, characteristic of a carbonyl group.

  • Pyrrole Ring Carbons: Four distinct signals for the carbons of the pyrrole ring. The carbons directly attached to the nitrogen and the bromine will have their chemical shifts significantly influenced.

  • Methyl Carbons: Two signals in the upfield region corresponding to the N-methyl and the ester methyl carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Advanced Experiments (if needed): If the initial spectra are ambiguous, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Structure Confirmation Workflow

structure_elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy cluster_Final Final Structure Confirmation MS HRMS Analysis Formula Elemental Formula (C₇H₈BrNO₂) MS->Formula Isotopes Bromine Isotopic Pattern MS->Isotopes Structure Confirmed Structure Formula->Structure Confirms Mass Isotopes->Structure Confirms Br H_NMR ¹H NMR Connectivity Proton & Carbon Environments H_NMR->Connectivity C_NMR ¹³C NMR C_NMR->Connectivity Connectivity->Structure Confirms Skeleton IR FTIR Analysis Func_Groups Functional Groups (C=O, C-N, C-Br) IR->Func_Groups Func_Groups->Structure Confirms Bonds

Caption: Workflow for the structure elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Rationale for IR Spectroscopy: This technique serves as a cross-validation of the functional groups inferred from the molecular formula and NMR data. The presence of a strong carbonyl stretch, for instance, provides definitive evidence for the ester group.

Expected IR Absorption Bands
  • C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹, characteristic of an ester carbonyl group.

  • C-N Stretch: Absorptions in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the C-N bonds of the pyrrole ring.

  • C-H Stretch: Signals above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for aliphatic C-H bonds of the methyl groups.

  • C-Br Stretch: A weaker absorption in the lower frequency region of the spectrum.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The instrument software automatically calculates the transmittance or absorbance spectrum.

Integrated Data Analysis and Structure Confirmation

The trustworthiness of a structure elucidation lies in the convergence of data from multiple, independent analytical techniques. Each piece of spectroscopic data should be consistent with the proposed structure and with the data from other methods.

  • HRMS: Confirms the elemental formula C₇H₈BrNO₂ and the presence of one bromine atom.

  • ¹³C NMR: Shows seven distinct carbon signals, consistent with the proposed structure. The chemical shifts will align with expectations for a carbonyl carbon, four aromatic carbons, and two methyl carbons.

  • ¹H NMR: Reveals signals for two distinct methyl groups and two aromatic protons. The integration values (3H, 3H, 1H, 1H) will be crucial. The specific chemical shifts and coupling patterns of the aromatic protons will definitively establish the 4-bromo and 2-carboxylate substitution pattern.

  • IR Spectroscopy: Confirms the presence of the key functional groups, most notably the ester carbonyl.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical application and interpretation of modern analytical techniques. By beginning with the foundational data of molecular formula from HRMS, followed by a detailed mapping of the molecular framework with ¹H and ¹³C NMR, and concluding with the functional group confirmation by IR spectroscopy, a researcher can arrive at an unambiguous and trustworthy structural assignment. This guide has outlined not just the "how" but the "why" of these experimental choices, providing a framework for rigorous scientific investigation in the field of chemical analysis.

References

A Comprehensive Spectroscopic Analysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-90-3)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the spectroscopic data for Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. As a substituted pyrrole, this compound serves as a valuable building block in medicinal chemistry and materials science, making its unambiguous structural verification paramount.[1][2] This document, written from the perspective of a Senior Application Scientist, synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The core of robust chemical research lies in the certainty of structure. For a molecule like this compound, with multiple substituents on an aromatic ring, a multi-technique approach is not just recommended, but essential for irrefutable confirmation. Each spectroscopic method provides a unique piece of the structural puzzle, and together, they create a cohesive and validated whole.

Molecular Identity:

  • Systematic Name: this compound

  • CAS Number: 1196-90-3[3]

  • Molecular Formula: C₇H₈BrNO₂[3]

  • Molecular Weight: 218.05 g/mol [3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For substituted pyrroles, NMR provides definitive information on the substitution pattern by analyzing the chemical shifts and coupling constants of the ring protons and carbons.

Guiding Principles: Causality in Chemical Shifts

The pyrrole ring is an electron-rich aromatic system. The chemical shifts of its protons and carbons are highly sensitive to the electronic effects of substituents.[1] In our target molecule, we have three key substituents to consider:

  • N-methyl group: A weakly electron-donating group.

  • Methyl ester at C2 (-CO₂Me): A strong electron-withdrawing group (EWG) due to resonance and inductive effects. This will significantly deshield (move downfield) adjacent nuclei.

  • Bromine at C4 (-Br): An electron-withdrawing group via induction but weakly electron-donating through resonance. Its net effect is typically deshielding.

These substituent effects disrupt the symmetry of the pyrrole ring, resulting in a unique signal for each proton and carbon, which is key to confirming the specific isomer.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is critical. The following protocol is designed to minimize artifacts and ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample P2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) P1->P2 P3 Vortex to ensure homogeneity P2->P3 P4 Transfer to a clean, dry 5 mm NMR tube P3->P4 A1 Insert sample & lock on solvent deuterium signal P4->A1 A2 Shim magnet coils for optimal field homogeneity A1->A2 A3 Acquire ¹H Spectrum (e.g., 16 scans, 4s acq. time) A2->A3 A4 Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) A2->A4 D1 Apply Fourier Transform (FID -> Spectrum) A3->D1 A4->D1 D2 Phase correction D1->D2 D3 Baseline correction D2->D3 D4 Calibrate to TMS (0 ppm) or residual solvent peak D3->D4 D5 Integrate ¹H signals & pick peaks for ¹H and ¹³C D4->D5 Mol [C₇H₈BrNO₂]⁺• m/z 217/219 Frag1 [C₆H₅BrNO]⁺ m/z 186/188 Mol->Frag1 - •OCH₃ Frag2 [C₅H₅BrN]⁺• m/z 158/160 Mol->Frag2 - •CO₂CH₃

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest as a synthetic intermediate.[1] We will dissect the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants based on first principles and substituent effects, and provide a field-proven, step-by-step protocol for acquiring high-quality experimental data. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.

The Pyrrole Scaffold: A Privileged Heterocycle

The pyrrole ring is a fundamental five-membered aromatic heterocycle featured in a vast array of biologically active molecules, including natural products and pharmaceuticals.[2] The precise characterization of substituted pyrroles is therefore a critical step in synthetic chemistry and drug discovery. Our target molecule, this compound (CAS 1196-90-3), presents a classic example of how substituent effects dictate the magnetic environment of each proton, giving rise to a unique and interpretable ¹H NMR spectrum.

Molecular Structure

The logical first step in any spectral interpretation is a thorough examination of the molecule's structure.

Figure 1: Structure of this compound.

Theoretical ¹H NMR Spectral Analysis: A Predictive Approach

A key strength of NMR is our ability to predict a spectrum with reasonable accuracy before ever placing a sample in the magnet. This predictive power stems from understanding how the electronic environment surrounding a proton influences its resonance frequency (chemical shift).

Pillar of Analysis: Substituent Effects

In the pyrrole ring, the positions of the protons are highly sensitive to the electronic nature of the substituents.[2] Electron-withdrawing groups (EWGs) pull electron density away from the ring, "deshielding" the nearby protons and shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the protons and shifting them upfield (to a lower ppm value).[3]

In our target molecule:

  • Methyl Carboxylate (-COOCH₃) at C2: This is a strong EWG, which will significantly deshield the adjacent H-3 proton.

  • Bromine (-Br) at C4: As a halogen, bromine is an EWG due to its electronegativity, deshielding both H-3 and H-5 protons.

  • N-Methyl (-CH₃) at N1: The N-methyl group is generally considered electron-donating relative to an N-H proton, which would slightly shield the ring protons.

Based on this, we can anticipate four unique signals in the ¹H NMR spectrum: two from the aromatic pyrrole protons (H-3 and H-5), one from the N-methyl protons, and one from the ester's methyl protons.

Detailed Peak Assignment and Rationale
  • Aromatic Protons (H-3 & H-5):

    • Chemical Shift (δ): Protons on aromatic heterocycles typically resonate between 6.0 and 9.0 ppm.[4][5] Given the two strong EWGs on the ring, we expect these protons to be at the downfield end of this range. The H-3 proton is flanked by both the carboxylate and the bromine, while the H-5 proton is adjacent to the bromine and the N-methyl group. We predict both signals to appear in the 6.5-7.5 ppm region.

    • Multiplicity: The H-3 and H-5 protons are not adjacent, so they will not exhibit traditional vicinal (³J) coupling. However, in five-membered aromatic rings, a notable four-bond coupling (⁴J) often occurs across the heteroatom.[6][7] This will cause the H-3 and H-5 signals to appear as two distinct doublets .

  • N-Methyl Protons (N-CH₃):

    • Chemical Shift (δ): The protons of the methyl group attached to the nitrogen are deshielded by the aromatic ring system and the electronegative nitrogen atom. We predict this signal to appear as a singlet in the range of 3.7-4.0 ppm.

    • Multiplicity: As there are no protons on the adjacent nitrogen or carbon atoms, this signal will be a sharp singlet .

  • Ester Methyl Protons (O-CH₃):

    • Chemical Shift (δ): The protons of the ester's methyl group are deshielded by the adjacent oxygen atom. This is a very characteristic signal, typically appearing as a singlet around 3.8-4.0 ppm.[8][9]

    • Multiplicity: With no adjacent protons, this signal will also be a singlet .

Spin-Spin Coupling: The Fine Structure

The splitting of signals into multiplets is governed by spin-spin coupling, an interaction between neighboring magnetic nuclei transmitted through the bonding electrons. In this molecule, the most informative coupling is the long-range interaction between H-3 and H-5.

H3 H-3 H5 H-5 H3->H5 ⁴J ≈ 1.5-2.5 Hz C3 C3 C4 C4 C5 C5

Figure 2: ⁴J coupling pathway between H-3 and H-5 protons.

This ⁴J coupling constant in substituted pyrroles is typically small, on the order of 1.5-2.5 Hz. While small, this splitting is crucial for confirming the assignment of the two aromatic protons.

Predicted Data Summary

The anticipated ¹H NMR spectral data can be summarized for easy reference during experimental analysis.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.0 - 7.4Doublet (d)~1.5 - 2.51H
H-3~6.8 - 7.2Doublet (d)~1.5 - 2.51H
N-CH₃~3.8 - 4.0Singlet (s)N/A3H
O-CH₃~3.7 - 3.9Singlet (s)N/A3H

Experimental Protocol for High-Resolution ¹H NMR

The trustworthiness of any analytical result hinges on a robust and well-executed experimental protocol. The following procedure is a self-validating system designed to produce a high-quality, interpretable spectrum.

Objective

To acquire a high-resolution ¹H NMR spectrum of this compound on a 400 MHz NMR spectrometer for the purpose of structural verification.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock filter->insert shim 5. Shim Magnet Coils insert->shim acquire 6. Acquire Spectrum (zg30 pulse program) shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase Correction ft->phase baseline 9. Baseline Correction phase->baseline integrate 10. Integrate & Calibrate baseline->integrate analysis 11. Spectral Analysis integrate->analysis

Figure 3: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Massing: Accurately weigh 10-20 mg of the solid compound. Using a sufficient quantity ensures a good signal-to-noise ratio without excessive concentration that can lead to line broadening.

    • Solvation: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and a single residual solvent peak at ~7.26 ppm that can be used for reference.[10]

    • Filtration (Critical Step): Transfer the solution to a clean, dry 5 mm NMR tube by filtering it through a Pasteur pipette containing a small, tightly packed plug of glass wool. Causality: This step is non-negotiable. Suspended solid particles drastically disrupt the magnetic field homogeneity, resulting in broad, poorly resolved peaks that obscure coupling information. Cotton wool should be avoided as solvents can leach impurities from it.

  • Data Acquisition (400 MHz Spectrometer):

    • Insertion and Locking: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal from the CDCl₃, which serves as a stable reference to counteract any magnetic field drift during the experiment.[10]

    • Shimming: This is the process of optimizing the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard, but manual adjustment may be required to achieve narrow, symmetrical peak shapes. Poor shimming is a primary cause of broadened signals.[3]

    • Setting Acquisition Parameters:

      • Pulse Program: Use a standard 30-degree pulse (zg30). This provides a good balance between signal intensity and allowing for a shorter relaxation delay.

      • Spectral Width (SW): Set to ~16 ppm. This ensures the entire expected range of proton signals (from ~0 to 12 ppm) is captured.

      • Acquisition Time (AQ): Set to at least 3-4 seconds. A longer acquisition time allows for better resolution of fine splitting patterns, which is essential for observing the small ⁴J coupling.

      • Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the protons to return to their equilibrium state before the next pulse. A sufficient delay is crucial for accurate signal integration.

      • Number of Scans (NS): Start with 16 scans. This number can be increased (e.g., to 64 or 128) to improve the signal-to-noise ratio for dilute samples.

  • Data Processing:

    • Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase so that all peaks are purely absorptive and have a flat baseline at their base.

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

    • Referencing: Calibrate the x-axis by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integration: Define the integral regions for each of the four signals. The relative areas should correspond to the number of protons giving rise to each signal (a 1:1:3:3 ratio).

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The chemical shifts of the four distinct proton environments are governed by the electronic effects of the substituents on the aromatic pyrrole ring. The fine structure, characterized by two singlets for the methyl groups and two doublets for the ring protons, is a direct consequence of spin-spin coupling rules, revealing a key long-range ⁴J coupling. By following a robust experimental protocol, a high-quality spectrum can be reliably obtained, allowing for the unambiguous structural confirmation of this important synthetic intermediate.

References

An In-depth Technical Guide to the ¹³C NMR of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹³C NMR in Modern Heterocyclic Chemistry

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, stands out as a definitive method for mapping the carbon skeleton of organic molecules. For researchers working with heterocyclic compounds—the core scaffolds of countless therapeutic agents—a deep understanding of ¹³C NMR is not merely advantageous; it is essential.

This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of a specific, functionally rich heterocycle: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. We will move beyond a simple cataloging of chemical shifts to explore the underlying electronic effects that govern the spectral appearance of this molecule. By dissecting the influence of each substituent on the pyrrole ring, this document aims to equip researchers, scientists, and drug development professionals with the predictive power and interpretive insight required for their work. The principles and protocols detailed herein are designed to be both theoretically robust and practically applicable, ensuring a self-validating approach to spectral analysis.

Core Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. In an aromatic system like a pyrrole, this environment is dictated by a combination of the inherent aromaticity of the ring and the electron-donating or electron-withdrawing nature of its substituents.[1] The analysis of this compound requires a careful consideration of the interplay between three distinct functional groups attached to the pyrrole core.

1. The Unsubstituted Pyrrole Scaffold: The foundation of our analysis is the basic pyrrole ring. Due to the influence of the nitrogen atom, the α-carbons (C2/C5), which are adjacent to the nitrogen, are more deshielded and resonate downfield (around 118 ppm) compared to the β-carbons (C3/C4) at approximately 108 ppm.[1] These values serve as our baseline before considering substituent effects.

2. Substituent Chemical Shift (SCS) Effects: The predictability of ¹³C NMR spectra for substituted aromatics stems from the largely additive nature of substituent effects.[2][3] We can analyze the contribution of each group on our target molecule individually.

  • N-Methyl Group (-CH₃): Attached to the nitrogen, the methyl group acts as a weak electron-donating group (EDG) through an inductive effect. This donation of electron density slightly shields the ring carbons, causing a modest upfield shift (to a lower ppm value) relative to an N-H pyrrole.[1]

  • C2-Methyl Carboxylate (-COOCH₃): This is a potent electron-withdrawing group (EWG) through both resonance and induction.[4] It strongly deshields the carbon to which it is attached (C2), causing a significant downfield shift. Its influence extends to other carbons in the ring, particularly C3 and C5, by withdrawing electron density through the π-system.[2][4] The carbonyl carbon itself will appear in the characteristic region for esters (160-185 ppm).[5]

  • C4-Bromo Group (-Br): The bromine atom exerts a dual electronic effect. Its high electronegativity causes electron withdrawal through induction (a deshielding effect). Conversely, its lone pairs can participate in resonance, donating electron density back into the ring (a shielding effect). For the directly attached carbon (C4), a dominant "heavy atom effect" is often observed, which causes a pronounced upfield (shielding) shift, overriding the expected inductive deshielding. The influence on other ring carbons (C3, C5) is a combination of these competing effects.

3. Integrated Prediction for the Target Molecule: By synthesizing these individual effects, we can predict the chemical environment and relative chemical shifts for each carbon in this compound.

  • C2: Directly attached to the strongly electron-withdrawing ester group. Expected to be significantly deshielded and appear far downfield.

  • C3: Adjacent to both the C2-ester (EWG) and the C4-bromo group. The deshielding effect from the ester is expected to be prominent.

  • C4: Directly bonded to bromine. The heavy atom effect is predicted to dominate, shifting this carbon significantly upfield, potentially to below 100 ppm.

  • C5: Influenced by the N-methyl group (weak shielding) and the C4-bromo group. It is also meta to the C2-ester group, feeling a weaker deshielding effect. Its final position will be a balance of these factors.

  • Quaternary Carbons: The C2 and C4 carbons are quaternary (no attached protons). In a standard proton-decoupled ¹³C NMR experiment, their signals are often of lower intensity due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

  • Substituent Carbons: The N-CH₃, O-CH₃, and C=O carbons will appear in their expected regions. The N-methyl carbon will be in the 30-40 ppm range, the O-methyl of the ester around 50-60 ppm, and the ester carbonyl carbon downfield, typically 160-165 ppm.[5][6]

Data Visualization and Summary

To clarify the relationships between structure and spectral data, the following diagram and table provide a visual and quantitative prediction of the ¹³C NMR spectrum.

Caption: Molecular structure and predicted ¹³C NMR chemical shift assignments.

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O ~161Typical range for an ester carbonyl carbon.[5]
C2 ~125Quaternary carbon; strongly deshielded by the directly attached -COOCH₃ group (EWG).[4]
C3 ~115Deshielded by the adjacent C2-ester group.
C5 ~112Influenced by weak shielding from the N-methyl group and deshielding from the bromine at C4.
C4 ~95Quaternary carbon; strongly shielded due to the "heavy atom effect" of the directly attached bromine.
O-CH₃ ~52Standard chemical shift for a methyl ester carbon.
N-CH₃ ~37Standard chemical shift for an N-methyl group on a pyrrole ring.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Obtaining a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous experimental design and execution. The following protocol outlines a self-validating system for acquiring data on a standard 400-600 MHz NMR spectrometer.

1. Sample Preparation:

  • Purity: Ensure the sample of this compound is of high purity (>95%) to prevent signals from impurities from complicating the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent-solute interactions can cause minor shifts in peak positions.[8][9]

  • Concentration: Due to the low natural abundance of ¹³C (~1.1%), a higher sample concentration is required compared to ¹H NMR. A concentration of 20-50 mg in 0.5-0.7 mL of deuterated solvent is recommended.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Parameters:

The following parameters are typical for a 400 MHz spectrometer and may require adjustment based on the specific instrument and sample.

  • Experiment: A standard 1D carbon experiment with proton decoupling and Nuclear Overhauser Effect (NOE) enhancement (e.g., Bruker pulse program zgpg30 or zgdc30).[10]

  • Spectral Width (SW): Set to a range of 0 to 220 ppm to ensure all carbon signals, from alkyl to carbonyl, are captured.

  • Transmitter Frequency Offset (O1P): Centered at approximately 100-110 ppm.

  • Acquisition Time (AQ): ~1.0-2.0 seconds. This affects the resolution of the spectrum.

  • Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 2 seconds. Quaternary carbons (like C2 and C4 in our molecule) have long relaxation times (T₁). A sufficient delay is crucial to allow these nuclei to fully relax between pulses, ensuring their signals are not attenuated or lost entirely.[10]

  • Pulse Angle (P1): A 30° flip angle (zgpg30) is often used as a compromise to shorten the required relaxation delay compared to a 90° pulse, allowing for more scans in a given amount of time (Ernst angle consideration).[10]

  • Number of Scans (NS): Start with a minimum of 1024 scans. Depending on the concentration, more scans (e.g., 4096 or higher) may be necessary to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure the baseline is flat.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[11] If using an internal standard like tetramethylsilane (TMS), set its peak to 0.00 ppm.

Caption: Standard workflow for ¹³C NMR spectrum acquisition and processing.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, but its correct interpretation hinges on a solid understanding of fundamental principles. By systematically evaluating the electronic contributions of the N-methyl, C2-ester, and C4-bromo substituents, one can confidently predict the relative chemical shifts of all carbon atoms within the molecule. The heavy atom effect of bromine on C4 is a particularly noteworthy feature, leading to a significant upfield shift that might otherwise be counterintuitive.

This guide has provided a robust theoretical framework for prediction and a detailed, field-tested protocol for data acquisition. For researchers in drug discovery and organic synthesis, mastering this integrated approach—from theoretical prediction to meticulous experimental practice—is crucial for accelerating research and ensuring the structural integrity of the compounds they create. For definitive, unambiguous assignments, especially in more complex analogs, complementing this 1D analysis with 2D NMR techniques such as HSQC (for C-H correlations) and HMBC (for long-range C-H correlations) is highly recommended.

References

mass spectrometry of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound relevant in synthetic chemistry and drug discovery. Designed for researchers and analytical scientists, this document moves beyond procedural outlines to explain the causal logic behind methodological choices, focusing on Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). We will dissect the theoretical underpinnings of its mass spectrum, including the unequivocal isotopic signature of bromine and the predictable fragmentation pathways dictated by its functional groups. A detailed, field-tested experimental protocol is provided, accompanied by a step-by-step guide to spectral interpretation. The objective is to equip the reader with the expertise to not only replicate the analysis but also to confidently identify and characterize similar molecules.

Introduction to the Analyte and Analytical Strategy

The Compound of Interest: this compound

This compound is a substituted pyrrole derivative. Its structure incorporates several key features that define its behavior in a mass spectrometer: a brominated aromatic pyrrole core, an N-methyl group, and a methyl ester functional group.

  • Molecular Formula: C₇H₈BrNO₂

  • Molecular Weight: 218.05 g/mol (for the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)[1]

  • Significance: As a functionalized heterocyclic molecule, it serves as a valuable building block in the synthesis of more complex pharmaceutical and agrochemical compounds.

Unambiguous structural confirmation is paramount in synthetic workflows, making mass spectrometry an indispensable analytical tool.

The Analytical Imperative: Why Mass Spectrometry?

In research and development, verifying the identity and purity of a synthesized compound is a critical checkpoint. Mass spectrometry offers unparalleled sensitivity and structural information. For a molecule like this compound, mass spectrometry serves to:

  • Confirm Molecular Weight: Directly verifying that the target molecule has been synthesized.

  • Provide Structural Evidence: The pattern of fragmentation gives profound insight into the molecule's connectivity, confirming the presence and arrangement of its functional groups.

  • Detect Impurities: The high sensitivity of the technique allows for the detection of trace-level impurities from starting materials or side reactions.

This guide will focus on Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), the gold standard for the analysis of volatile, thermally stable small molecules due to its high separation efficiency and the generation of reproducible, library-searchable mass spectra.[2]

Predicting the Mass Spectrum: A Theoretical Framework

Before any analysis, a robust theoretical prediction of the mass spectrum is essential. This allows for targeted data analysis and confident identification.

The Unmistakable Signature of Bromine

The most telling feature in the mass spectrum will be the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[3] This creates a characteristic isotopic pattern for any bromine-containing fragment.

IsotopeAtomic Mass (amu)Natural Abundance (%)
⁷⁹Br78.918350.69
⁸¹Br80.916349.31
A summary of bromine's natural isotopes.[3]

This near 1:1 ratio results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z) for the molecular ion (M) and any bromine-containing fragments. This is referred to as the M and M+2 pattern and is a definitive indicator for the presence of a single bromine atom.[4][5]

The Molecular Ion Cluster

The molecular ion (M⁺•) is formed when the analyte molecule loses one electron. Due to the bromine isotopes, we expect a molecular ion cluster rather than a single peak.

  • M⁺• Peak: Containing ⁷⁹Br, m/z ≈ 217

  • [M+2]⁺• Peak: Containing ⁸¹Br, m/z ≈ 219

The monoisotopic mass of the molecule containing ⁷⁹Br is approximately 216.979 g/mol . The presence of this m/z 217/219 cluster with a ~1:1 intensity ratio is the first and most crucial piece of evidence to look for in the spectrum.

Anticipated Fragmentation Pathways

Electron Ionization (EI) at the standard 70 eV is an energetic process that causes extensive and reproducible fragmentation.[6] The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses.

Fragmentation_Pathway cluster_frags Primary Fragments M <[M]⁺• (m/z 217/219)C₇H₈BrNO₂⁺•> F1 <[M - •OCH₃]⁺ (m/z 186/188)Loss of Methoxy Radical> M->F1 - 31 Da F2 <[M - •Br]⁺ (m/z 138)Loss of Bromine Radical> M->F2 - 79/81 Da F3 <[M - •COOCH₃]⁺ (m/z 158/160)Loss of Carbomethoxy Radical> M->F3 - 59 Da

  • Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group is a common fragmentation pathway for methyl esters.[7] The loss of a 31 Da methoxy radical leads to a stable acylium ion. This fragment will retain the bromine atom and thus appear as an isotopic doublet at m/z 186/188 .

  • Loss of a Bromine Radical (•Br): Halogens can be readily lost via homolytic cleavage.[8] The loss of a bromine radical (79 or 81 Da) would result in a fragment ion at m/z 138 . This fragment will appear as a single peak, as the characteristic isotopic pattern is lost with the bromine atom.

  • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the pyrrole ring and the ester group results in the loss of the entire carbomethoxy group as a radical (59 Da). The resulting brominated pyrrole ion will appear as an isotopic doublet at m/z 158/160 .

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard approach for the analysis. The parameters provided are a robust starting point and may be optimized for specific instrumentation.

Workflow Overview

GCMS_Workflow prep {Sample Preparation | Dissolve in suitable solvent (e.g., Ethyl Acetate)} inject {GC Injection | 1 µL injection volume} prep->inject sep {Chromatographic Separation | Separation on a capillary column} inject->sep ion {Ionization | Electron Ionization (70 eV)} sep->ion mass {Mass Analysis | Quadrupole Mass Filter} ion->mass detect {Detection | Electron Multiplier} mass->detect data {Data Analysis | Spectrum Interpretation} detect->data

Instrumentation and Reagents
  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an EI source.

  • GC Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Reagents: High-purity helium (carrier gas), analytical grade solvent (e.g., Ethyl Acetate, Dichloromethane).

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

    • Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column.

GC-MS Method Parameters
ParameterSettingRationale
GC Inlet
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injector Temp.250 °CEnsures rapid volatilization of the analyte without thermal degradation.
GC Column
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for optimal separation on a 0.25 mm ID column.
Oven ProgramInitial: 80 °C (hold 1 min)A starting temperature well below the analyte's boiling point.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation from any impurities.
Final Hold: 280 °C (hold 5 min)Ensures that all components are eluted from the column.
MS Parameters
Ionization ModeElectron Ionization (EI)The standard for generating reproducible, library-searchable spectra.
Ionization Energy70 eVMaximizes ionization and provides standardized fragmentation patterns.[9]
Source Temp.230 °CA standard temperature to maintain analyte in the gas phase.
Mass Range40 - 350 m/zCovers the expected molecular ion and all significant fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.

Interpreting the Acquired Mass Spectrum

Step 1: Locate the Molecular Ion Cluster

Scan the high-mass end of the spectrum for two peaks of nearly equal intensity separated by 2 m/z units. For this compound, you should find prominent peaks at m/z 217 and m/z 219 . The presence of this pattern is the primary confirmation of the compound's identity and its bromine content.[10]

Step 2: Correlate Fragments with the Structure

Identify the major peaks in the spectrum and match them to the predicted fragmentation pathways. The base peak (most intense peak) will correspond to the most stable fragment ion formed.

Observed m/zProposed Ion Structure / Neutral LossIsotopic PatternConfirmation Confidence
217 / 219[C₇H₈BrNO₂]⁺• (Molecular Ion)Yes (~1:1)Very High
186 / 188[M - •OCH₃]⁺Yes (~1:1)Very High
158 / 160[M - •COOCH₃]⁺Yes (~1:1)High
138[M - •Br]⁺NoVery High
59[COOCH₃]⁺NoMedium (Common fragment)

This logical loss pattern, where each fragment can be rationalized by the cleavage of specific bonds in the parent molecule, provides a self-validating system for structural confirmation.[6]

Advanced Considerations

Alternative Ionization Techniques

While EI is ideal for structural elucidation, softer ionization techniques can be employed to enhance the molecular ion signal, which can be weak in some EI spectra.

  • Chemical Ionization (CI): Uses a reagent gas (e.g., methane or ammonia) to produce protonated molecules ([M+H]⁺) with significantly less fragmentation.[11] This would be useful to unequivocally confirm the molecular weight with a strong signal at m/z 218/220.

  • Electrospray Ionization (ESI): Typically coupled with Liquid Chromatography (LC-MS), ESI is a very soft technique that would also produce a protonated molecule [M+H]⁺. Studies on other pyrrole derivatives have successfully used ESI to investigate fragmentation.[12][13]

Potential Pitfalls
  • Thermal Degradation: If the GC inlet temperature is too high, the molecule could degrade before reaching the column. This would manifest as the absence of a molecular ion and the appearance of unexpected fragments.

  • Co-eluting Impurities: If an impurity has a similar retention time, its mass spectrum will overlap with the analyte's. High-efficiency chromatography is key to mitigating this risk.[14]

Conclusion

The mass spectrometric analysis of this compound by GC-EI-MS is a robust and highly informative method. The key to a successful analysis lies in understanding and identifying two critical features: the characteristic M/M+2 isotopic cluster at m/z 217/219, which confirms the presence of bromine, and the logical fragmentation pattern corresponding to the loss of the ester's functional groups (•OCH₃, •COOCH₃) and the bromine atom. By following the structured approach of theoretical prediction, methodical analysis, and careful interpretation outlined in this guide, researchers can achieve unambiguous identification and structural verification of this and similar halogenated compounds with a high degree of confidence.

References

A Technical Guide to the Solubility Profile of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate for Pharmaceutical Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The successful progression of a candidate compound through the drug discovery and development pipeline is fundamentally linked to its physicochemical properties, with aqueous and organic solubility being paramount. Poor solubility can terminate the development of an otherwise promising therapeutic agent due to challenges in formulation, bioavailability, and administration. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-90-3), a heterocyclic building block relevant in medicinal chemistry.

While specific, publicly available quantitative solubility data for this compound is scarce, this document leverages first principles of physical organic chemistry to predict its solubility profile. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine both thermodynamic and kinetic solubility, ensuring that drug development professionals can generate the robust data required for informed decision-making. By synthesizing theoretical analysis with practical, self-validating methodologies, this guide serves as an essential resource for scientists working with this and structurally related compounds.

Physicochemical Characterization of the Solute

A molecule's structure dictates its properties and, consequently, its behavior in different solvent environments. A thorough understanding of the solute is the first step in predicting and interpreting solubility.

This compound is a substituted pyrrole, a class of heterocycles frequently utilized in the design of bioactive molecules. Its key structural features include an N-methylated pyrrole ring, a methyl ester functional group, and a bromine substituent. These features create a distinct electronic and steric profile that governs its intermolecular interactions.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1196-90-3 [1]
Molecular Formula C₇H₈BrNO₂ [1]
Molecular Weight 218.05 g/mol [1]
Appearance Powder or crystals [1]
Melting Point 61-64 °C [1]

| SMILES | COC(=O)c1cc(Br)cn1C |[1] |

From a solubility perspective, the molecule presents a mixed character. The methyl ester group (-COOCH₃) is polar and can act as a hydrogen bond acceptor. The N-methylated pyrrole ring contributes to the molecule's overall dipole moment. However, the N-methylation is a critical feature; unlike an unsubstituted pyrrole (which has an N-H bond), this compound cannot act as a hydrogen bond donor, a factor that significantly influences its interaction with protic solvents. The bromine atom and the hydrocarbon portions of the molecule contribute to its nonpolar character. This duality suggests that the compound is moderately polar.

The Principle of "Like Dissolves Like": A Solvent-Centric View

The foundational principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces, a concept often summarized as "like dissolves like"[2][3]. Solvents in organic chemistry are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[4][5]

  • Polar Protic Solvents: These solvents, such as water and ethanol, have significant dipole moments and contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen), allowing them to be both hydrogen bond donors and acceptors.[4]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone possess large dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[4][5]

  • Non-polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments, interacting primarily through weak van der Waals forces (London dispersion forces).[3]

The choice of solvent is therefore a critical experimental parameter, directly influencing not only solubility but also reaction kinetics and pathway selection.[4]

Table 2: Properties of Common Organic Solvents Relevant to Solubility Studies

Solvent Class Dielectric Constant (ε) Rationale for Interaction
Hexane Non-polar 1.9 Favorable for non-polar compounds; interacts via weak dispersion forces.
Toluene Non-polar 2.4 Aromatic nature can engage in π-stacking with suitable solutes.
Diethyl Ether Non-polar 4.3 Weakly polar; can act as a hydrogen bond acceptor.
Dichloromethane (DCM) Polar Aprotic 9.1 Effective at dissolving moderately polar compounds through dipole-dipole interactions.
Tetrahydrofuran (THF) Polar Aprotic 7.5 A good general-purpose solvent for moderately polar solutes.
Ethyl Acetate Polar Aprotic 6.0 Contains an ester group, making it a good solvent for other esters.
Acetone Polar Aprotic 21 Highly polar; dissolves a wide range of polar organic compounds.[4]
Acetonitrile (ACN) Polar Aprotic 37.5 High polarity makes it suitable for polar, non-protic solutes.
Dimethylformamide (DMF) Polar Aprotic 38 A powerful, highly polar solvent for a broad range of organic molecules.
Dimethyl Sulfoxide (DMSO) Polar Aprotic 47 One of the strongest common polar aprotic solvents, often used for poorly soluble compounds.[4]
Ethanol Polar Protic 24.3 Can act as both a hydrogen bond donor and acceptor.[4]
Methanol Polar Protic 32.6 Similar to ethanol but more polar.[4]

| Water | Polar Protic | 78.5 | The benchmark for polarity; dissolves compounds that can engage in strong hydrogen bonding.[4] |

(Dielectric constant values sourced from Chemistry LibreTexts and other compilations)[4][6]

Predictive Solubility Analysis

Based on the structural analysis in Section 1 and the solvent properties in Section 2, we can establish a predictive solubility profile for this compound.

Table 3: Predicted Qualitative Solubility of this compound

Solvent Class Predicted Solubility Rationale
Polar Aprotic High The moderate-to-high polarity of solvents like DMSO, DMF, Acetone, and DCM should effectively solvate the polar ester and pyrrole moieties of the solute through strong dipole-dipole interactions.
Polar Protic Moderate Solvents like ethanol and methanol will interact with the ester's oxygen atoms. However, the solute's inability to act as a hydrogen bond donor will limit its solubility compared to polar aprotic solvents of similar polarity.
Non-polar Low The significant polarity arising from the ester and N-methylpyrrole groups is unlikely to be overcome by the weak dispersion forces offered by solvents like hexane and toluene.

| Water | Very Low | The molecule's large, non-polar surface area and its lack of strong hydrogen bond donating capability will likely result in poor aqueous solubility. |

Experimental Protocols for Quantitative Solubility Determination

While predictions are valuable for initial experimental design, they must be validated with robust empirical data. For drug development, two types of solubility are critical: thermodynamic and kinetic.[7][8]

Thermodynamic Solubility: The Shake-Flask "Gold Standard"

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[9] The shake-flask method is the universally accepted "gold standard" for its determination due to its accuracy and reliability.[9][10]

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 2-5 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in an incubator shaker or on a rotating wheel at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., 0.22 or 0.45 µm PTFE or PVDF) to remove any remaining solid particles.[9] This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Shake_Flask_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48 hours) A->B Achieve Equilibrium C Centrifuge or Filter (0.22 µm) B->C Isolate Saturated Solution D Dilute Supernatant C->D Prepare for Analysis E Analyze via HPLC or UV-Vis D->E Measure Concentration

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

In early drug discovery, when compound availability is limited, kinetic solubility provides a rapid assessment.[7] This method measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[8] It is a measure of how readily a compound stays in a supersaturated solution, which is highly relevant for oral absorption.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Precipitation Induction: Transfer a small, fixed volume (e.g., 1-5 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitation in each well. This is commonly done via:

    • Nephelometry: Measures scattered light from suspended particles.[11]

    • UV-Vis Spectroscopy: Measures the drop in absorbance in the supernatant after centrifugation/filtration of the plate.

  • Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Application in Drug Development and Conclusion

The solubility data generated through these protocols is not merely an academic exercise; it is a critical parameter that informs key development decisions:

  • Lead Optimization: Structure-solubility relationships guide medicinal chemists in modifying scaffolds to improve physicochemical properties.[7]

  • Formulation Development: Poor aqueous solubility necessitates enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or nanoparticle suspensions.

  • Biopharmaceutical Classification System (BCS): Aqueous solubility is a primary axis of the BCS, which classifies drugs to predict their in vivo absorption characteristics.

References

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: A Guide to Chemical Stability and Optimal Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 1196-90-3) is a substituted pyrrole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The integrity of such specialized reagents is paramount for the reproducibility and success of research and development activities. Chemical degradation can lead to the formation of impurities, reducing the effective concentration of the starting material and potentially introducing confounding variables into experimental systems.

This technical guide provides a comprehensive overview of the stability profile of this compound. Moving beyond simple storage temperature recommendations, this document delves into the underlying chemical principles governing its stability, outlines potential degradation pathways, and presents a framework for its empirical stability assessment. The protocols and recommendations herein are designed to ensure the long-term integrity and reliability of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies. The key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Structure Chemical Structure (Illustrative)-
IUPAC Name This compound[1]
CAS Number 1196-90-3[1]
Molecular Formula C₇H₈BrNO₂[1]
Molecular Weight 218.05 g/mol [1]
Appearance Powder or crystals[1]
Melting Point 61-64 °C[1]
Recommended Storage 2-8°C[1]

Intrinsic Stability and Potential Degradation Pathways

The molecular structure of this compound contains several functional groups that influence its chemical stability. The electron-rich N-methylpyrrole ring, the bromo substituent, and the methyl ester moiety are all potential sites for degradation under suboptimal conditions. While specific degradation kinetics for this compound are not extensively published, we can infer likely pathways based on established principles of organic chemistry.

Key Susceptibilities:
  • Hydrolysis: The methyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would yield the corresponding 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and methanol. The presence of moisture, especially in combination with acidic or basic contaminants, can accelerate this process.

  • Oxidation: Pyrrole rings are known to be sensitive to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents.[2] Oxidation can lead to complex reaction cascades, resulting in ring-opening or polymerization and the formation of colored impurities.

  • Photodegradation: Halogenated aromatic and heteroaromatic compounds can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate further degradation. The recommendation to "Keep in dark place" for a structurally similar compound supports this potential liability.

  • Thermal Decomposition: Exposure to high temperatures, flames, or sparks should be avoided.[2] Thermal stress can lead to decomposition, which may produce hazardous byproducts including carbon monoxide, nitrogen oxides, and hydrogen bromide.[2]

G main_compound This compound hydrolysis_product 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid + Methanol main_compound->hydrolysis_product  Hydrolysis (H₂O, Acid/Base) oxidation_products Ring-Opened Products & Polymeric Impurities main_compound->oxidation_products  Oxidation (O₂, Light) photolysis_product Radical Intermediates main_compound->photolysis_product  Photodegradation (UV Light) G start Start: Retrieve Compound from 2-8°C Storage ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Exclusively in a Certified Chemical Fume Hood ppe->fume_hood equilibration Allow Container to Equilibrate to Room Temperature Before Opening fume_hood->equilibration weighing Weigh Required Amount into a Clean, Dry Vessel equilibration->weighing sealing Immediately Reseal Parent Container (Flush with Inert Gas if Possible) weighing->sealing dissolution Prepare Solution or Use Solid in Reaction weighing->dissolution storage Return Parent Container to 2-8°C Storage sealing->storage end End: Proceed with Experiment dissolution->end G start Start: Define Stability Protocol prep Prepare Stability Samples (Solid & Solution) start->prep t0 Analyze T=0 Samples (HPLC, LC-MS) prep->t0 incubate Incubate Samples under Defined Conditions (Temp, Light, Humidity) prep->incubate pull Pull Samples at Scheduled Time Points incubate->pull pull->incubate analyze Analyze Pulled Samples (HPLC, LC-MS) pull->analyze data Compare Data to T=0 and Previous Time Points analyze->data report Generate Stability Report (Summarize Data, Draw Conclusions) data->report end End: Establish Shelf-Life or Re-test Date report->end

References

synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate from pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate from Pyrrole

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern makes it a valuable intermediate for the synthesis of complex bioactive molecules and functional materials. This guide provides a comprehensive, technically detailed overview of a robust and regioselective multi-step synthesis starting from the fundamental heterocycle, pyrrole. The narrative emphasizes the chemical principles and strategic decisions behind each transformation, offering field-proven insights for researchers and drug development professionals. The described four-step sequence—N-methylation, Vilsmeier-Haack formylation, regioselective bromination, and a tandem oxidation-esterification—represents an efficient and scalable pathway to the target compound.

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents. The ability to precisely control the installation of substituents at specific positions on the pyrrole ring is paramount for modulating biological activity and tuning material properties. The target molecule, this compound, presents a synthetic challenge requiring careful orchestration of electrophilic substitution reactions on the electron-rich pyrrole core. This guide outlines a logical and efficient synthetic strategy, navigating the nuanced reactivity of pyrrole intermediates to achieve the desired 1,2,4-trisubstituted pattern.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a strategic pathway that leverages the inherent reactivity of the pyrrole ring. The synthesis is designed to proceed in a forward manner that controls regioselectivity at each stage.

G Target This compound Intermediate3 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid Target->Intermediate3 Esterification Intermediate2 1-methyl-4-bromo-1H-pyrrole-2-carbaldehyde Intermediate3->Intermediate2 Oxidation Intermediate1 1-methyl-1H-pyrrole-2-carbaldehyde Intermediate2->Intermediate1 Bromination (C4) Intermediate0 1-Methylpyrrole Intermediate1->Intermediate0 Formylation (C2) Start Pyrrole Intermediate0->Start N-Methylation

Caption: Retrosynthetic pathway for the target molecule.

The proposed forward synthesis involves four key transformations:

  • N-Methylation: Protection and activation of the pyrrole nitrogen.

  • Vilsmeier-Haack Formylation: Regioselective introduction of a carbonyl precursor at the C2 position.

  • Regioselective Bromination: Installation of the bromine atom at the C4 position, directed by the existing substituents.

  • Oxidation and Esterification: Conversion of the C2-formyl group to the final methyl ester.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction, including mechanistic rationale, detailed experimental procedures, and safety considerations.

Step 1: N-Methylation of Pyrrole to 1-Methylpyrrole

Causality of Experimental Choice: The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base.[1] Subsequent alkylation with an electrophile like methyl iodide provides a clean and efficient route to N-methylpyrrole. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation without competing side reactions. This initial step is crucial as the N-methyl group activates the ring for subsequent electrophilic substitutions and prevents N-functionalization in later steps.

Experimental Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) and suspend it in anhydrous tetrahydrofuran (THF, 200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of pyrrole (6.71 g, 100 mmol) in anhydrous THF (50 mL) to the NaH suspension via the dropping funnel over 30 minutes. Hydrogen gas evolution will be observed.

  • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the sodium pyrrolide salt.

  • Add methyl iodide (MeI, 15.6 g, 110 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure. The crude 1-methylpyrrole can be purified by distillation to yield a colorless liquid.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
Pyrrole67.091006.71 gStarting Material
Sodium Hydride (60%)40.001104.4 gBase
Methyl Iodide141.9411015.6 gMethylating Agent
Anhydrous THF--250 mLSolvent

Safety: Pyrrole is a volatile, colorless liquid that darkens on exposure to air.[1] Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas; handle under an inert atmosphere. Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.[2]

Step 2: Vilsmeier-Haack Formylation of 1-Methylpyrrole

Causality of Experimental Choice: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[3][4] The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). For N-alkylpyrroles, this electrophilic substitution occurs with high regioselectivity at the electron-rich C2 position due to the activating, ortho-directing nature of the nitrogen atom.[4]

Experimental Protocol:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (11.0 g, 150 mmol) and cool to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 18.4 g, 120 mmol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-methylpyrrole (8.11 g, 100 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL) dropwise to the Vilsmeier reagent.

  • After addition, heat the reaction mixture to 60 °C and maintain for 2 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice (300 g).

  • Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is ~8, keeping the temperature below 20 °C with an ice bath.

  • Extract the product with dichloromethane (DCM, 3 x 150 mL).

  • Combine the organic phases, wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-methyl-1H-pyrrole-2-carbaldehyde, typically as a pale yellow oil or solid.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
1-Methylpyrrole81.121008.11 gSubstrate
Phosphorus Oxychloride153.3312018.4 gReagent
N,N-Dimethylformamide73.0915011.0 gReagent/Solvent
Anhydrous DCE--50 mLSolvent

Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water.[5] It should be handled with extreme care in a fume hood. The Vilsmeier-Haack reaction is exothermic and requires careful temperature control during the addition of reagents.

Step 3: Regioselective Bromination

Causality of Experimental Choice: With the C2 position now occupied by an electron-withdrawing formyl group, the regioselectivity of a second electrophilic substitution is altered. The N-methyl group strongly activates the C2 and C5 positions, while the C2-formyl group deactivates the adjacent C3 position and, to a lesser extent, the C5 position. The net electronic effect directs the incoming electrophile (Br⁺) to the C4 position. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of electrophilic bromine, minimizing side reactions and over-bromination compared to elemental bromine.

Experimental Protocol:

  • Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (10.9 g, 100 mmol) in carbon tetrachloride (CCl₄, 300 mL) in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (NBS, 17.8 g, 100 mmol) in one portion.

  • Heat the mixture to reflux (approx. 77 °C) for 1 hour. The reaction can be initiated with a small amount of AIBN or benzoyl peroxide if necessary, though it often proceeds thermally.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate solution (10%) to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product, 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde, can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

ReagentMolar Mass ( g/mol )Amount (mmol)MassRole
1-Methyl-1H-pyrrole-2-carbaldehyde109.1210010.9 gSubstrate
N-Bromosuccinimide (NBS)177.9810017.8 gBrominating Agent
Carbon Tetrachloride--300 mLSolvent

Safety: N-Bromosuccinimide is a corrosive solid and a lachrymator.[6] Carbon tetrachloride is toxic and environmentally hazardous; alternative solvents like THF or acetonitrile can be used. The reaction should be performed in a well-ventilated fume hood.

Step 4: Oxidation and Fischer Esterification

Causality of Experimental Choice: This final step converts the C2-formyl group into the target methyl ester. A two-step, one-pot approach is efficient. First, the aldehyde is oxidized to the corresponding carboxylic acid. A mild oxidant like sodium chlorite (NaClO₂) buffered with a phosphate buffer is effective and avoids harsh conditions that could degrade the pyrrole ring. Following oxidation, the carboxylic acid is directly converted to the methyl ester via Fischer esterification without isolation.[7] This classic reaction uses an excess of the alcohol (methanol) as both solvent and reagent with a strong acid catalyst (e.g., H₂SO₄) to drive the equilibrium towards the ester product.[7]

Experimental Protocol:

  • Oxidation: Dissolve the crude 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde (18.8 g, 100 mmol) in tert-butanol (200 mL) and water (50 mL).

  • Add 2-methyl-2-butene (21.0 g, 300 mmol) as a chlorine scavenger.

  • Prepare a solution of sodium chlorite (NaClO₂, 80% purity, 17.0 g, 150 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 18.0 g, 150 mmol) in water (150 mL).

  • Add the aqueous oxidant solution dropwise to the pyrrole solution at room temperature. Stir for 4-6 hours until the aldehyde is consumed (monitored by TLC).

  • Esterification: Carefully remove the tert-butanol under reduced pressure.

  • To the remaining aqueous solution containing the carboxylate salt, add methanol (400 mL).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 10 mL).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction, reduce the volume by about half via rotary evaporation, and pour into ice water (500 mL).

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product, this compound, by recrystallization from hexanes/ethyl acetate or by silica gel chromatography.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
4-bromo-1-methyl-pyrrole-2-carbaldehyde188.0210018.8 gSubstrate
Sodium Chlorite (80%)90.4415017.0 gOxidant
Methanol--400 mLReagent/Solvent
Conc. Sulfuric Acid98.08-10 mLCatalyst

Safety: Sodium chlorite is a strong oxidizing agent. Concentrated sulfuric acid is extremely corrosive. Handle both with appropriate personal protective equipment.

Overall Synthetic Workflow and Data Summary

The entire process can be visualized as a sequential flow of synthesis and purification steps.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Formylation cluster_2 Step 3: Bromination cluster_3 Step 4: Oxidation/Esterification a0 Pyrrole + NaH/MeI a1 Aqueous Work-up a0->a1 a2 Distillation a1->a2 a3 1-Methylpyrrole a2->a3 b0 1-Methylpyrrole + POCl3/DMF a3->b0 b1 Hydrolysis & Neutralization b0->b1 b2 Extraction b1->b2 b3 1-Methyl-pyrrole-2-carbaldehyde b2->b3 c0 Aldehyde + NBS b3->c0 c1 Filtration & Wash c0->c1 c2 Recrystallization c1->c2 c3 4-Bromo-1-methyl-pyrrole-2-carbaldehyde c2->c3 d0 Bromo-aldehyde + NaClO2 then MeOH/H+ c3->d0 d1 Extraction & Wash d0->d1 d2 Chromatography d1->d2 d3 Final Product d2->d3

Caption: High-level experimental workflow for the synthesis.

Final Product Characterization:

  • Compound Name: this compound

  • CAS Number: 1196-90-3[8]

  • Molecular Formula: C₇H₈BrNO₂[8]

  • Molecular Weight: 218.05 g/mol [8]

  • Appearance: Powder or crystals[8]

  • Melting Point: 61-64 °C[8]

Conclusion

The is reliably achieved through a well-established, four-step sequence. This guide details a practical and scalable pathway that leverages fundamental principles of heterocyclic chemistry to control regioselectivity. By carefully selecting reagents and reaction conditions for N-methylation, Vilsmeier-Haack formylation, selective bromination, and final oxidation/esterification, researchers can efficiently access this valuable synthetic intermediate. The provided protocols, grounded in authoritative literature, serve as a robust foundation for professionals in chemical synthesis and drug discovery.

References

electrophilic bromination of methyl 1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Bromination of Methyl 1-methyl-1H-pyrrole-2-carboxylate

Authored by: A Senior Application Scientist

Introduction: Navigating the Reactivity of the Pyrrole Nucleus

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically significant molecules, including heme, chlorophyll, and various alkaloids.[1] Its nucleus is characterized by a high degree of electron density, arising from the delocalization of the nitrogen lone pair into the aromatic system.[2] This electron-rich nature renders the pyrrole ring exceptionally reactive towards electrophilic aromatic substitution (EAS), often exceeding the reactivity of benzene by several orders of magnitude.[3] However, this heightened reactivity presents a formidable challenge: controlling the selectivity of the substitution. Unchecked, reactions with potent electrophiles like molecular bromine (Br₂) can lead to a cascade of polybromination and polymerization.[2][3]

This guide provides a comprehensive examination of the electrophilic bromination of a specifically substituted pyrrole: methyl 1-methyl-1H-pyrrole-2-carboxylate. We will dissect the interplay of substituent effects that govern the reaction's regioselectivity, present a field-proven protocol for achieving controlled monobromination, and elucidate the underlying reaction mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformation in their synthetic endeavors.

Theoretical Framework: Predicting Regioselectivity

The outcome of an electrophilic substitution on a substituted aromatic ring is dictated by the electronic and steric influences of the substituents already present. In the case of methyl 1-methyl-1H-pyrrole-2-carboxylate, we must consider the directing effects of both the N-methyl group and the C2-methyl carboxylate group.

The Pyrrole Ring: An Activated System

Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[4] This preference is a direct consequence of the superior resonance stabilization of the cationic intermediate (the σ-complex or Wheland intermediate) formed during α-attack. This intermediate can be described by three significant resonance structures, effectively delocalizing the positive charge across the nitrogen and two carbon atoms.[5][6] In contrast, attack at the C3 (β) position yields a less stable intermediate with only two resonance contributors.[5][6]

Directing Effects of Substituents

Our substrate possesses two key substituents whose effects must be superimposed onto the inherent reactivity of the pyrrole ring:

  • N-Methyl Group : This is an electron-donating group (EDG) that further activates the pyrrole ring towards electrophilic attack.

  • C2-Methyl Carboxylate (-CO₂Me) : This is a canonical electron-withdrawing group (EWG).[7] It deactivates the ring by induction and resonance, reducing the nucleophilicity. In classical benzene chemistry, such deactivating groups are meta-directors.

The C2 position is blocked by the carboxylate group. The remaining positions for substitution are C3, C4, and C5.

  • C5 Position : This position is α to the nitrogen, which is electronically favorable. However, it is also 'para' to the deactivating carboxylate group, which would disfavor attack.

  • C3 Position : This position is β to the nitrogen and 'ortho' to the strongly deactivating carboxylate group, making it the most electronically disfavored site for attack.

  • C4 Position : This position is β to the nitrogen but, crucially, 'meta' to the deactivating carboxylate group. Therefore, it is the least deactivated of the available positions.

Experimental evidence from similar systems, such as the bromination of 2-acetylpyrrole with a DMSO/HBr system, confirms that substitution occurs at the C4 position.[8] Thus, the predicted major product of the monobromination of methyl 1-methyl-1H-pyrrole-2-carboxylate is methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate .

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism for the bromination follows the classical three-step pathway for electrophilic aromatic substitution. Using a mild brominating agent like N-Bromosuccinimide (NBS) is crucial to prevent over-bromination.[9]

Caption: Figure 1: Mechanism of C4 Bromination.

Experimental Protocol: Controlled Monobromination with NBS

This protocol is designed to achieve selective monobromination at the C4 position. The use of low temperatures is critical for controlling the high reactivity of the pyrrole ring and preventing the formation of polybrominated byproducts.[9]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 1-methyl-1H-pyrrole-2-carboxylate139.1510.01.0
N-Bromosuccinimide (NBS), recrystallized177.9810.01.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-50 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Ethyl Acetate---
Hexanes---
Step-by-Step Methodology
  • Reaction Setup : To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 1-methyl-1H-pyrrole-2-carboxylate (1.39 g, 10.0 mmol).

  • Dissolution and Cooling : Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Once the solution is equilibrated at -78 °C, add recrystallized N-Bromosuccinimide (1.78 g, 10.0 mmol) in one portion. Causality Note: Adding NBS portion-wise at low temperature prevents localized heat spikes and minimizes the risk of side reactions and di-bromination.

  • Reaction Monitoring : Stir the reaction mixture vigorously at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Quenching : Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (50 mL) directly to the cold reaction mixture. This step neutralizes any unreacted bromine or NBS. Allow the mixture to warm to room temperature.

  • Workup and Extraction : Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Drying and Concentration : Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product will appear as a pale oil or solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected melting point is in the range of 61-64 °C.

Expected Outcomes and Troubleshooting

  • Yield : Typical yields for this reaction, when performed under carefully controlled conditions, are in the range of 75-85%.

  • Purity : The primary product should be the C4-monobrominated isomer. Minor impurities may include starting material or the 4,5-dibrominated product.[10]

  • Troubleshooting :

    • Formation of Polybrominated Products : This indicates the reaction was run at too high a temperature or that an excess of NBS was used. Ensure accurate temperature control and stoichiometry.

    • Low Conversion : This may result from impure NBS or insufficient reaction time. It is recommended to use freshly recrystallized NBS.[9] Monitor the reaction by TLC until the starting material is consumed.

    • Isomer Formation : While C4-bromination is strongly favored, trace amounts of other isomers are possible. The formation of the thermodynamically more stable 3-bromo isomer can sometimes occur if acidic conditions are generated, which can catalyze a halogen dance rearrangement.[11][12] The use of a non-acidic workup helps to prevent this.

Conclusion

The is a nuanced transformation that requires a firm grasp of heterocyclic reactivity and substituent effects. By understanding the deactivating, meta-directing influence of the C2-ester group, one can reliably predict substitution at the C4 position. The successful synthesis hinges on the use of a mild brominating agent like NBS and precise temperature control to temper the inherent high reactivity of the pyrrole ring. The protocol detailed herein provides a robust and reproducible method for accessing this compound, a valuable synthetic intermediate for the development of novel pharmaceuticals and functional materials.

References

Brominated Pyrrole Derivatives: From Marine Origins to Modern Therapeutics - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Brominated pyrrole derivatives represent a fascinating and pharmacologically significant class of natural products. Initially discovered in marine organisms, particularly sponges, these alkaloids have journeyed from the depths of the ocean to the forefront of agrochemical and pharmaceutical development. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, are rooted in their unique chemical structures. This technical guide provides an in-depth exploration of the discovery, history, and evolving chemistry of brominated pyrrole derivatives. It traces their origins from foundational molecules like oroidin, details the development of synthetic methodologies that enabled extensive structure-activity relationship studies, and examines their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this important class of compounds.

Section 1: The Dawn of Discovery - Marine Invertebrates as a Chemical Treasure Trove

The Serendipitous Encounter: Sponges of the Genus Agelas

The story of brominated pyrrole derivatives begins in the marine environment, where intense competition for space and resources drives the evolution of potent chemical defenses. In the early 1970s, chemists investigating marine sponges of the genus Agelas began to isolate a series of unique nitrogen-containing compounds. One of the first and most fundamental of these was oroidin , isolated in 1971 from Agelas oroides.[1] Oroidin is a relatively simple molecule, featuring a 4,5-dibromopyrrole-2-carboxamide core linked to a 2-aminoimidazole moiety.[1] This discovery was a landmark, establishing the pyrrole-imidazole alkaloid structural class.[2][3]

These compounds are not mere metabolic curiosities; they are believed to be key components of the sponge's defense against predation and biofouling—the unwanted accumulation of microorganisms on surfaces.[2] The presence of bromine, an element readily available in seawater, is a hallmark of many marine natural products and often contributes significantly to their biological potency.

Early Structural Elucidation and the Oroidin Family

The initial characterization of oroidin and its relatives was a feat of analytical chemistry, relying on the spectroscopic techniques of the era. Following the discovery of oroidin, a plethora of related alkaloids were isolated from various Agelas species and other marine sponges.[4] These compounds, often referred to as the "oroidin family," are biosynthetically related and showcase nature's ability to generate structural diversity from a common precursor.[2]

Key members of this family include:

  • Hymenidin: A close analog of oroidin, featuring a different side chain.

  • Sceptrin: A dimeric alkaloid first isolated in 1981 from Agelas sceptrum.[5] Structurally, sceptrin can be envisioned as a head-to-head dimer of a hymenidin-like monomer, forming a cyclobutane ring.[5] Its discovery highlighted the potential for more complex, oligomeric structures.

Over the past five decades, more than 355 distinct compounds have been reported from the genus Agelas alone, with pyrrole alkaloids being a major constituent class.[6]

Beyond Sponges: The Bryozoan Contribution

Marine sponges are not the sole source of these fascinating molecules. The marine bryozoan Flustra foliacea, a colonial animal that forms seaweed-like fronds, has yielded a distinct class of brominated indole alkaloids known as flustramines .[7][8][9] While not strictly pyrroles, their discovery in the early 1980s broadened the known structural diversity of marine-derived brominated heterocycles and reinforced the idea that these compounds play a crucial ecological role.[10][11]

Section 2: Foundational Chemistry - Synthesizing the Unnatural

The limited availability of brominated pyrrole derivatives from natural sources spurred the development of synthetic routes to access these molecules in the laboratory. This not only provided sufficient material for biological testing but also opened the door to creating novel analogs with improved properties.

Core Synthesis: The Paal-Knorr Reaction

A foundational method for constructing the pyrrole ring itself is the Paal-Knorr synthesis . First reported in the 1880s, this reaction remains one of the most practical and widely used methods for preparing substituted pyrroles.[12][13]

The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions.[7][13] The causality behind this reaction lies in the nucleophilicity of the amine and the electrophilicity of the carbonyl carbons. The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[12] The ring-closing step is generally considered rate-determining.[12]

Workflow: Generalized Paal-Knorr Pyrrole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 1,4-Dicarbonyl Compound step1 Mix & Acid Catalyst (e.g., Acetic Acid) start1->step1 start2 Primary Amine (R-NH2) start2->step1 step2 Heat (Conventional or Microwave) step1->step2 step3 Reaction Monitoring (TLC/LC-MS) step2->step3 step4 Quench Reaction (e.g., add water) step3->step4 step5 Extraction with Organic Solvent step4->step5 step6 Dry & Concentrate step5->step6 step7 Purification (e.g., Chromatography) step6->step7 end Substituted Pyrrole step7->end

Caption: Generalized workflow for the Paal-Knorr synthesis of substituted pyrroles.

Introducing Bromine: Electrophilic Aromatic Substitution

With a pyrrole core in hand, the next critical step is bromination. The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution.[14] This high reactivity means that direct bromination with molecular bromine (Br₂) often leads to polybrominated products, sometimes resulting in the formation of the tetrabromopyrrole.[1][14]

To achieve selective monobromination, milder and more controlled brominating agents and conditions are necessary. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose. The reaction preferentially occurs at the C2 (or C5) position, which is adjacent to the nitrogen atom, due to the greater stability of the resulting cationic intermediate (the sigma complex).[15][16]

A Generalized Synthetic Protocol: Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid

The 4,5-dibromo-1H-pyrrole-2-carboxylic acid scaffold is the cornerstone of the oroidin family. The following protocol provides a representative, multi-step synthesis.

Step 1: Bromination of Pyrrole-2-carboxylic acid

  • Objective: To introduce two bromine atoms onto the pyrrole ring.

  • Rationale: Pyrrole-2-carboxylic acid is used as the starting material. The electron-withdrawing carboxylic acid group slightly deactivates the ring compared to unsubstituted pyrrole, but it is still highly susceptible to bromination. Acetic acid is a common solvent for such reactions.

  • Procedure:

    • Dissolve pyrrole-2-carboxylic acid (1 equivalent) in a mixture of glacial acetic acid and a small amount of carbon tetrachloride in a round-bottom flask.

    • Cool the stirred solution in an ice/salt bath to 0-5 °C.

    • Prepare a solution of molecular bromine (Br₂) (2.1 equivalents) in glacial acetic acid.

    • Add the bromine solution dropwise to the cooled pyrrole solution, maintaining the temperature below 10 °C. The causality here is critical: slow addition and low temperature are essential to control the exothermic reaction and minimize side products.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • The product, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, will precipitate from the reaction mixture.

    • Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid.

    • Recrystallize the crude product from a suitable solvent like propanol to obtain the purified acid.[17]

Step 2: Esterification

  • Objective: To protect the carboxylic acid as a methyl ester for subsequent reactions.

  • Rationale: The ester is generally easier to handle and purify than the carboxylic acid and is less likely to interfere with subsequent chemical transformations. A classic Fischer esterification using methanol with a strong acid catalyst is effective.

  • Procedure:

    • Suspend the 4,5-dibromo-1H-pyrrole-2-carboxylic acid (1 equivalent) in absolute methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Pour the residue into cold water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4,5-dibromo-1H-pyrrole-2-carboxylate.[17]

This methyl ester is a versatile building block for the synthesis of oroidin and its various analogs.

Section 3: Biological Activities and Mechanistic Insights

The structural diversity of brominated pyrrole derivatives is matched by their broad spectrum of biological activities. This has made them attractive scaffolds for drug discovery and development.[18][19]

A Broad Spectrum of Bioactivity

The biological effects of these marine alkaloids are extensive and have been the subject of numerous studies.

Compound FamilyOrigin Organism (Example)Key Biological ActivitiesReference(s)
Oroidin/Sceptrin Agelas spongesAntibacterial, Antifungal, Anti-biofilm, Kinase Inhibition[2][11]
Agelasines Agelas spongesAntibacterial (Gram-positive)[13]
Flustramines Flustra foliaceaAntifungal, Cholinesterase inhibition[7][8]
Pyrrolnitrin Pseudomonas bacteriaAntifungal (broad-spectrum)
Fludioxonil Synthetic (derived from Pyrrolnitrin)Agricultural Fungicide
Mechanism of Action: Inhibition of Biofilm Formation

One of the most significant and well-studied activities of oroidin and its analogs is the inhibition of bacterial biofilm formation.[2] Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics.

Oroidin-based compounds are thought to disrupt biofilms not by killing the bacteria directly (a microbicidal mechanism), but by interfering with quorum sensing (QS) . Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. By disrupting QS signaling, these compounds prevent the bacteria from initiating the collective behaviors required to build and maintain a biofilm. This anti-quorum sensing activity makes them promising candidates for novel anti-infective therapies that are less likely to promote antibiotic resistance.

Diagram: Oroidin's Anti-Biofilm Mechanism

G cluster_bacteria Bacterial Population cluster_qs Quorum Sensing (QS) Signaling b1 Bacterium 1 signal QS Signal (Autoinducer) b1->signal produces b2 Bacterium 2 b2->signal produces b3 Bacterium 3 b3->signal produces receptor Signal Receptor signal->receptor binds to gene_exp Virulence & Biofilm Gene Expression receptor->gene_exp activates biofilm Biofilm Formation gene_exp->biofilm leads to oroidin Oroidin Derivative oroidin->signal May Disrupt Signaling oroidin->receptor Inhibits/ Interferes

References

Methodological & Application

palladium-catalyzed cross-coupling of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of Pyrrole Functionalization

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] The ability to precisely and efficiently introduce diverse substituents onto the pyrrole ring is paramount for drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR).[3][4] this compound is a versatile building block, poised for strategic functionalization at the C4-position. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the most common palladium-catalyzed cross-coupling reactions of this key pyrrole substrate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle.[7][8][9] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization. The cycle universally proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrrole substrate, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][10]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Coordination/Insertion (for Heck, Buchwald-Hartwig): The coupling partner is delivered to the palladium center. In Suzuki coupling, an organoboron species transfers its organic group to the palladium. In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]

The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent, which we will explore in the context of specific applications.

Generic Palladium Catalytic Cycle pd0 L₂Pd⁰ (Active Catalyst) pdiia Oxidative Addition Complex pd0->pdiia Oxidative Addition pdiib Transmetalation/ Coordination Complex pdiia->pdiib Transmetalation / Coordination pdiib->pd0 Reductive Elimination prod Product Pyrrole-R sub Pyrrole-Br partner Coupling Partner (e.g., R-B(OH)₂)

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of boronic acids.[9][11]

Expertise & Field Insights
  • Catalyst and Ligand Selection: While classical catalysts like Pd(PPh₃)₄ can be effective, challenging couplings benefit immensely from modern catalyst systems.[12] Sterically bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often superior.[7][13] These ligands accelerate both the oxidative addition and the reductive elimination steps and help prevent catalyst decomposition.[13][14] For the pyrrole substrate, which can be electron-rich, a catalyst system that is robust and active at lower temperatures can prevent side reactions.

  • Base and Solvent System: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in activating the boronic acid for transmetalation.[15] The choice of base and its solubility are key. A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is common, as water can aid in dissolving the inorganic base and facilitate the reaction.[12][16]

  • Preventing Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or other protic sources before transmetalation occurs. Using a stronger, less nucleophilic base or minimizing reaction time and temperature can mitigate this issue.[11]

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Pyr)(Br) Pd0->OA_Complex Oxidative Addition TM_Complex L₂PdII(Pyr)(Ar) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Pyrrole-Ar TM_Complex->Product PyrBr Pyrrole-Br PyrBr->OA_Complex ArBOH2 ArB(OH)₂ + Base ArBOH2->TM_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[17]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5.0 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 6.0 mol%).

  • Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the bromo-pyrrole.[16]

  • Degassing: For sensitive reactions, subject the mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[18]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (ArB(OH)₂)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90~60-70
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME85~75-85
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100~65-75
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Dioxane110~80-90

Yields are estimates based on typical outcomes for similar substrates and are highly dependent on specific reaction conditions and purification.

Application 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a powerful method for linking terminal alkynes to sp² carbons, providing access to arylalkynes, which are valuable intermediates in synthesis and components of functional materials.[19][20] The reaction is co-catalyzed by palladium and copper(I).[21]

Expertise & Field Insights
  • The Dual Catalyst System: The palladium catalyst functions as in other cross-couplings. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-pyrrole complex.[21]

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves not only to deprotonate the alkyne but also often acts as the solvent.[21][22]

  • Copper-Free Variants: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed, often requiring stronger bases and specialized ligands.[20]

  • Reaction Conditions: Sonogashira couplings can often be performed under mild conditions, sometimes even at room temperature, which is beneficial for thermally sensitive substrates.[19][21]

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Pyr)(Br) Pd0->OA_Complex Oxidative Addition TM_Complex L₂PdII(Pyr)(C≡CR) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination CuX CuI CuCCR Cu-C≡CR CuX->CuCCR + R-C≡CH + Base CuCCR->OA_Complex CuCCR->CuX Transmetalation

Caption: Dual catalytic cycles in the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., Et₃N, 3.0 equiv).[22]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • Work-up: Once complete, dilute the reaction with Et₂O and filter through a pad of Celite® to remove the catalyst and salts.[21] Wash the filtrate with saturated aq. NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Coupling Partner (Alkyne)Pd CatalystCu CatalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTolueneRT~85-95
1-HexynePdCl₂(PPh₃)₂CuIDIPATHF40~80-90
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTHFRT~90-98
Methyl propargyl etherPdCl₂(PPh₃)₂CuIEt₃NToluene50~50-60

Yields are estimates based on typical outcomes for similar substrates and are highly dependent on specific reaction conditions and purification.[22]

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[23][24] This reaction has largely replaced harsher classical methods.[23]

Expertise & Field Insights
  • Ligand is Key: This reaction is exceptionally sensitive to ligand choice. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group was critical to expanding the reaction's scope to include less reactive aryl chlorides and a wide range of amines.[7][23] These ligands facilitate the difficult reductive elimination step that forms the C-N bond.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex) without competing in the reaction.[25] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate are commonly used. The choice of base can depend on the pKa of the amine.

  • Substrate Scope: The reaction is remarkably broad, accommodating primary and secondary alkyl and aryl amines, and even ammonia equivalents.[24] However, amines with β-hydrogens can sometimes undergo β-hydride elimination as a competing side reaction, although modern ligands have largely overcome this limitation.[23][26]

  • Inert Conditions: The active Pd(0) catalyst and some of the organopalladium intermediates are oxygen-sensitive.[14] Rigorous exclusion of air and moisture is critical for high yields and catalyst longevity.

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Pyr)(Br) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂PdII(Pyr)(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex + HNR¹R² Amido_Complex L₂PdII(Pyr)(NR¹R²) Amine_Complex->Amido_Complex - HBr + Base Amido_Complex->Pd0 Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination
  • Glovebox Recommended: Due to the air-sensitivity of the reagents, performing the setup in a glovebox is ideal. If not available, use Schlenk techniques.

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv).

  • Solvent and Amine: Add degassed anhydrous solvent (e.g., toluene or dioxane). Add the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Coupling Partner (Amine)Catalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene100~80-90
MorpholineBrettPhos Pd G3LHMDSDioxane90~85-95
n-ButylamineRuPhos Pd G3K₃PO₄t-Amyl alcohol110~70-80
Benzophenone imine (NH₃ equiv.)Pd(OAc)₂ / BINAPCs₂CO₃Toluene110~65-75

Yields are estimates based on typical outcomes for similar substrates and are highly dependent on specific reaction conditions and purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert conditions (O₂ presence). 3. Poor choice of ligand/base/solvent.1. Use a fresh, high-purity catalyst or precatalyst. 2. Improve degassing of solvents; ensure a tight seal and positive inert gas pressure.[14] 3. Screen different ligands (e.g., bulky biarylphosphines), bases, and solvents.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition, often at high temperatures. 2. Ligand degradation.1. Lower the reaction temperature and extend the reaction time.[18] 2. Use more robust ligands (e.g., NHCs or bulky phosphines) that stabilize the Pd(0) state.[14]
Homocoupling of Coupling Partner 1. (Suzuki) Presence of oxygen causing oxidative coupling of boronic acid. 2. (Sonogashira) Copper-catalyzed Glaser coupling.1. Ensure rigorous degassing.[14] Consider using a Pd(0) source directly. 2. Use a copper-free protocol or add the alkyne slowly to maintain a low concentration.
Hydrodehalogenation (Br replaced by H) 1. Presence of a hydrogen source (water, alcohol). 2. β-hydride elimination from a Pd-H species.1. Use anhydrous solvents and reagents. 2. This is less common with modern ligands but can indicate an issue with the catalytic cycle. Re-evaluate ligand and base choice.

References

Application Notes & Protocols: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate as a Versatile Precursor for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Pyrrole and its derivatives are fundamental components of vital biological molecules and have been extensively utilized in the development of novel therapeutic agents.[2]

This guide focuses on Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate , a highly versatile and strategic building block for organic synthesis. Its utility stems from two key functional handles: a bromine atom at the C4 position, which is primed for a variety of palladium-catalyzed cross-coupling reactions, and a methyl ester at the C2 position, which can be readily modified to introduce further molecular diversity.[3] This combination allows for the systematic and efficient construction of complex molecular architectures, particularly in the synthesis of marine-derived alkaloids and other targeted bioactive compounds.[4][5]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for medicinal chemists.[6][7] These reactions are prized for their broad functional group tolerance, mild reaction conditions, and high efficiency, making them indispensable in pharmaceutical research and development.[6][7] For this compound, these reactions are the primary route to elaborate its core structure.

Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Frameworks

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds. It involves the reaction of our bromopyrrole substrate with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[8][9]

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. The subsequent, and often rate-limiting, step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is critically dependent on the base, which activates the organoboron species. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6][9] The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Diagram 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex R¹-Pd(II)-X (L)₂ oxidative_addition->pd_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_complex->transmetalation di_org_pd R¹-Pd(II)-R² (L)₂ transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1–1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if required, an additional ligand.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O). The reaction concentration is typically 0.1–0.5 M.

  • Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (usually 80–110 °C).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsRationale/Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(dppf)Cl₂ is often effective for challenging substrates.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base can significantly impact yield; Cs₂CO₃ is highly effective but more expensive.
Boron Reagent Arylboronic acids, Arylboronate estersBoronate esters can offer greater stability and solubility.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFThe solvent must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80–120 °CHigher temperatures may be needed for less reactive substrates.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking the bromopyrrole to a terminal alkyne.[11] This reaction is exceptionally valuable for creating conjugated enynes and arylalkynes, which are key intermediates in the synthesis of complex natural products and pharmaceuticals.[12]

Causality and Mechanistic Insight: The standard Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[11] The palladium cycle is similar to the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) complex, facilitating the transfer of the alkynyl group to the palladium center much more efficiently than the alkyne itself.[13] Copper-free protocols have also been developed to avoid issues related to copper-mediated side reactions, particularly homocoupling of the alkyne.[12][14]

Diagram 2: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Combine Bromopyrrole, Alkyne, and Base inert Establish Inert Atmosphere (Ar/N₂) start->inert catalyst Add Pd Catalyst and CuI (optional) inert->catalyst solvent Add Degassed Solvent (e.g., THF/Amine) catalyst->solvent reaction Stir at RT to 60°C solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Step-by-step workflow for a Sonogashira coupling experiment.

Protocol 2: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2–2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2–10 mol%).

  • Solvent and Base Addition: Add a degassed solvent, typically a mixture like THF or DMF, and an amine base (e.g., triethylamine or diisopropylethylamine), which often serves as both the base and part of the solvent system.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the reaction is complete. The reaction is often rapid.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride (to remove copper salts) and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Table 2: Typical Conditions for Sonogashira Coupling

ParameterRecommended Reagents/ConditionsRationale/Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is a common and robust choice.
Copper(I) Cocatalyst CuIEssential for the standard mechanism but can be omitted in "copper-free" protocols.[14]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)The amine base is crucial for deprotonating the terminal alkyne.
Solvent System THF, DMF, AcetonitrileAnhydrous and anaerobic conditions are typically required.[11]
Temperature Room Temperature to 60 °CThe reaction is often efficient even at room temperature.[14][15]

Post-Coupling Modifications: Expanding Molecular Diversity

The methyl ester at the C2 position of the pyrrole ring is a versatile handle for further synthetic transformations, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Diagram 3: Post-Coupling Derivatization Pathways

Derivatization start Coupled Pyrrole Ester (Product from Part 1 or 2) hydrolysis Saponification (LiOH or NaOH) start->hydrolysis acid Carboxylic Acid Derivative hydrolysis->acid amidation Amide Coupling (Amine, Coupling Agent) acid->amidation amide Carboxamide Derivative amidation->amide

Caption: Synthetic routes for modifying the C2-ester group.

Protocol 3: Ester Hydrolysis to Carboxylic Acid

  • Reaction Setup: Dissolve the pyrrole ester (1.0 equiv) in a mixture of THF, methanol, and water.

  • Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0–5.0 equiv).

  • Execution: Stir the mixture at room temperature until TLC or LC-MS analysis confirms the complete consumption of the starting material.

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2-3.

  • Isolation: Collect the resulting precipitate by filtration or extract with an organic solvent. Dry and concentrate to yield the carboxylic acid, which can often be used without further purification.

Protocol 4: Amide Bond Formation

  • Activation: Dissolve the pyrrole carboxylic acid (from Protocol 3) (1.0 equiv) in an anhydrous solvent like DMF or CH₂Cl₂. Add a peptide coupling agent (e.g., HATU, HOBt/EDC) (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0–3.0 equiv). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.0–1.2 equiv).

  • Execution: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform a standard aqueous work-up and purify by column chromatography to obtain the target amide. This approach is crucial for synthesizing compounds like pyrrole-2-carboxamides, which have shown potent biological activity.[16]

Application in the Synthesis of Bioactive Molecules

The methodologies described above are directly applicable to the synthesis of complex molecules with significant therapeutic potential.

  • Marine Bromopyrrole Alkaloids: Many marine alkaloids isolated from sponges feature a bromopyrrole core and exhibit potent anticancer, antimicrobial, and anti-biofilm activities.[4][5] The synthetic strategies outlined here allow for the construction of these natural product analogues. For instance, coupling this compound with a suitably functionalized boronic acid can rapidly assemble the core structure of these complex alkaloids.

  • Enzyme Inhibitors for Drug-Resistant Diseases: In a structure-guided drug design approach, pyrrole-2-carboxamide derivatives have been synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis.[16] The synthesis of these inhibitors relies on an initial Suzuki coupling to install a substituted phenyl or pyridyl group at the C4 position, followed by amide formation at the C2 position.

Data Table 3: Representative Yields for Synthesized Derivatives

Starting MaterialCoupling PartnerReaction TypeProduct ClassTypical Yield Range
Methyl 4-bromo-1-methyl...4-Methoxyphenylboronic acidSuzuki4-Aryl-pyrrole70-95%
Methyl 4-bromo-1-methyl...PhenylacetyleneSonogashira4-Alkynyl-pyrrole75-90%
4-Aryl-pyrrole Ester-Hydrolysis4-Aryl-pyrrole Carboxylic Acid>90% (often quantitative)
4-Aryl-pyrrole AcidCyclohexylamineAmidation4-Aryl-pyrrole Carboxamide65-85%

Conclusion

This compound is a powerful and versatile building block in modern medicinal chemistry. Its capacity to undergo efficient palladium-catalyzed cross-coupling reactions, combined with the potential for subsequent modification of its ester functionality, provides a robust platform for the synthesis of diverse and complex bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this key intermediate in their discovery programs.

References

Application Note: A Practical Protocol for the Stille Cross-Coupling of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The ability to precisely functionalize the pyrrole ring at specific positions is paramount for developing novel molecular entities. The Stille cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds between an organostannane and an organic halide, stands out as a powerful tool for this purpose.[1][2] Its high functional group tolerance, stereospecificity, and the air and moisture stability of the organotin reagents make it particularly suitable for complex molecule synthesis.[3][4][5]

This application note provides a detailed, field-tested protocol for the Stille coupling of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. This specific substrate is an electron-rich heteroaryl bromide, presenting unique challenges and opportunities for catalyst and ligand selection. We will delve into the mechanistic rationale behind the procedural steps, offer guidance for optimization, and provide a comprehensive troubleshooting guide to empower researchers in drug development and organic synthesis to reliably synthesize a diverse library of 4-substituted 1-methylpyrrole derivatives.

The Stille Coupling Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is crucial for rational troubleshooting and optimization. The widely accepted catalytic cycle for the Stille reaction involves three primary steps, beginning with a Pd(0) active catalyst.[1][3][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step for aryl bromides.[7][8]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide. This step involves the formation of a new carbon-palladium bond.[1][4] The rate of this step can be influenced by additives.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][6]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="trans-[Aryl-Pd(II)L₂(Br)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Coupling [label="cis-[Aryl-Pd(II)L₂(R')]", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for edge routing in1 [shape=point, width=0, height=0]; in2 [shape=point, width=0, height=0];

// Edges Pd0 -> OxAdd [label="Aryl-Br", arrowhead=vee]; OxAdd -> PdII_Aryl [arrowhead=vee]; PdII_Aryl -> Transmetal [label="R'-SnR₃", arrowhead=vee]; Transmetal -> in1 [label="Br-SnR₃", arrowhead=vee]; in1 -> PdII_Coupling [arrowhead=vee]; PdII_Coupling -> RedElim [label="Isomerization may be required", fontsize=8, arrowhead=vee]; RedElim -> in2 [label="Aryl-R' (Product)", arrowhead=vee]; in2 -> Pd0 [arrowhead=vee]; } .enddot Caption: The catalytic cycle of the Stille reaction.

Materials and Reagents

Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) before use. Solvents must be anhydrous and degassed.

ReagentGradeSupplierComments
This compound≥95%Sigma-AldrichCAS: 1196-90-3[9]
Organostannane (e.g., Tributyl(phenyl)tin)Synthesis GradeVariousHighly toxic. Handle with extreme care in a fume hood.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeSigma-AldrichAir-sensitive. Store under inert gas. A Pd(0) source is essential to initiate the cycle.[4]
Anhydrous, Degassed TolueneAnhydrous, ≥99.8%VariousDegas by sparging with Ar or N₂ for 30 min or via freeze-pump-thaw cycles.
Anhydrous, Degassed 1,4-DioxaneAnhydrous, ≥99.8%VariousAlternative solvent, particularly for more polar substrates.
Lithium Chloride (LiCl)Anhydrous, ≥99%VariousOptional additive. Must be dried under high vacuum with heating before use.[2]
Potassium Fluoride (KF)ACS Reagent, ≥99%VariousFor aqueous workup to remove tin byproducts.[10]
Diethyl EtherACS GradeVariousFor extraction.
Brine (Saturated aq. NaCl)-Lab-preparedFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor column chromatography.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic organostannane (1.1 equivalents). Molar amounts should be adjusted based on the specific stannane used.

Reagent Stoichiometry (Example Reaction)
ComponentMol. Wt. ( g/mol )Amount (mg)MmolEquivalents
This compound218.052181.01.0
Tributyl(phenyl)tin367.094041.11.1
Pd(PPh₃)₄1155.56580.050.05
Anhydrous, Degassed Toluene-10 mL--
Reaction Setup and Execution
  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol).

  • Catalyst Addition: In the same flask, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Seal and Purge: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Reagent Addition: Using a gas-tight syringe, add anhydrous, degassed toluene (10 mL). Stir the mixture for 5 minutes until the solids dissolve. Then, add the organostannane (e.g., tributyl(phenyl)tin, 404 mg, 1.1 mmol) via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

    • TLC Analysis: Use a 4:1 Hexane:Ethyl Acetate mobile phase. Visualize spots under UV light (254 nm) and by staining with potassium permanganate. The starting bromide should have a different Rf value than the less polar coupled product. The reaction is typically complete within 12-24 hours.

Workup and Purification

The primary challenge in the workup is the removal of toxic tributyltin bromide byproduct.[11] A potassium fluoride wash is highly effective for this purpose, as it precipitates the tin as insoluble and filterable tributyltin fluoride.[6][10]

  • Cooling and Dilution: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with diethyl ether (20 mL).

  • Fluoride Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of potassium fluoride (KF, 20 mL) and shake vigorously for 2-3 minutes. A white precipitate (Bu₃SnF) should form.[10]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid tin fluoride. Wash the Celite® pad with additional diethyl ether (10 mL).

  • Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure coupled product.

Optimization and Troubleshooting

While the above protocol is robust, optimization may be required for different organostannane partners or to improve yield.[12]

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (oxidized Pd(0)).Ensure rigorous inert atmosphere techniques and use freshly degassed solvents. Use a fresh bottle of catalyst or a different Pd source like Pd₂(dba)₃ with a ligand (e.g., PPh₃).
Poor transmetalation rate.Add 2-3 equivalents of anhydrous LiCl to the reaction mixture. LiCl can accelerate transmetalation by forming a more reactive organostannane species.[2] A change of solvent to DMF or NMP might also be beneficial.
Low reactivity of the organostannane.Consider adding a copper(I) co-catalyst, such as CuI (10 mol%). This is known as the Stille-Kelly coupling variation and can significantly accelerate the reaction.[5]
Homocoupling The organostannane reagent couples with itself.This is a common side reaction.[1] Lowering the reaction temperature or reducing the catalyst loading (to 1-2 mol%) can sometimes mitigate this. Ensure the organostannane is pure.
Difficult Purification Persistent tin byproducts in the final product.Repeat the aqueous KF wash on the crude product before chromatography. Alternatively, use a DBU (1,8-Diazabicycloundec-7-ene) workup or filter the crude product through a silica plug with an eluent containing ~2-5% triethylamine.[6][10]
De-bromination The starting material loses its bromine atom without coupling.This can occur if there are protic sources (water) or if the organostannane contains residual Sn-H bonds. Ensure all reagents and solvents are scrupulously dry.

// Nodes prep [label="1. Preparation\n(Dry Glassware, Inert Gas)", fillcolor="#FFFFFF", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Add Reagents under Argon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="3. Reaction\n(Heat & Stir)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="4. Monitoring\n(TLC / GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Workup\n(Dilute & KF Wash)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Column Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep -> setup; setup -> react; react -> monitor; monitor -> react [label="Incomplete", style=dashed]; monitor -> workup [label="Complete"]; workup -> purify; purify -> product; } .enddot Caption: Experimental workflow for the Stille coupling protocol.

Conclusion

The Stille cross-coupling reaction is an indispensable method for the synthesis of functionalized biaryls and vinyl-substituted heterocycles. The protocol detailed herein provides a reliable and scalable procedure for the coupling of this compound, a key building block for advanced pharmaceutical and material science applications. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this powerful transformation to accelerate their discovery programs. Careful attention to inert atmosphere techniques and rigorous removal of tin byproducts are critical for success and safety.

References

Application Notes and Protocols for the Heck Reaction of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] First reported independently by Tsutomu Mizoroki and Richard F. Heck, this transformation has revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

The reaction's power lies in its ability to forge C(sp²)–C(sp²) bonds with high efficiency and stereoselectivity, typically affording the trans-substituted alkene.[3][4] The substrate scope is broad, accommodating a variety of aryl and vinyl halides or triflates, and a wide range of alkenes.[5] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a substituted heterocyclic compound of interest in medicinal chemistry. Pyrrole derivatives are prevalent scaffolds in numerous biologically active compounds, and the ability to functionalize them via C-C bond formation is of paramount importance.[6]

Understanding the Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle for the Mizoroki-Heck reaction involves a sequence of steps centered around a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][7][8][9]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (in this case, this compound) to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex.[10][11] The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. For aryl bromides, this step is typically feasible under standard Heck conditions.

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[8][11][12]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination then occurs, yielding the substituted alkene product and a hydridopalladium(II) complex.[8][11]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11][12] The choice of base is therefore critical for efficient catalyst turnover.[10][13][14]

Visualizing the Heck Reaction Mechanism

The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction.

Heck_Reaction_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂X OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin PdII_Olefin R-Pd(II)L₂(Olefin)X Coord->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl R'-Pd(II)L₂X Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)L₂X BetaElim->PdII_Hydride Product Product Coupled Product BetaElim->Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 - HBX ArylHalide Methyl 4-bromo-1-methyl -1H-pyrrole-2-carboxylate ArylHalide->OxAdd Alkene Alkene (e.g., Styrene) Alkene->Coord caption Catalytic cycle of the Mizoroki-Heck reaction.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol provides a general starting point for the Heck reaction. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for different alkene coupling partners.

Materials and Reagents:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).[13]

  • Reagent Addition: Under a positive pressure of inert gas (N₂ or Ar), add this compound (1.0 mmol), the alkene (e.g., styrene, 1.2-1.5 mmol), and the base (e.g., triethylamine, 2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred vigorously.[13] The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the base and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.

Key Reaction Parameters and Optimization Strategies

The success of a Heck reaction is highly dependent on the careful selection and optimization of several key parameters.

Parameter Common Choices Considerations and Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, Pd/CPd(OAc)₂ is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.[1][8] For challenging substrates, pre-formed Pd(0) catalysts like Pd₂(dba)₃ may be beneficial.[15] Palladium on carbon (Pd/C) can also be used, offering the advantage of easier removal after the reaction.
Ligand Phosphines (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃), N-heterocyclic carbenes (NHCs)Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity.[1][16] Triphenylphosphine (PPh₃) is a standard choice. More electron-rich and bulky phosphines like P(t-Bu)₃ can enhance the rate of oxidative addition, particularly for less reactive aryl chlorides.[17] NHCs are also highly effective ligands.[18]
Base Organic amines (e.g., Et₃N, DIPEA), Inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), Acetates (e.g., NaOAc)The base is essential for regenerating the Pd(0) catalyst.[10][19] The choice of base can significantly impact the reaction outcome.[14] Organic amines are commonly used, while inorganic bases are often employed in combination with phase-transfer catalysts.[10]
Solvent Polar aprotic solvents (e.g., DMF, DMA, NMP, MeCN), Apolar solvents (e.g., toluene, xylene)The solvent must solubilize the reactants and catalyst.[13] Polar aprotic solvents are generally good choices for Heck reactions.[10][20] The choice of solvent can also influence the regioselectivity of the reaction.[2]
Temperature 80 - 140 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions.[13][21] Optimization is often required to find a balance between reaction rate and catalyst stability.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, incorrect temperature, inappropriate ligand or base.Ensure anhydrous and oxygen-free conditions.[13] Verify the quality of reagents. Screen different palladium sources, ligands, bases, and solvents.[15] Incrementally increase the reaction temperature.[13]
Catalyst Decomposition (Palladium Black) High temperature, presence of oxygen, inappropriate ligand.Lower the reaction temperature.[13] Ensure rigorous exclusion of air. Use a more robust ligand or increase the ligand-to-palladium ratio.
Formation of Side Products Isomerization of the double bond, reduction of the aryl halide.Additives like silver salts can sometimes suppress alkene isomerization.[22] Re-evaluate the choice of base and solvent.
Poor Reproducibility Inconsistent quality of reagents or solvents, variations in reaction setup (e.g., stirring rate, heating).Use freshly purified reagents and high-purity anhydrous solvents. Standardize the experimental procedure.

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile tool for the synthesis of substituted alkenes. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can successfully apply this methodology to a wide range of substrates, including functionalized heterocycles like this compound. The protocol and guidelines presented in this application note serve as a valuable starting point for scientists and professionals in the field of drug discovery and development.

References

functionalization of the C4 position of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of the C4 Position of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic scaffold, forming the core of a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry. The strategic modification of the pyrrole core allows for the fine-tuning of a molecule's pharmacological and material properties. Specifically, the functionalization of the C4 position of substituted pyrroles, such as this compound, provides a powerful vector for introducing molecular diversity, enabling the exploration of new chemical space in drug discovery and the development of novel organic electronic materials.[4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details field-proven protocols for the C4 functionalization of this compound, focusing on robust and versatile palladium-catalyzed cross-coupling reactions. The narrative emphasizes the mechanistic rationale behind experimental choices, providing not just a series of steps, but a framework for understanding and troubleshooting these critical transformations.

Pillar of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions are indispensable for modifying aromatic and heteroaromatic systems like our target pyrrole.[7] The power of these transformations lies in a common, elegant catalytic cycle that enables the precise connection of two different molecular fragments.[8][9]

The general mechanism proceeds through three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrrole, forming a Pd(II) intermediate.[8][10]

  • Transmetalation : The organic group from a second reagent (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the halide.[8][10]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[8][9]

Caption: General Palladium Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[10][11] It is an exceptionally powerful tool for creating biaryl linkages, which are prevalent in pharmaceuticals.[5][7]

Causality and Experimental Insight: While highly effective, the Suzuki coupling of bromopyrroles can sometimes be complicated by a competitive side reaction: dehalogenation (or protodebromination), where the bromine atom is replaced by hydrogen.[1][12] This issue is more pronounced with unprotected pyrroles. Although our substrate is N-methylated, which helps suppress this pathway, the choice of base and reaction conditions remains critical. A moderately strong inorganic base like potassium carbonate is often preferred over stronger bases like alkoxides to minimize this side reaction. The palladium catalyst, typically a Pd(0) species, is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. Phosphine ligands are crucial for stabilizing the catalyst and promoting the key steps of the catalytic cycle.[11]

Protocol: C4-Arylation via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Ethanol/Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.03 eq) and PPh₃ (0.06 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the C4-arylated pyrrole.

Data Summary: Typical Suzuki-Miyaura Conditions

Coupling Partner (Arylboronic Acid)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.5)Dioxane/H₂O90~70-85[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O85~77[13]
4-Chlorophenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Toluene/H₂O100~66[13]
2,4-Dichlorophenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2.5)DME/H₂O80~67[13]

digraph "Suzuki_Cycle" {
graph [rankdir="RL", splines=ortho, label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Helvetica", fontsize=11];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_intermediate [label="Pyr-Pd(II)L₂-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_coupled [label="Pyr-Pd(II)L₂-Ar", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pyr-Ar\n(Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic [label="Ar-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; borate [label="[Ar-B(OH)₃]⁻", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd_intermediate -> pd0 [label=< "#4285F4">Oxidative Addition >]; pd0 -> pd_coupled [label=< "#FBBC05">Transmetalation >]; pd_coupled -> product [label=< "#EA4335">Reductive Elimination >]; product -> pd0 [style=invis]; boronic -> borate [label=" + OH⁻", color="#4285F4"]; borate -> pd_coupled [style=dashed, arrowhead=none];

// Edge Labels edge [labeldistance=1.5, labelfontcolor="#202124"]; pd_intermediate -> pd0 [taillabel=" + Pyr-Br"]; pd_coupled -> product [headlabel=" + Pd(0)L₂"]; }

Caption: Suzuki-Miyaura Catalytic Cycle.

Application Note 2: Stille Coupling for Diverse C-C Scaffolds

The Stille reaction couples the bromopyrrole with an organotin (organostannane) reagent.[14] Its primary advantage is the stability and inertness of organostannanes to many reaction conditions, allowing for a broad substrate scope.[15][16] However, the high toxicity of tin compounds and difficulties in removing tin byproducts from the final product are significant drawbacks.[14]

Causality and Experimental Insight: Similar to the Suzuki coupling, dehalogenation can be a major competing pathway in the Stille coupling of bromopyrroles, sometimes even becoming the dominant reaction.[1] The choice of palladium source, ligand, and solvent is therefore critical. Using a catalyst system like Pd₂(dba)₃ with a phosphine ligand such as P(o-tol)₃ can sometimes favor the desired cross-coupling over dehalogenation.[17] The reaction is typically performed under anhydrous conditions.

Protocol: C4-Vinylation/Arylation via Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin or tributyl(phenyl)tin, 1.1-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), and P(o-tol)₃ (0.10 eq) in anhydrous DMF.

  • Reagent Addition: Add the organostannane reagent (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. Filter the resulting precipitate.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the C4-functionalized product.

Caption: Stille Catalytic Cycle.

Application Note 3: Sonogashira Coupling for C4-Alkynylation

The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, coupling the bromopyrrole with a terminal alkyne.[18] This reaction is invaluable for creating enyne and aryl-alkyne structures, which are key components in materials science and complex natural products.[19] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst, typically CuI.[20]

Causality and Experimental Insight: The Sonogashira reaction operates via a dual catalytic cycle.[18] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. An amine base (e.g., triethylamine or diisopropylamine) is crucial, serving both as a base to deprotonate the terminal alkyne and as a solvent. The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is essential.

Protocol: C4-Alkynylation via Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)

Procedure:

  • Reaction Setup: To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in degassed Et₃N. Then, add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the C4-alkynylated pyrrole.

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_coupled Pyr-Pd(II)L₂-C≡CR pd0->pd_coupled Transmetalation pd_intermediate Pyr-Pd(II)L₂-Br pd_intermediate->pd0 Oxidative Add. pd_coupled->pd0 Reductive Elim. (Product Out) cu_halide Cu-Br cu_acetylide Cu-C≡CR cu_halide->cu_acetylide + H-C≡CR - HBr cu_acetylide->pd0 Transfers Acetylide cu_acetylide->cu_halide Transmetalation

Caption: Sonogashira Dual Catalytic Cycle.

Application Note 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides.[21] This transformation is of immense importance in pharmaceutical chemistry, as the aniline moiety is a common feature in many drugs.[22]

Causality and Experimental Insight: This reaction's success hinges on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos).[23][24] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents undesirable side reactions like β-hydride elimination.[21] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active palladium-amido complex.[22]

Protocol: C4-Amination via Buchwald-Hartwig Coupling

Materials:

  • This compound

  • Primary or secondary amine (1.2-2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base: Sodium tert-butoxide (NaOtBu, 1.4-2.5 equivalents)

  • Anhydrous solvent: Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add NaOtBu (1.5 eq) and the phosphine ligand (0.04 eq) to a Schlenk tube.

  • Catalyst and Reagents: Add the palladium precatalyst (0.02 eq), followed by this compound (1.0 eq).

  • Solvent and Amine: Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and carefully quench by washing with water. Separate the layers and wash the organic phase with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the C4-amino pyrrole derivative.

General Experimental Workflow & Troubleshooting

A successful functionalization experiment relies on careful execution from setup to purification.

Workflow start Start setup Reaction Setup (Flame-dried glassware, weigh reagents) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent Add Degassed Solvent & Reagents inert->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end Pure Product analysis->end

Caption: General Experimental Workflow.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (Pd(0) not formed or degraded); Insufficiently anhydrous/anaerobic conditions; Incorrect base or temperature.Use a fresh catalyst/precatalyst. Ensure all solvents are dry and properly degassed. Re-evaluate the choice of base and consider increasing the reaction temperature.
Dehalogenation Product Reaction conditions favor protodebromination over cross-coupling. This is a known issue with bromopyrroles.[1][12]Switch to a milder base (e.g., K₃PO₄ instead of NaOtBu). Change the ligand to one known to promote reductive elimination. Use a less protic solvent system.
Homocoupling of Reagents Presence of oxygen, especially in Sonogashira (alkyne homocoupling) or Suzuki (boronic acid homocoupling) reactions.Ensure the reaction is rigorously maintained under an inert atmosphere. Thoroughly degas all solvents before use.
Difficult Purification Residual tin byproducts (Stille reaction); Co-elution of product with ligand or starting materials.For Stille, perform an aqueous KF wash. Optimize chromatography conditions (change solvent system, use a different stationary phase).

References

Application Notes and Protocols for the Derivatization of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a "privileged scaffold" for engaging with biological targets. From the life-sustaining core of heme and chlorophyll to potent therapeutic agents, the pyrrole motif is a testament to nature's efficiency and a fertile ground for drug discovery.[2][3] The derivatization of substituted pyrroles, such as Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, offers a powerful strategy for rapidly generating libraries of novel compounds for biological screening. This particular scaffold is of significant interest as it serves as a key intermediate in the synthesis of potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a promising target for the treatment of obesity and other metabolic disorders.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into the rationale behind the selection of various palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols and mechanistic insights to empower the synthesis of diverse compound libraries.

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering mild reaction conditions, broad functional group tolerance, and high efficiency.[4] The general catalytic cycle for these transformations is depicted below.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Ar-Pd(II)(R')Ln Ar-Pd(II)(R')Ln Transmetalation->Ar-Pd(II)(R')Ln R'-M R'-M R'-M->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)(R')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-R' Ar-R' Reductive Elimination->Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The following sections will detail the application of four key palladium-catalyzed reactions for the derivatization of our target scaffold: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for generating biaryl structures.[5][6] This reaction is highly valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality Behind Experimental Choices:
  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. The choice of catalyst can influence reaction efficiency, with more electron-rich and bulky phosphine ligands often accelerating the reductive elimination step.[5]

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can depend on the lability of other functional groups in the molecule.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for similar brominated pyrrole systems.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidMethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate85-95
24-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate80-90
33-Thienylboronic acidMethyl 1-methyl-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate75-85

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7][8] This reaction is of paramount importance in drug discovery, as the arylamine motif is prevalent in a multitude of bioactive molecules.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as XPhos or RuPhos, are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.

Protocol: Buchwald-Hartwig Amination of this compound

This is a general protocol that may require optimization for specific amine coupling partners.[9]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene, degassed

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add NaOtBu (1.4 eq) to a dry Schlenk flask.

  • Add Pd₂(dba)₃ (0.025 eq), XPhos (0.05 eq), and this compound (1.0 eq).

  • Add the degassed, anhydrous toluene.

  • Add the amine (1.2 eq) and seal the flask.

  • Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Compound Library start Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate suzuki Suzuki Coupling (Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira heck Heck Coupling (Alkenes) start->heck aryl_pyrroles 4-Aryl Pyrroles suzuki->aryl_pyrroles amino_pyrroles 4-Amino Pyrroles buchwald->amino_pyrroles alkynyl_pyrroles 4-Alkynyl Pyrroles sonogashira->alkynyl_pyrroles alkenyl_pyrroles 4-Alkenyl Pyrroles heck->alkenyl_pyrroles

Caption: Workflow for the derivatization of the pyrrole scaffold.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, reacting an aryl halide with a terminal alkyne.[3][11] This reaction is notable for its use of a copper co-catalyst, which facilitates the formation of a key copper-acetylide intermediate.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic Sonogashira system.[1][12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual role: it deprotonates the terminal alkyne and acts as a solvent.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.

Protocol: Sonogashira Coupling of this compound

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[11][12]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous Et₃N via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling: Vinylation of the Pyrrole Core

The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling an aryl halide with an alkene.[13][14] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Causality Behind Experimental Choices:
  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.[15]

  • Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often added to stabilize the palladium catalyst and promote the reaction.[15]

  • Base: A hindered amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are typically employed.

Protocol: Heck Coupling of this compound

This protocol is a general starting point for Heck couplings with aryl bromides.[13]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, Et₃N (2.0 eq), and the alkene (1.5 eq) via syringe.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into water.

  • Extract with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

The derivatization of this compound using palladium-catalyzed cross-coupling reactions offers a highly efficient and versatile platform for the generation of diverse chemical libraries. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide a solid foundation for the synthesis of novel pyrrole-based compounds. The continued exploration of these and other modern synthetic methodologies will undoubtedly accelerate the discovery of new therapeutic agents targeting MCH-R1 and other important biological targets.

References

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in Modern Organic Synthesis

Introduction: The Strategic Value of a Pre-functionalized Pyrrole Core

The pyrrole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, from blockbuster drugs like atorvastatin to complex marine alkaloids.[1][2][3] The strategic functionalization of this privileged scaffold is paramount for creating molecular diversity and accessing novel chemical space. This compound emerges as a particularly valuable building block in this context. Its structure is elegantly pre-functionalized for sequential, regioselective modifications:

  • N-Methylation: The nitrogen is protected, preventing side reactions such as deprotonation or competing N-arylation, thereby simplifying reaction outcomes.

  • C4-Bromine: The bromine atom serves as a versatile synthetic handle, ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[4][5]

  • C2-Ester: The methyl ester at the 2-position is an electron-withdrawing group that modulates the reactivity of the pyrrole ring. It can also be readily hydrolyzed or converted into other functional groups, such as amides or aldehydes, in later synthetic stages.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications, reaction protocols, and mechanistic considerations for using this compound as a strategic building block in organic synthesis.

Physicochemical Properties and Handling

A clear understanding of the physical properties of a reagent is critical for its effective use and storage.

PropertyValue
CAS Number 1196-90-3[6]
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol [6]
Appearance Powder or crystals
Melting Point 61-64 °C
Storage 2-8°C

Handling and Safety: As with all bromo-aromatic compounds, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Operations should be conducted in a well-ventilated fume hood.[7]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 4-position is readily activated by a Pd(0) catalyst, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical development due to the stability and low toxicity of the boronic acid reagents.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are highly effective for coupling heteroaryl halides. The dppf ligand promotes the reductive elimination step and stabilizes the catalytic species, leading to higher yields.[10]

  • Base: A base is essential to activate the organoboron species for transmetalation.[8][11] An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used. This choice represents a green chemistry approach, avoiding strong, non-aqueous bases that might be incompatible with sensitive functional groups.[12]

  • Solvent: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene with water allows both the organic-soluble building block and the water-soluble inorganic base to be in proximity, facilitating the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₂ boronate->transmetalation base Base (e.g., CO₃²⁻) base->transmetalation reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Add the degassed DME, followed by the aqueous solution of Na₂CO₃. The solvent should be degassed by bubbling with an inert gas for 15-20 minutes prior to use.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stille Coupling: A Robust C-C Bond Formation

The Stille reaction couples the building block with an organostannane (organotin) reagent. While the toxicity of tin compounds is a significant drawback, the reaction is highly valued for its tolerance of a vast array of functional groups and its insensitivity to the presence of water or alcohols.[13][14][15]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and highly effective catalyst for Stille couplings. It is a pre-formed, air-stable source of the active Pd(0) species.

  • Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or toluene are typically used to ensure solubility of all reaction components.

  • Additives: The addition of lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the reaction. CuI is believed to facilitate the key transmetalation step, which is often the rate-limiting step in the catalytic cycle.[13]

Stille_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation (Rate-Limiting) pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 tin_halide X-Sn(R)₃ transmetalation->tin_halide stannane R²-Sn(R)₃ stannane->transmetalation reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Figure 2: Catalytic cycle for the Stille cross-coupling reaction.

Protocol 2: General Procedure for Stille Coupling

Materials and Reagents:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., tributyl(vinyl)tin) (1.1-1.3 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) iodide (CuI) (Optional, 10 mol%)

  • Anhydrous, degassed toluene or DMF

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI (if used).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reagent Addition: Add the organostannane reagent dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 90-110 °C.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS. Stille reactions are often complete within 4-24 hours.

  • Workup: After cooling, the reaction mixture may be quenched by adding an aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes; this precipitates the tin byproducts as insoluble fluorides.

  • Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Safety Precaution: Organotin compounds are highly toxic. All manipulations must be performed in a certified fume hood, and waste must be disposed of according to institutional hazardous waste protocols.

Application Showcase: Synthesis of Marine Alkaloids

Bromopyrrole alkaloids, isolated from marine sponges, exhibit a wide range of potent biological activities, including anticancer, antimicrobial, and anti-biofilm properties.[16][17] The synthesis of these complex natural products often relies on the strategic use of brominated pyrrole building blocks. For instance, the core of many pyrrole-imidazole alkaloids can be constructed using a bromopyrrole derivative as a key precursor.[16][17]

The Suzuki coupling of a dibrominated pyrrole (a close analogue of our title compound) with an indole-boronic acid derivative has been demonstrated as a key step in the total synthesis of Lynamicin D, showcasing the power of this methodology to unite complex heterocyclic fragments.[18]

Synthesis_Workflow start Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate reaction Pd-Catalyzed Cross-Coupling (Suzuki or Stille) start->reaction reagent Aryl/Heteroaryl Boronic Acid or Stannane reagent->reaction intermediate 4-Aryl-1-methyl-1H-pyrrole- 2-carboxylate Intermediate reaction->intermediate modification Further Functional Group Modification (e.g., Ester Hydrolysis, Amidation) intermediate->modification target Complex Bioactive Molecule (e.g., Alkaloid Precursor) modification->target

Figure 3: General workflow for elaborating the building block into complex targets.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its defined regiochemistry and orthogonal functional handles—a site for cross-coupling and a modifiable ester—allow for the rapid and predictable construction of complex pyrrole-containing molecules. The robust and well-documented protocols for Suzuki-Miyaura and Stille couplings enable researchers to reliably incorporate this scaffold into synthetic routes targeting novel pharmaceuticals, agrochemicals, and materials. As the demand for structurally diverse and biologically active heterocyclic compounds continues to grow, the strategic application of such pre-functionalized building blocks will remain an indispensable tool in the synthetic chemist's arsenal.

References

The Versatile Building Block: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Functionalized Pyrrole

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the realm of materials science. Its unique structure, featuring a reactive bromine atom and an electron-withdrawing methyl ester group on a pyrrole ring, offers a versatile platform for the synthesis of novel organic electronic materials, conductive polymers, and functional dyes. The strategic placement of these functional groups allows for precise tuning of the electronic and physical properties of the resulting materials, making it a valuable precursor for a wide range of applications, from organic field-effect transistors (OFETs) to advanced sensor technologies.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced materials. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in materials synthesis.

PropertyValueSource
CAS Number 1196-90-3[1]
Molecular Formula C₇H₈BrNO₂[1]
Molecular Weight 218.05 g/mol [1]
Appearance Powder or crystals[1]
Melting Point 61-64 °C[1]
Solubility Soluble in many organic solvents[2]

Application in the Synthesis of Aryl-Substituted Pyrroles via Suzuki-Miyaura Coupling

The bromine atom at the 4-position of the pyrrole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of materials science, this allows for the introduction of various aromatic moieties onto the pyrrole core, thereby modulating the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the resulting material. These tailored electronic characteristics are crucial for applications in organic electronics.[3]

Protocol: Suzuki-Miyaura Coupling of a Protected Pyrrole Derivative

Reaction Scheme:

Suzuki_Coupling Pyrrole Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate Product Methyl 4-aryl-1-methyl- 1H-pyrrole-2-carboxylate Pyrrole->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd(PPh₃)₄ Cs₂CO₃ Solvent Dioxane/H₂O

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) to the reaction flask via a syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in petroleum ether) to yield the desired aryl-substituted pyrrole.[4]

Causality and Insights:

  • Choice of Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura couplings due to its stability and effectiveness with a wide range of substrates.

  • Base: Cesium carbonate is a strong inorganic base that is crucial for the transmetalation step of the catalytic cycle. Its use often leads to higher yields compared to other bases.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure a successful reaction.

Application in the Synthesis of Conductive Polymers

Pyrrole-based conductive polymers have garnered significant interest due to their unique electronic properties, environmental stability, and biocompatibility.[3][5] this compound can serve as a monomer for the synthesis of functionalized polypyrroles. The resulting polymers can be designed to have specific properties by either copolymerizing with other pyrrole derivatives or by post-polymerization modification of the ester group. These materials have potential applications in sensors, electrochromic devices, and as antistatic coatings.[6]

Protocol: Chemical Oxidative Polymerization

While a specific protocol for the polymerization of this compound is not detailed in the provided search results, a general and widely applicable method for the chemical oxidative polymerization of pyrrole derivatives can be adapted.

Reaction Workflow:

Polymerization_Workflow Monomer Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate in Solvent Polymerization Polymerization (Stirring at RT) Monomer->Polymerization Oxidant Oxidant Solution (e.g., FeCl₃ in H₂O) Oxidant->Polymerization Isolation Isolation (Filtration, Washing) Polymerization->Isolation Drying Drying Isolation->Drying Product Functionalized Polypyrrole Drying->Product

Workflow for chemical oxidative polymerization.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) or Ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant

  • Deionized water or an appropriate organic solvent (e.g., acetonitrile)

  • Methanol (for washing)

Procedure:

  • Monomer Solution: Dissolve this compound in the chosen solvent to a desired concentration (e.g., 0.1 M).

  • Oxidant Solution: Prepare a solution of the oxidant in the same solvent. The molar ratio of oxidant to monomer is typically between 1:1 and 2.5:1.

  • Polymerization: Slowly add the oxidant solution to the stirred monomer solution at room temperature. A color change and the formation of a precipitate are indicative of polymerization.

  • Reaction Time: Allow the reaction to proceed for a set period, typically ranging from 2 to 24 hours, depending on the desired polymer properties.

  • Isolation: Collect the polymer precipitate by filtration.

  • Washing: Wash the polymer sequentially with the reaction solvent, methanol, and deionized water to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Causality and Insights:

  • Oxidant Choice: Ferric chloride and ammonium persulfate are common and effective oxidants for the polymerization of pyrroles. The choice of oxidant can influence the conductivity and morphology of the resulting polymer.

  • Solvent: The solvent can affect the solubility of the monomer and the resulting polymer, as well as the polymerization rate and the final material properties.

  • Monomer/Oxidant Ratio: This ratio is a critical parameter that affects the degree of polymerization, the level of doping, and consequently, the electrical conductivity of the polymer.

Characterization of Synthesized Materials

A comprehensive characterization of the synthesized aryl-substituted pyrroles and polypyrroles is essential to confirm their structure and evaluate their properties for specific applications.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the synthesized molecules and polymers.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the material and confirm polymerization.[7][8]
UV-Visible (UV-Vis) Spectroscopy To study the electronic absorption properties and determine the optical bandgap of the materials.[8]
Scanning Electron Microscopy (SEM) To investigate the surface morphology and microstructure of the polymer films.[7][8]
X-ray Diffraction (XRD) To determine the crystalline or amorphous nature of the materials.[7][8]
Cyclic Voltammetry (CV) To study the electrochemical properties, such as redox potentials and electrochemical stability, of the synthesized materials.

Future Outlook and Potential Applications

The strategic use of this compound as a building block opens up a vast design space for new functional organic materials. The ability to introduce a wide variety of aryl groups via Suzuki-Miyaura coupling allows for the fine-tuning of electronic properties, making these materials promising candidates for:

  • Organic Field-Effect Transistors (OFETs): The tailored HOMO/LUMO levels can lead to efficient charge transport.[3]

  • Organic Light-Emitting Diodes (OLEDs): The tunable emission properties are desirable for display and lighting applications.

  • Organic Photovoltaics (OPVs): The ability to absorb light in specific regions of the solar spectrum is crucial for solar cell performance.

Furthermore, the synthesis of novel functionalized polypyrroles from this monomer can lead to materials with enhanced processability and specific functionalities for applications in:

  • Chemical and Biological Sensors: The incorporation of specific recognition elements can lead to highly selective and sensitive sensors.[9]

  • Electrochromic Devices: The ability to change color upon the application of an electrical potential is useful for smart windows and displays.

  • Corrosion Protection: Conductive polymer coatings can provide effective protection against the corrosion of metals.

Conclusion

This compound is a versatile and valuable building block for the creation of a new generation of advanced organic materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in various materials science applications. The ability to precisely control the structure and properties of the resulting materials through well-established synthetic methodologies like the Suzuki-Miyaura coupling and oxidative polymerization ensures that this compound will continue to be a key player in the development of innovative technologies.

References

Application Notes and Protocols for Investigating the Antibacterial Potential of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Nitrogen-containing heterocycles are cornerstones in the architecture of many approved antibacterial drugs.[1][2][3][4] Among these, the pyrrole moiety, a five-membered aromatic heterocycle, is a recurring motif in numerous natural products with potent biological activities, including antibacterial action.[1][2][3] The inherent electronic properties and synthetic tractability of the pyrrole ring make it a privileged scaffold for medicinal chemists to design and synthesize new antibacterial candidates.[1][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antibacterial potential of derivatives based on the Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate core structure. This particular starting material offers several strategic advantages: the bromo substituent at the 4-position serves as a versatile handle for further chemical modifications, while the methyl ester at the 2-position can be readily converted into other functional groups, such as amides or hydrazides, which are known to be important for antibacterial activity.[1][6]

We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for synthesis and biological evaluation, and offer insights into data interpretation. Our focus is on empowering researchers to systematically explore the structure-activity relationships (SAR) of this promising class of compounds.

Part 1: Synthesis and Characterization of Derivatives

A logical first step in exploring the antibacterial potential of the core scaffold is to generate a library of derivatives with diverse chemical functionalities. The presence of the bromo group and the methyl ester allows for a variety of synthetic transformations. A common and effective strategy is to convert the methyl ester to a hydrazide, which can then be further reacted to form a wide range of heterocyclic derivatives.

Proposed Synthetic Workflow

The following workflow outlines a general approach to synthesize a library of derivatives from this compound.

Synthetic Workflow A Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate B Hydrazine Hydrate Reflux A->B C 4-bromo-1-methyl-1H-pyrrole- 2-carbohydrazide B->C D Aromatic Aldehydes Glacial Acetic Acid, Reflux C->D F Carbon Disulfide Potassium Hydroxide, Ethanol C->F E N'-substituted-4-bromo-1-methyl- 1H-pyrrole-2-carbohydrazides (Schiff Bases) D->E G 5-(4-bromo-1-methyl-1H-pyrrol-2-yl)- 1,3,4-oxadiazole-2-thiol F->G

Caption: Proposed synthetic scheme for generating derivatives.

Protocol 1: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide

This protocol describes the conversion of the starting methyl ester to a carbohydrazide, a key intermediate for further derivatization.

Materials:

  • This compound[7]

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol (20 mL).

  • To this solution, add hydrazine hydrate (5 equivalents) dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with constant stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any unreacted hydrazine hydrate.

  • Dry the product in a desiccator.

  • Characterize the synthesized 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide using techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[6][8]

Part 2: In Vitro Antibacterial Activity Assessment

The primary goal is to determine the concentration at which the synthesized derivatives can inhibit or kill bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard metrics for this evaluation.[9][10][11]

Experimental Workflow for Antibacterial Testing

Antibacterial Testing Workflow cluster_0 MIC Determination cluster_1 MBC Determination A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized bacterial suspension (~5 x 10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible turbidity. The lowest concentration without growth is the MIC. C->D E Take aliquots from clear wells (MIC and higher concentrations) D->E Proceed for bactericidal activity assessment F Plate aliquots onto agar plates E->F G Incubate at 37°C for 18-24 hours F->G H Count colonies. The lowest concentration that kills ≥99.9% of the initial inoculum is the MBC. G->H

Caption: Workflow for MIC and MBC determination.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Materials:

  • Synthesized pyrrole derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL). Further dilutions will be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

  • Plate Setup:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[9][14]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10][15]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Micropipette

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate each aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][14]

Data Presentation and Interpretation

Summarize the MIC and MBC values in a table for clear comparison.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 1S. aureus8162Bactericidal
Derivative 2S. aureus8>64>8Bacteriostatic
CiprofloxacinS. aureus0.512Bactericidal

Interpretation of MBC/MIC Ratio:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Part 3: Cytotoxicity Assessment

A promising antibacterial agent must exhibit selective toxicity towards bacteria while having minimal adverse effects on mammalian cells.[16][17] The MTT assay is a standard colorimetric method to assess cell viability.[18][19]

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Part 4: Preliminary In Vivo Efficacy Assessment (Conceptual Framework)

Once promising lead compounds with high in vitro activity and low cytotoxicity are identified, the next logical step is to evaluate their efficacy in an animal model of infection.[20][21][22][23]

Workflow for In Vivo Efficacy Studies

In Vivo Efficacy Workflow A Select Lead Compound (High in vitro activity, low cytotoxicity) B Choose Animal Model (e.g., mouse sepsis model) A->B C Induce Bacterial Infection B->C D Administer Test Compound (different doses and routes) C->D E Monitor Animal Survival and Clinical Signs D->E F Determine Bacterial Load in Organs (e.g., spleen, liver, blood) D->F G Analyze Data and Evaluate Efficacy E->G F->G

Caption: Conceptual workflow for in vivo efficacy studies.

A common model is the murine sepsis model, where mice are infected with a lethal dose of bacteria (e.g., MRSA) and then treated with the test compound. Key endpoints include animal survival rates and the reduction of bacterial burden in target organs.[20][21]

Conclusion

This guide provides a structured and scientifically grounded approach to exploring the antibacterial potential of this compound derivatives. By systematically synthesizing and evaluating a library of compounds, researchers can elucidate structure-activity relationships and identify promising lead candidates for further preclinical development. The protocols outlined herein are robust and based on established standards, ensuring the generation of reliable and reproducible data. The journey from a chemical scaffold to a potential therapeutic agent is long and challenging, but with a rigorous and logical approach, the potential of this pyrrole-based series can be thoroughly investigated.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction with Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your experimental design and troubleshooting.

Introduction: The Challenge of Coupling Electron-Deficient Pyrroles

This compound presents a unique set of challenges in Suzuki coupling. The electron-withdrawing nature of the carboxylate group can deactivate the pyrrole ring towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] Furthermore, heteroaryl halides, like our substrate, can be prone to various side reactions that diminish the yield of the desired product.[1][2] This guide will walk you through common issues and provide robust strategies to maximize your reaction yield.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered when coupling this compound.

Issue 1: Low or No Conversion to Product

This is one of the most common issues and can often be traced back to several key factors.

Q1: I'm seeing very little or no formation of my desired product. Where should I start my investigation?

A1: When faced with low to no product yield, a systematic evaluation of your reaction parameters is crucial. Here’s a checklist of initial points to investigate:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. For electron-deficient heteroaryl bromides, a highly active catalyst system is often required to facilitate the oxidative addition step.[3][4]

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions may require more forcing conditions to proceed to completion.[5][6]

  • Reagent Quality: The purity and stability of all reagents, including your boronic acid/ester, base, and solvent, are essential for a successful reaction.[7][8]

Recommended Starting Conditions

For a challenging substrate like this compound, a robust catalyst system is recommended.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common and effective palladium(0) and palladium(II) sources, respectively.[9][10]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich phosphine ligands are known to promote the oxidative addition of challenging aryl bromides and stabilize the active catalytic species.[1][4][11]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often effective in promoting the transmetalation step without causing unwanted side reactions.[1][12]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OThese solvent systems are commonly used and effective for Suzuki couplings.[13][14]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition with electron-deficient substrates.[13]

Troubleshooting Flowchart for Low Conversion

start Low/No Conversion catalyst Screen Catalysts & Ligands (e.g., SPhos, XPhos) start->catalyst temp_time Increase Temperature & Reaction Time catalyst->temp_time success Improved Yield catalyst->success base_solvent Screen Bases & Solvents (e.g., K3PO4, Cs2CO3) temp_time->base_solvent temp_time->success reagents Check Reagent Quality (Purity, Anhydrous) base_solvent->reagents base_solvent->success reagents->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Issue 2: Significant Byproduct Formation

Even with some product formation, side reactions can significantly lower your overall yield.

Q2: I'm observing a significant amount of a byproduct that appears to be the dehalogenated starting material. What's happening and how can I prevent it?

A2: The formation of the dehalogenated pyrrole is a known side reaction for 4-bromopyrrole-2-carboxylates.[15] This process, known as hydrodehalogenation, can occur through various pathways, often involving a hydride source in the reaction mixture.

Strategies to Minimize Dehalogenation:

  • N-Protection: While your substrate is N-methylated, which can help, in cases with a free N-H, protection is crucial. For your substrate, ensuring the purity of your starting material and minimizing potential hydride sources is key.[15]

  • Choice of Base and Solvent: Some bases and solvents can act as hydride donors. For instance, alcohols used as solvents can sometimes be a source of hydrides.[3] Using a non-alcoholic solvent and a base like potassium phosphate may be beneficial.

Q3: I'm seeing a lot of homocoupling of my boronic acid reagent. What causes this and what can I do to reduce it?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3][12]

To prevent homocoupling:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[10][12]

  • Use of High-Purity Reagents: Impurities in the boronic acid can sometimes promote homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki coupling reaction?

A1: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[13][16][17] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your this compound to form a Pd(II) complex.[13][17]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.[13][17]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of your product and regenerating the Pd(0) catalyst.[3][13]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition (Ar-X) pd_r_complex Ar-Pd(II)L_n-R pd_complex->pd_r_complex Transmetalation transmetalation Transmetalation (R-B(OR')_2) pd_r_complex->pd0 Reductive Elimination product Ar-R pd_r_complex->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Do I need to use an N-protected pyrrole for this reaction?

A2: Your substrate, this compound, is already N-methylated, which serves as a protecting group. For analogous compounds with a free N-H, protection is often necessary to prevent deprotonation by the base, which can interfere with the catalytic cycle and lead to side reactions.[15]

Q3: How critical is the purity of the boronic acid or boronic ester?

A3: The purity of the organoboron reagent is very important. Boronic acids can be prone to decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][12] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can significantly improve reaction outcomes.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for Suzuki Coupling Optimization

cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization prep_reagents Ensure High Purity of All Reagents degas_solvent Thoroughly Degas Solvent prep_reagents->degas_solvent setup Assemble Reaction Under Inert Atmosphere degas_solvent->setup conditions Initial Conditions: Pd2(dba)3/SPhos, K3PO4, Dioxane/H2O, 100°C setup->conditions monitor Monitor Reaction Progress (TLC, GC/LC-MS) conditions->monitor troubleshoot Troubleshoot Low Yield (See Guide Above) monitor->troubleshoot optimize Systematically Vary: Catalyst, Ligand, Base, Solvent, Temperature troubleshoot->optimize

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help researchers anticipate and resolve common issues related to byproduct formation. Our goal is to ensure your synthesis is as clean and efficient as possible by explaining the causality behind common side reactions and offering field-proven solutions.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, typically involving the selective electrophilic bromination of Methyl 1-methyl-1H-pyrrole-2-carboxylate, appears straightforward but is often complicated by the high reactivity of the pyrrole ring. The N-methyl group and the electron-rich nature of the heterocycle activate the ring towards electrophilic attack, while the C2-carboxylate group directs incoming electrophiles. This delicate electronic balance can easily be perturbed, leading to a variety of common byproducts that complicate purification and reduce yields. This guide will address these challenges directly.

FAQ: Common Byproducts & Formation Mechanisms

This section addresses the most common impurities encountered during synthesis.

Q1: My mass spectrum shows a prominent cluster of peaks at M+78 and M+80 relative to my product. What is this impurity?

A: This isotopic pattern is characteristic of a dibrominated byproduct , most commonly Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate .

  • Causality (Mechanism): The pyrrole ring is highly activated towards electrophilic aromatic substitution. After the first bromine atom is added at the C4 position, the ring remains sufficiently electron-rich to react with a second equivalent of the brominating agent. The C5 position is often the most favorable site for this second addition due to activation from the N-methyl group. This side reaction is particularly common when using slightly more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide, NBS) or when the reaction temperature is not sufficiently controlled. Even with stoichiometric amounts of NBS, some disubstitution can be observed.[2][3]

  • Analytical Signature:

    • MS (EI/ESI): A characteristic triplet isotope pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4). For this specific byproduct, expect peaks around m/z 296, 298, and 300.

    • ¹H NMR: Disappearance of the C5 proton signal. You will only observe singlets for the remaining C3 proton and the two methyl groups.

Q2: I observe a byproduct with the same mass as the desired product, but it has a different retention time in my LCMS. What could it be?

A: This is likely a regioisomer , such as Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate .

  • Causality (Mechanism): While the C2-ester group strongly directs bromination to the C4 position, a small amount of bromination may occur at other positions, primarily C5. The N-methyl group activates both the C2 and C5 positions. Although the C2 position is blocked, the C5 position remains a potential, albeit minor, site for electrophilic attack. This is less common with bulky brominating agents like NBS but can be influenced by the choice of solvent and reaction conditions.

  • Analytical Signature:

    • MS (EI/ESI): Identical mass and isotopic pattern to the desired product (m/z 217, 219).

    • ¹H NMR: The coupling constants and chemical shifts will differ. For the desired 4-bromo product, you expect two doublets in the aromatic region. For the 5-bromo isomer, you would expect two coupled doublets corresponding to the C3 and C4 protons.

Q3: My crude product is acidic, and I see a byproduct in my analysis with a mass of 14 Da less than my product. What happened?

A: This indicates hydrolysis of the methyl ester to the corresponding carboxylic acid, forming 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid .

  • Causality (Mechanism): The methyl ester can be sensitive to both acidic and basic conditions, especially in the presence of water during the reaction workup. If the reaction is quenched with an aqueous base (like sodium bicarbonate) and stirred for too long, or if the workup involves harsh acidic conditions, saponification can occur.

  • Analytical Signature:

    • MS (ESI-): A strong signal in negative ion mode at m/z 203, 205.

    • ¹H NMR: The characteristic singlet for the ester's methyl group (around 3.8 ppm) will be absent. A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), though it may not always be visible depending on the solvent (e.g., it will exchange in D₂O).

    • Solubility: The byproduct will be soluble in aqueous base and will precipitate upon acidification.

Q4: My reaction is sluggish, and after workup, I've isolated a significant amount of my starting material. What's the issue?

A: This is simply an incomplete reaction .

  • Causality (Mechanism): This is not a byproduct in the traditional sense but is the most common "impurity." The causes are typically:

    • Insufficient Brominating Agent: The reagent (e.g., NBS) may have degraded over time. It is recommended to use freshly recrystallized or newly purchased NBS.

    • Low Reaction Temperature: While low temperatures are crucial to prevent over-bromination, a temperature that is too low can significantly slow down or stall the reaction.

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring by TLC or LCMS is essential.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues.

Observation / Symptom Probable Byproduct / Cause Root Cause Analysis Recommended Corrective Action
MS peak cluster at M+78, M+80 (m/z ~298)Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylateOver-bromination due to excess reagent or high temperature.Use ≤1.0 equivalent of NBS. Maintain temperature at or below 0°C during NBS addition. Add NBS portion-wise over a longer period.
Isomeric impurity with same mass as productMethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylateLack of complete regioselectivity.Ensure a non-polar solvent like THF or DCM is used. Low temperatures (-20°C to 0°C) generally improve selectivity.
MS peak at M-14 (m/z ~204 in ESI-) and/or acidic crude product4-bromo-1-methyl-1H-pyrrole-2-carboxylic acidEster hydrolysis during reaction or workup.Minimize contact time with aqueous acid/base during workup. Ensure all reagents and solvents are dry if the reaction is sensitive to water.
High percentage of starting material remainsIncomplete ReactionDeactivated reagent, low temperature, or insufficient time.Use freshly opened or purified NBS. Monitor the reaction by TLC/LCMS. If stalled, allow the reaction to warm slowly to room temperature.
Presence of succinimide in crude productByproduct from NBS reagentNormal outcome of using NBS.Remove succinimide by washing the organic layer with aqueous base (e.g., NaHCO₃) or via silica gel chromatography.

Visual Diagrams

Reaction & Byproduct Formation Pathway

The following diagram illustrates the main synthetic route and the points where key byproducts are formed.

Synthesis_Byproducts SM Methyl 1-methyl-1H- pyrrole-2-carboxylate NBS NBS (1.0 eq) THF, 0°C SM->NBS Product Methyl 4-bromo-1-methyl-1H- pyrrole-2-carboxylate (Desired Product) NBS->Product Main Reaction NBS_excess Excess NBS or High Temp. Product->NBS_excess Workup Aqueous Workup (H₂O, Base/Acid) Product->Workup Dibromo Methyl 4,5-dibromo-1-methyl-1H- pyrrole-2-carboxylate (Dibromo Byproduct) NBS_excess->Dibromo Over-bromination Hydrolysis 4-bromo-1-methyl-1H-pyrrole- 2-carboxylic acid (Hydrolysis Byproduct) Workup->Hydrolysis Saponification

Caption: Synthetic pathway and common byproduct formation routes.

Troubleshooting Workflow

Use this decision tree to diagnose unexpected analytical results.

Troubleshooting_Workflow start Analysis of Crude Product: Unexpected Result? check_ms Check Mass Spectrum start->check_ms Yes mass_dibromo Isotopic cluster at M+78, M+80? check_ms->mass_dibromo check_nmr Check ¹H NMR Spectrum mass_hydrolysis Peak at M-14 (especially in ESI-)? mass_dibromo->mass_hydrolysis No is_dibromo Result: Over-bromination. Action: Reduce NBS eq., lower temperature. mass_dibromo->is_dibromo Yes mass_isomer Peak at Product Mass, but different RT? mass_hydrolysis->mass_isomer No is_hydrolysis Result: Ester Hydrolysis. Action: Use anhydrous conditions, minimize aqueous workup time. mass_hydrolysis->is_hydrolysis Yes is_isomer Result: Regioisomer formed. Action: Check solvent/temp, improve purification. mass_isomer->is_isomer Yes no_issue Impurity not identified. Consider starting material or other side reactions. mass_isomer->no_issue No

Caption: Decision tree for troubleshooting byproduct identification.

Experimental Protocols

Protocol 1: Synthesis via NBS Bromination (Byproduct Minimization)

This protocol is optimized to minimize the formation of the dibromo byproduct.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.). Dissolve it in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Causality: Low temperature is critical to control the reaction rate and prevent secondary bromination.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.98 eq.) in anhydrous THF. Add this solution to the stirred pyrrole solution dropwise via an addition funnel over 30-60 minutes. Causality: Using a slight substoichiometric amount of NBS ensures it is the limiting reagent, preventing over-bromination. Slow addition maintains a low concentration of the electrophile.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LCMS every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine species.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from any unreacted starting material and dibrominated byproduct.

Protocol 2: Purification via Recrystallization

If the crude product is relatively clean (>90%), recrystallization can be an effective alternative to chromatography.

  • Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (or vice versa). A common choice is a mixture of heptane and ethyl acetate or isopropanol.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator (2-8°C) to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to obtain the pure product. The melting point should be sharp, around 61-64 °C.

References

Technical Support Guide: Recrystallization of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate via recrystallization. It is structured as a troubleshooting and FAQ hub to directly address common experimental challenges, ensuring procedural success and high product purity.

Critical Compound Properties

Before initiating any purification protocol, it is essential to be familiar with the physical properties of the target compound. These parameters are crucial for selecting an appropriate solvent system and for verifying the purity of the final product.

PropertyValueSource
CAS Number 1196-90-3
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Appearance Powder or crystals
Melting Point (m.p.) 61-64 °C
Storage Temperature 2-8 °C

Standard Recrystallization Workflow

Recrystallization is a purification technique based on differential solubility.[1][2] The goal is to dissolve the impure solid in a minimum amount of hot solvent and then allow the solution to cool slowly, promoting the formation of pure crystals while impurities remain in the surrounding solution (mother liquor).

Workflow Diagram

RecrystallizationWorkflow A Crude Solid B Select Solvent System A->B C Dissolve in Minimum Boiling Solvent B->C D Hot Filtration (if insoluble impurities) C->D Optional E Slow Cooling (Crystal Formation) C->E D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for single-solvent recrystallization.

Detailed Protocol: Solvent Screening & Purification

Given the compound's structure (a moderately polar aromatic ester), suitable solvent systems often include alcohols or ester/alkane mixtures.

  • Solvent Selection:

    • Place ~20-30 mg of the crude solid into several small test tubes.

    • Add a few drops of a candidate solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane) to each tube at room temperature.

    • A good solvent will show poor solubility at room temperature.[3]

    • Heat the tubes that did not dissolve. An ideal solvent will fully dissolve the compound when hot.

    • Allow the dissolved solutions to cool to room temperature, then place in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

    • If no single solvent is ideal, consider a mixed-solvent system (e.g., Ethyl Acetate/Hexane, Acetone/Hexane).

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.[4][5]

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, reheat to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[3]

    • Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[4]

    • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[3]

    • Dry the crystals completely. Determine the yield and measure the melting point to assess purity. A pure compound will have a sharp melting point within the literature range (61-64 °C).

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound has formed an oil, not crystals. What should I do?
  • Cause: This phenomenon, known as "oiling out," is one of the most frequent challenges. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[6] Given the relatively low melting point of this compound (61-64 °C), using a solvent with a boiling point significantly higher than this (e.g., toluene, water) increases this risk. It can also be caused by impurities depressing the melting point or excessively rapid cooling.[7]

  • Solutions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional solvent (10-15%) to lower the saturation point.[6]

    • Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can promote the formation of a stable crystal lattice instead of an amorphous oil.[7]

    • Lower the Solvent Boiling Point: If using a mixed-solvent system (e.g., Ethyl Acetate/Hexane), re-dissolve the oil and add more of the better solvent (Ethyl Acetate) to effectively lower the boiling point of the mixture and the temperature at which saturation occurs.

    • Scratch/Seed: Once the solution has cooled below the compound's melting point, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed" crystal of pure product if available.[3]

Q2: The solution has cooled, but no crystals have formed. What is wrong?
  • Cause: This is typically due to one of two reasons: either too much solvent was added, and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation event to begin crystallization.[7]

  • Solutions:

    • Induce Nucleation: Vigorously scratch the inner wall of the flask with a glass stirring rod. The microscopic scratches provide a surface for crystal growth to begin.[7] Adding a seed crystal is also highly effective.

    • Reduce Solvent Volume: If scratching fails, too much solvent is the likely culprit. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[6][7]

    • Flash Cool: Place the flask in an ice/salt bath to achieve a lower temperature, which may be necessary to reach the point of saturation.[3]

Q3: My final yield is very low. How can I improve recovery?
  • Cause: A low yield suggests that a significant amount of the product remains dissolved in the mother liquor. This is usually caused by using too much solvent during the dissolution step or washing the final crystals with solvent that was not sufficiently cold.[6]

  • Solutions:

    • Minimize Solvent: Be meticulous about adding the absolute minimum amount of boiling solvent needed to dissolve the crude solid.

    • Check Mother Liquor: After filtering your crystals, try cooling the mother liquor in an ice bath to see if a second crop of crystals forms. Note that this second crop may be less pure.

    • Use Ice-Cold Wash Solvent: Ensure the solvent used to wash the crystals during filtration is thoroughly chilled to minimize dissolution of the product. Use only a small volume.

Troubleshooting Decision Diagram

Troubleshooting box_node box_node Start Problem Occurs Q1 Oil Formed? Start->Q1 Q2 No Crystals? Q1->Q2 No S1 1. Re-heat, add more solvent. 2. Cool very slowly. 3. Scratch below m.p. Q1->S1 Yes Q3 Low Yield? Q2->Q3 No S2 1. Scratch flask / add seed crystal. 2. Reduce solvent volume (boil off). 3. Use colder ice bath. Q2->S2 Yes S3 1. Use minimum hot solvent. 2. Cool mother liquor for 2nd crop. 3. Wash crystals with ice-cold solvent. Q3->S3 Yes

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cross-coupling of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate . This substrate, a functionalized and electron-rich N-methylated pyrrole, is a valuable building block in medicinal chemistry.[1][2] However, its electronic and steric properties present unique challenges in catalyst selection and reaction optimization. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this specific bromopyrrole substrate?

A1: The primary challenges stem from the inherent properties of the pyrrole ring and its substituents:

  • High Electron Density: The pyrrole ring is electron-rich, which can make the C4-Br bond susceptible to side reactions, most notably debromination (hydrodehalogenation), where the bromine atom is replaced by hydrogen.[3][4][5] This is a significant issue in Suzuki-Miyaura reactions.[3][6]

  • Catalyst Deactivation: The pyrrole nitrogen, although methylated in this substrate, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Steric Hindrance: The N-methyl group and the C2-ester group can influence the approach of the catalyst and coupling partners, affecting reaction rates.

  • Functional Group Incompatibility: The methyl ester is generally robust but can be sensitive to certain harsh basic conditions, which might be required for some coupling reactions.[7]

Q2: Which cross-coupling reactions are most commonly and successfully applied to this scaffold?

A2: The most prevalent and synthetically useful reactions for this class of substrate are:

  • Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formation. Despite challenges with debromination, it is widely used due to the commercial availability and stability of boronic acids/esters.[8][9]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes, crucial for creating linear scaffolds and further functionalization.[10][11]

  • Buchwald-Hartwig Amination: For the critical C(sp²)–N bond formation, a cornerstone of pharmaceutical synthesis for introducing amine functionalities.[2][12][13]

  • Heck Coupling: For C(sp²)–C(sp²) bond formation via coupling with alkenes, enabling vinylation of the pyrrole core.[14][15]

Q3: How does the N-methyl group on my substrate affect the reaction compared to an N-H pyrrole?

A3: The N-methyl group has a significant and generally positive impact. In N-H pyrroles, the acidic proton can interfere with the reaction by reacting with the base or organometallic reagents. This often necessitates the use of a protecting group (like BOC or SEM), which adds steps to the synthesis.[4][16] Since your substrate is already N-methylated, this side reaction pathway is blocked, simplifying the process. However, as noted, it does add some steric bulk near the C2 and C5 positions.

General Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for effective troubleshooting. The process is a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][17][18]

Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) pd2_ox R¹-Pd(II)Ln-X (Oxidative Adduct) pd0->pd2_ox label_oa Oxidative Addition pd0->label_oa pd2_trans R¹-Pd(II)Ln-R² (Transmetalation Complex) pd2_ox->pd2_trans label_tm Transmetalation pd2_ox->label_tm pd2_trans->pd0 label_re Reductive Elimination pd2_trans->label_re label_oa->pd2_ox label_tm->pd2_trans label_re->pd0 reagents R¹-X (Your Bromopyrrole) organometallic R²-M (Coupling Partner) product R¹-R² (Desired Product)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide by Reaction Type

This section addresses specific, common problems in a question-and-answer format.

1. Suzuki-Miyaura Coupling

Q: My reaction yield is low, and I've isolated a significant amount of Methyl 1-methyl-1H-pyrrole-2-carboxylate (the debrominated product). Why is this happening and how can I prevent it?

A: This is the most common failure mode for Suzuki couplings with electron-rich bromopyrroles.[3][4]

  • Causality: Debromination (or proto-deboronation) occurs when the palladium intermediate reacts with a proton source (like water or alcohol solvents) or a hydride source before reductive elimination can occur.[5] This pathway competes with the desired C-C bond formation. The electron-rich nature of the pyrrole ring makes the oxidative addition step fast, but if subsequent steps are slow, the risk of side reactions increases.

  • Solutions:

    • Catalyst and Ligand Choice: Switch to a catalyst system that promotes rapid reductive elimination. Bulky, electron-rich biaryl phosphine ligands are ideal for this.[17][19] They stabilize the Pd(0) state and their steric bulk accelerates the final product-forming step.

    • Base and Solvent Selection: Use anhydrous conditions and a non-protic solvent. Weaker bases are sometimes preferable to avoid degradation of the boronic acid/ester.[7]

    • Reaction Conditions: Ensure your reaction is rigorously degassed to remove oxygen, which can lead to boronic acid homocoupling and other side reactions.[20]

Parameter Problematic Condition Recommended Solution Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3Pd(PPh₃)₄ can be slow. Pre-catalysts provide a reliable source of active Pd(0).[7][20]
Ligand PPh₃XPhos , SPhos , RuPhos , or tBuXPhos Bulky biaryl phosphines accelerate reductive elimination, outcompeting debromination.[17][19]
Base Strong aqueous bases (e.g., NaOH aq.)K₃PO₄, K₂CO₃, Cs₂CO₃Anhydrous, moderately strong bases minimize protodeboronation and ester hydrolysis.[7][21]
Solvent Protic solvents (e.g., MeOH, H₂O)1,4-Dioxane, Toluene, or THF (anhydrous)Prevents the solvent from acting as a proton source for the debromination side reaction.[22]
2. Sonogashira Coupling

Q: My Sonogashira reaction is not going to completion, and I'm observing significant alkyne homocoupling (Glaser coupling). What should I do?

A: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, driven by the copper(I) co-catalyst in the presence of oxygen.

  • Causality: The Cu(I) acetylide intermediate can undergo oxidative dimerization to form a diene, especially if the transmetalation to palladium is slow or if oxygen is present in the reaction.[23] Incomplete conversion may be due to catalyst deactivation or suboptimal conditions.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Purge the reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.[7]

    • Optimize Catalyst Loading: While standard conditions often use both a palladium catalyst and a copper(I) salt (e.g., CuI), the ratio can be important.[11] Sometimes, reducing the amount of CuI can minimize homocoupling.

    • Consider Copper-Free Conditions: Several modern protocols exist that avoid copper entirely, which completely eliminates the Glaser coupling side reaction. These often require a specific ligand and base combination.[24]

Parameter Problematic Condition Recommended Solution Rationale
Atmosphere Air / Incomplete DegassingPurge with Ar or N₂ for 15-30 minRemoves O₂, which is the primary oxidant for Glaser homocoupling.[7][23]
Catalyst System High CuI loadingReduce CuI (e.g., 1-2 mol%). Or, switch to a copper-free system.Minimizes the concentration of the species responsible for homocoupling.[24]
Copper-Free System -Pd(PPh₃)₄ or Pd(OAc)₂/XPhos with a strong amine base like Pyrrolidine or TBAFThe amine base facilitates the deprotonation of the alkyne and the catalytic cycle without copper.[11]
Solvent/Base -THF or DMF with an amine base (Et₃N, DIPEA)The amine acts as both the base and a ligand for the copper, facilitating the reaction.[10][24]
3. Buchwald-Hartwig Amination

Q: I am trying to couple my bromopyrrole with a primary amine, but the reaction is sluggish and gives low yields. How can I improve this?

A: Buchwald-Hartwig amination is highly dependent on the choice of ligand and base, especially when coupling with less nucleophilic or sterically hindered amines.[2][12]

  • Causality: A sluggish reaction is typically caused by a slow reductive elimination step (C-N bond formation) or inefficient oxidative addition. The choice of ligand dictates the geometry and electron density at the palladium center, directly influencing these key steps. The base must be strong enough to deprotonate the amine without causing side reactions.[13]

  • Solutions:

    • Use Modern, Bulky Ligands: First-generation ligands like PPh₃ or bidentate ligands like BINAP are often insufficient. Use sterically hindered, electron-rich biaryl phosphine ligands developed by the Buchwald and Hartwig groups.[12][25]

    • Choose the Right Base: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide are the most common and effective choices. Weaker bases like K₂CO₃ are often ineffective.[26]

    • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. Microwave irradiation can also be highly effective at reducing reaction times.[27][28]

Parameter Problematic Condition Recommended Solution Rationale
Ligand PPh₃, BINAP, dppfXPhos , tBuDavePhos , BrettPhos These ligands are designed to accelerate the C-N reductive elimination, which is often the rate-limiting step.[12][25]
Base K₂CO₃, Et₃NNaOtBu, KOtBu, LHMDSA strong base is required to form the palladium-amido complex necessary for the catalytic cycle.[13][26]
Palladium Source Pd(OAc)₂Pd₂(dba)₃ or a pre-catalyst like (tBuXPhos) Pd G3Pre-catalysts ensure efficient generation of the active Pd(0) species.[27]
Temperature Room Temperature or < 80 °C80–110 °C or Microwave heatingProvides the necessary activation energy for the oxidative addition and reductive elimination steps.[27][29]
Troubleshooting & Catalyst Selection Workflow

This decision tree provides a logical path for troubleshooting common cross-coupling issues with your substrate.

Troubleshooting_Workflow start Experiment Outcome: Low Conversion / Low Yield check_reagents 1. Verify Reagent Purity - Fresh Catalyst/Ligand? - Anhydrous Solvent? - Coupling Partner Quality? start->check_reagents Initial Checks check_setup 2. Check Reaction Setup - Fully Degassed? - Inert Atmosphere Maintained? check_reagents->check_setup symptom Analyze Byproducts: What is the main side product? check_setup->symptom debromination Debromination Product (e.g., in Suzuki) symptom->debromination Debromination no_reaction Starting Material Unchanged symptom->no_reaction No Reaction homocoupling Homocoupling Product (e.g., in Sonogashira) symptom->homocoupling Homocoupling sol1 Solution: - Use Bulky Biaryl Ligand  (XPhos, SPhos) - Use Anhydrous Base  (K₃PO₄, Cs₂CO₃) - Switch to Aprotic Solvent debromination->sol1 sol2 Solution: - Increase Temperature - Screen More Active Catalyst  (e.g., Pre-catalyst) - Check Base Strength  (e.g., NaOtBu for C-N) no_reaction->sol2 sol3 Solution: - Rigorously Degas System - Reduce CuI Catalyst - Consider Copper-Free  Conditions homocoupling->sol3

Caption: A decision tree for troubleshooting common cross-coupling reaction failures.

Detailed Experimental Protocols

The following are starting-point protocols. Optimization is essential for any new substrate combination.

Protocol 1: Suzuki-Miyaura Coupling (Optimized for Debromination Suppression)

This protocol uses a bulky biaryl phosphine ligand to promote the desired C-C coupling over the debromination side reaction.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).

  • Degassing: Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes.[7]

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring for 12–24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a strong base and a specialized ligand suitable for C-N bond formation.

  • Reaction Setup: To an oven-dried vial, add sodium tert-butoxide (NaOtBu, 1.4 equiv.). Seal the vial with a septum.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Catalyst Addition: In a glovebox or under inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution).

  • Reaction: Heat the reaction to 100 °C with stirring for 4–18 hours, monitoring completion by LC-MS.

  • Workup: Cool the reaction, quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

References

side reactions of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-90-3).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address the common and often complex side reactions that can occur when this reagent is subjected to basic conditions, providing troubleshooting advice and preventative protocols to ensure the success of your experiments.

Introduction: Understanding the Reactivity Profile

This compound is a polysubstituted, electron-rich heterocycle. Its utility in synthesis stems from the orthogonal reactivity of its functional groups: a methyl ester amenable to hydrolysis or amidation, and a bromine atom that can participate in cross-coupling reactions. However, the interplay of these groups under basic conditions can lead to several competing reaction pathways. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm attempting a reaction using aqueous sodium hydroxide (NaOH) and observing the formation of a new, more polar compound instead of my desired product. What is happening to my starting material?

A1: You are most likely observing saponification of the methyl ester.

This is the most common reaction for this substrate under aqueous basic conditions. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.[3] This process, known as basic hydrolysis or saponification, is a well-established reaction of esters.[4][5][6] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methoxide (MeO⁻). In the basic medium, the resulting carboxylic acid is immediately deprotonated to form the highly stable carboxylate salt, which drives the reaction to completion, making it effectively irreversible under these conditions.[5] The final product after an acidic workup is 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Mechanism: Saponification

Saponification start This compound intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack hydroxide OH⁻ carboxylate Carboxylate Salt intermediate->carboxylate 2. Elimination of CH₃O⁻ methanol CH₃OH intermediate->methanol releases final_product 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid carboxylate->final_product 3. Protonation acid_workup H₃O⁺ Workup Halogen_Dance start Substrate (Br at C4) deprotonation Deprotonation at C5 (with LDA, -78°C) start->deprotonation anion1 C5-Lithiated Intermediate deprotonation->anion1 rearrangement Halogen-Metal Exchange (Equilibrium) anion1->rearrangement quench Electrophilic Quench (e.g., H₂O) anion1->quench anion2 C4-Lithiated Intermediate (Br at C5) rearrangement->anion2 anion2->rearrangement reversible anion2->quench product_rearranged Rearranged Product (Br at C5) quench->product_rearranged product_original Desired Product (Substitution at C5) quench->product_original can also form Troubleshooting_Workflow start Experiment with Basic Conditions Fails q_product What is the main issue? start->q_product low_yield Low Yield / Decomposition q_product->low_yield Low Mass Recovery wrong_product Incorrect Product Structure q_product->wrong_product Unexpected Product q_conditions_degrade Are conditions harsh? (High Temp / Strong Base) low_yield->q_conditions_degrade q_product_type What kind of incorrect product? wrong_product->q_product_type sol_degrade_yes ACTION: - Lower Temperature - Use Milder Base - Ensure Inert Atmosphere q_conditions_degrade->sol_degrade_yes Yes sol_degrade_no Consider other stability issues (e.g., light sensitivity, reagent purity) q_conditions_degrade->sol_degrade_no No product_polar More Polar / Water Soluble q_product_type->product_polar Polarity Change product_isomer Isomeric Product q_product_type->product_isomer Same Mass, Different Structure cause_sapon CAUSE: Saponification of Ester product_polar->cause_sapon cause_dance CAUSE: Halogen Dance product_isomer->cause_dance sol_sapon ACTION: - Switch to aprotic solvent - Use non-nucleophilic base (NaH, DBU) cause_sapon->sol_sapon sol_dance ACTION: - Maintain temp at -78°C - Add substrate to base - Minimize reaction time cause_dance->sol_dance

References

dealing with palladium catalyst deactivation in pyrrole coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed pyrrole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges, with a specific focus on catalyst deactivation. The electron-rich nature of the pyrrole ring, while making it a valuable synthetic building block, also introduces unique difficulties in cross-coupling chemistry. This guide provides in-depth, field-proven insights to help you navigate these complexities and achieve robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during palladium-catalyzed pyrrole coupling reactions.

Q1: My reaction has turned black, and the starting material is no longer being consumed. What's happening?

A1: The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black[1][2]. This consists of agglomerated, catalytically inactive palladium(0) particles. This is a common issue in many palladium-catalyzed reactions, but can be particularly prevalent with electron-rich heterocycles like pyrroles. The primary causes include:

  • Ligand Dissociation: The active L-Pd(0) species is unstable without its supporting ligand. High temperatures or displacement by other coordinating species (like the pyrrole itself) can lead to ligand loss and subsequent metal aggregation[1].

  • Oxidation: Exposure to atmospheric oxygen can oxidize the active Pd(0) to inactive Pd(II) species[2]. Phosphine ligands can also be oxidized, rendering them unable to stabilize the palladium center.

  • Thermal Decomposition: At elevated temperatures, the catalyst complex can decompose, leading to the formation of palladium black[1].

Q2: My reaction is sluggish or has stalled, but I don't see any palladium black. What are other potential causes of deactivation?

A2: Catalyst deactivation is not always accompanied by the formation of palladium black. Other, more subtle deactivation pathways may be at play:

  • Pyrrole Coordination to Palladium: Pyrroles, being electron-rich N-heterocycles, can act as ligands and coordinate to the palladium center. This can displace the intended phosphine or N-heterocyclic carbene (NHC) ligand, forming a catalytically inactive or less active complex[3]. This is a particularly important consideration in pyrrole coupling chemistry.

  • Formation of Off-Cycle Inhibitors: The catalyst can be sequestered in off-cycle, dormant states. For instance, in Buchwald-Hartwig aminations, the amine substrate can displace the phosphine ligand, leading to catalytically dormant palladium complexes that may require higher temperatures to re-enter the catalytic cycle[4].

  • Base-Mediated Decomposition: Some pyrrole substrates are sensitive to strong bases, which can lead to decomposition products that may inhibit the catalyst[5].

Q3: I'm observing significant amounts of debromination of my bromopyrrole starting material. How can I prevent this?

A3: Debromination is a common side reaction in Suzuki-Miyaura couplings of bromopyrroles, especially when using unprotected N-H pyrroles[2][6]. This occurs when the organopalladium intermediate undergoes protonolysis instead of transmetalation. To mitigate this:

  • N-Protection is Key: Protecting the pyrrole nitrogen with a suitable group is the most effective strategy to suppress dehalogenation[2]. The protecting group modulates the electron density of the pyrrole ring and prevents interference from the acidic N-H proton.

  • Choice of Protecting Group: The choice of protecting group is critical. While a BOC (tert-butyloxycarbonyl) group can be effective, it is often unstable under typical Suzuki-Miyaura conditions[2][6]. More robust protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or sulfonyl groups are often preferred[1][6].

Q4: Should I use a pre-catalyst or generate the active catalyst in situ?

A4: Both approaches are valid, but using a well-defined pre-catalyst often provides more reproducible results.

  • In situ Generation: This involves mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a ligand. While flexible, the generation of the active Pd(0) species can be inefficient and lead to variability.

  • Pre-catalysts: Commercially available pre-catalysts (e.g., those based on Buchwald or PEPPSI ligands) are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions[7]. They often provide higher activity and more consistent results.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving problems in your pyrrole coupling reactions.

Problem 1: Low or No Product Yield
Symptom Potential Cause Recommended Solution
Reaction mixture turns black.Catalyst Agglomeration (Palladium Black): The active Pd(0) is unstable and precipitating out.1. Enhance Catalyst Stability: Use bulky, electron-rich ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[1][8]. 2. Lower Reaction Temperature: High temperatures accelerate catalyst decomposition. Run the reaction at the lowest effective temperature[1]. 3. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize the catalyst[2].
No palladium black, but reaction stalls.Pyrrole-Induced Catalyst Inhibition: The pyrrole substrate is coordinating to the palladium, displacing the active ligand[3].1. Use N-Protecting Groups: Protect the pyrrole nitrogen to reduce its coordinating ability. Sulfonyl or SEM groups are good starting points[1][6]. 2. Ligand Choice: Employ ligands that bind strongly to palladium and resist displacement. GPhos has been shown to be effective in preventing deactivation by coordinating heteroarenes[3][5].
Starting materials are consumed, but desired product is not the major species.Side Reactions Dominating: Conditions may favor undesired pathways like debromination or homocoupling.1. For Debromination: Protect the pyrrole nitrogen[2]. 2. For Homocoupling: Ensure a strictly inert atmosphere and consider adding a mild reducing agent to minimize Pd(II) species that can promote homocoupling[9]. 3. Optimize Base: The choice of base can significantly impact selectivity. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[10][11]. For base-sensitive substrates, a milder base may be necessary[5].
Reaction does not initiate.Inefficient Catalyst Activation: The Pd(II) pre-catalyst is not being effectively reduced to the active Pd(0) species.1. Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄. 2. Pre-activation Protocol: If using a Pd(II) source, consider a pre-activation step by heating the palladium source and ligand together before adding the substrates[7]. A water-mediated preactivation protocol has also been shown to be effective[12].
Problem 2: Poor Regioselectivity in C-H Functionalization
Symptom Potential Cause Recommended Solution
Mixture of C2 and C3 functionalized products.Lack of Directing Group Control: The inherent reactivity of the pyrrole ring is leading to a mixture of isomers.1. Install a Directing Group: For predictable regioselectivity, install a directing group on the pyrrole nitrogen or at the C2 position. Picolinamide has been used as an effective directing group for C-H/N-H coupling[13]. 2. Ligand and Additive Screening: The ligand and additives can influence regioselectivity. Experiment with different ligand scaffolds and additives like carboxylic acids[14][15].
Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways for palladium catalyst deactivation in the context of a generic cross-coupling cycle.

DeactivationPathways Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition PdBlack Palladium Black (Inactive Aggregate) Pd0->PdBlack Agglomeration (- Ligand) Inhibited Pyrrole-Pd Complex (Inactive/Dormant) Pd0->Inhibited Ligand Displacement (+ Pyrrole) Transmetal L-Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation RedElim Product (Ar-R) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration

Caption: Key deactivation pathways for palladium catalysts.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Bromopyrrole

This protocol is designed as a robust starting point for the coupling of an N-protected bromopyrrole with an arylboronic acid.

1. Reagent Preparation:

  • Ensure the N-protected bromopyrrole and arylboronic acid are pure and dry.
  • Use an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). To degas, bubble argon or nitrogen through the solvent for 30 minutes or use three freeze-pump-thaw cycles.
  • The base (e.g., K₂CO₃, Cs₂CO₃) should be finely powdered and dried under vacuum before use.

2. Reaction Setup (under inert atmosphere):

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-protected bromopyrrole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-formed complex).
  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
  • Add the degassed solvent via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up:

  • Cool the reaction to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Workflow for a Failed Reaction

This workflow provides a logical sequence of steps to diagnose a failed pyrrole coupling reaction.

TroubleshootingWorkflow Start Reaction Failed (Low/No Yield) Check_Inert Verify Inert Atmosphere & Reagent Purity/Anhydrousness Start->Check_Inert Re_Run_Strict Re-run with Strict Inert Conditions & Purified Reagents Check_Inert->Re_Run_Strict Check_Catalyst Is the Catalyst System Appropriate? Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) Check_Catalyst->Change_Ligand For N-Protected Pyrrole Protect_N Protect Pyrrole Nitrogen (e.g., SEM, Sulfonyl) Check_Catalyst->Protect_N For N-H Pyrrole Check_Conditions Are the Reaction Conditions Optimal? Re_Run_Strict->Check_Catalyst If still fails Success Successful Reaction Re_Run_Strict->Success If successful Screen_Base_Solvent Screen Bases and Solvents Change_Ligand->Screen_Base_Solvent Protect_N->Change_Ligand Screen_Base_Solvent->Success Optimization

Caption: A systematic workflow for troubleshooting failed reactions.

Section 4: References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Wang, Q., et al. (2018). Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand. Organic Chemistry Frontiers. --INVALID-LINK--

  • Catellani, M., et al. (2011). Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles. Organic Letters. --INVALID-LINK--

  • Zhang, W., et al. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. --INVALID-LINK--

  • Garg, N. K., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. --INVALID-LINK--

  • Chen, J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. --INVALID-LINK--

  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. --INVALID-LINK--

  • Donohoe, T. J., et al. (2015). Pyrrole Protection. ResearchGate. --INVALID-LINK--

  • Joule, J. A., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. --INVALID-LINK--

  • Shi, B.-F., et al. (2021). Enantioselective C−H activation of pyrroles with different electrophiles. ResearchGate. --INVALID-LINK--

  • Ghosh, S., et al. (2019). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. RSC Advances. --INVALID-LINK--

  • Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. --INVALID-LINK--

  • Buchwald, S. L., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. --INVALID-LINK--

  • Banwell, M. G., et al. (2006). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. ResearchGate. --INVALID-LINK--

  • You, J., et al. (2011). Palladium-catalyzed oxidative C-H/C-H cross-coupling of indoles and pyrroles with heteroarenes. Angewandte Chemie International Edition. --INVALID-LINK--

  • Chen, G., & Shaughnessy, K. H. (2015). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science. --INVALID-LINK--

  • Wu, K. (2024). Palladium(II)‐Catalyzed C−H Activation with Bifunctional Ligands: From Curiosity to Industrialization. SciSpace. --INVALID-LINK--

  • Buchwald, S. L., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. --INVALID-LINK--

  • Knochel, P., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry – A European Journal. --INVALID-LINK--

  • Reichert, E. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. --INVALID-LINK--

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. --INVALID-LINK--

  • Anderson, K. W., & Buchwald, S. L. (2002). Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. R Discovery. --INVALID-LINK--

  • Tumkevicius, S. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. --INVALID-LINK--

  • Çetinkaya, B., et al. (2013). N-Heterocyclic carbene-palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Daugulis, O., et al. (2009). Heterocycle Synthesis via Direct C-H/N-H Coupling. Journal of the American Chemical Society. --INVALID-LINK--

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. --INVALID-LINK--

  • Gribble, G. W., et al. (2004). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. --INVALID-LINK--

  • Doyle, A. G., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. --INVALID-LINK--

  • Torborg, C., & Beller, M. (2015). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. --INVALID-LINK--

  • Kumar, A., et al. (2022). Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend. --INVALID-LINK--

  • Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. --INVALID-LINK--

  • Maiti, D., et al. (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules. --INVALID-LINK--

  • Banwell, M. G., et al. (2006). Palladium-Catalyzed Cross-Coupling and Related Reactions Involving Pyrroles. ResearchGate. --INVALID-LINK--

  • Ma, Y., et al. (2025). Palladium-catalyzed NHC ligand-controlled regiodivergent allyl-fluoroallyl cross-couplings. Organic Chemistry Frontiers. --INVALID-LINK--

References

Technical Support Center: Large-Scale Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable process.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds through a three-stage process: formation of the pyrrole-2-carboxylate core, N-methylation, and subsequent regioselective bromination. Each stage presents unique challenges, particularly when scaling up from benchtop to pilot or manufacturing scale.

The primary hurdles in this synthesis are controlling the regioselectivity of the bromination step and preventing the formation of poly-brominated byproducts. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, which can lead to a mixture of products if not carefully controlled.[1]

Synthetic_Workflow cluster_0 Stage 1: Pyrrole Core Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Regioselective Bromination Pyrrole_Starting_Material Pyrrole or Pyrrole-2-carboxylic acid Esterification Esterification (e.g., Fischer Esterification) Pyrrole_Starting_Material->Esterification MeOH, H+ Methyl_pyrrole_carboxylate Methyl 1H-pyrrole- 2-carboxylate Esterification->Methyl_pyrrole_carboxylate N_Methylation N-Methylation (e.g., MeI, Base) Methyl_pyrrole_carboxylate->N_Methylation Methyl_1_methyl_pyrrole_carboxylate Methyl 1-methyl-1H-pyrrole- 2-carboxylate N_Methylation->Methyl_1_methyl_pyrrole_carboxylate Bromination Bromination (e.g., NBS, TBABr3) Methyl_1_methyl_pyrrole_carboxylate->Bromination Final_Product Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate (CAS: 1196-90-3) Bromination->Final_Product

Caption: Overall synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate?

The most straightforward approach involves a two-step synthesis starting from commercially available Pyrrole-2-carboxylic acid. First, the carboxylic acid is esterified to Methyl 1H-pyrrole-2-carboxylate, commonly via Fischer esterification using methanol and a strong acid catalyst.[2][3] This is followed by N-methylation of the pyrrole nitrogen.

Q2: What are the best practices for the N-methylation of Methyl 1H-pyrrole-2-carboxylate?

A common and effective method for N-methylation is the use of a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (Me2SO4) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like DMF or THF. It is crucial to perform this reaction under anhydrous conditions to prevent side reactions.

Q3: Why is regioselectivity a major concern during the bromination step?

The pyrrole ring is highly activated towards electrophilic aromatic substitution.[1] The C2-ester group is an electron-withdrawing group that directs electrophilic substitution to the C4 and C5 positions. While the C4 position is generally favored, the formation of the C5-bromo isomer and di-brominated products (4,5-dibromo) are common challenges.[4][5]

Q4: What are the recommended brominating agents for this synthesis to ensure high regioselectivity for the 4-bromo isomer?

For selective monobromination at the C4 position, milder brominating agents are preferred over molecular bromine (Br2). N-Bromosuccinimide (NBS) is a widely used reagent for this purpose.[6] Tetrabutylammonium tribromide (TBABr3) is another excellent alternative that can offer improved regioselectivity.[4]

Q5: What are the critical safety precautions to consider during this large-scale synthesis?
  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Brominating Agents: Bromine and its derivatives are corrosive and toxic. Ensure proper handling and have a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • Solvents: Anhydrous solvents are often required, which can be flammable. Take necessary precautions to avoid ignition sources.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield During Esterification of Pyrrole-2-carboxylic Acid
Possible Cause Recommended Solution
Incomplete reaction The Fischer esterification is an equilibrium reaction. To drive the reaction to completion, use a large excess of methanol (often as the solvent) and a suitable amount of a strong acid catalyst (e.g., H2SO4). Increase the reaction time or temperature if necessary, monitoring by TLC or HPLC.
Side reactions Pyrrole-2-carboxylic acid can undergo decarboxylation at high temperatures, especially in the presence of acid.[7][8][9] Maintain a moderate reaction temperature to minimize this side reaction.
Work-up issues Ensure complete neutralization of the acid catalyst during work-up to prevent hydrolysis of the ester product. Washing with a saturated sodium bicarbonate solution is recommended.
Problem 2: Incomplete N-Methylation
Possible Cause Recommended Solution
Inactive base Sodium hydride (NaH) can be deactivated by moisture. Use freshly opened or properly stored NaH. Ensure the reaction is carried out under strictly anhydrous conditions.
Insufficient base or methylating agent Use a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent to ensure complete conversion of the starting material.
Low reaction temperature While the initial deprotonation with NaH is often done at 0 °C, the subsequent reaction with the methylating agent may require warming to room temperature or slightly above to proceed at a reasonable rate.
Problem 3: Formation of Multiple Products During Bromination (Low Regioselectivity)

Possible Cause Recommended Solution
Harsh brominating agent The use of molecular bromine (Br2) can lead to over-bromination and a mixture of isomers.[1] Switch to a milder and more selective brominating agent like N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBABr3).[4]
High reaction temperature Bromination of pyrroles is often exothermic. A higher temperature can decrease selectivity. Perform the reaction at low temperatures (-78 °C to 0 °C) and add the brominating agent slowly to control the reaction temperature.[1]
Incorrect stoichiometry Using more than one equivalent of the brominating agent will lead to the formation of di- and poly-brominated products.[1] Use precisely one equivalent of the brominating agent.

digraph "Troubleshooting_Bromination" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Low Regioselectivity in Bromination", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagent [label="What brominating agent was used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Temp [label="Was the reaction temperature controlled?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Stoich [label="Was the stoichiometry of the\nbrominating agent accurate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Reagent [label="Switch to a milder agent like\nNBS or TBABr3.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Perform the reaction at a lower\ntemperature (e.g., -78 °C to 0 °C).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Stoich [label="Use exactly one equivalent of the\nbrominating agent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Regioselectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_Reagent; Check_Reagent -> Solution_Reagent [label="Br2"]; Check_Reagent -> Check_Temp [label="NBS/TBABr3"]; Check_Temp -> Solution_Temp [label="No"]; Check_Temp -> Check_Stoich [label="Yes"]; Check_Stoich -> Solution_Stoich [label="No"]; Check_Stoich -> End [label="Yes"]; Solution_Reagent -> End; Solution_Temp -> End; Solution_Stoich -> End; }

Caption: Decision tree for troubleshooting low regioselectivity during bromination.

Problem 4: Difficulty in Purifying the Final Product
Possible Cause Recommended Solution
Presence of isomeric impurities The 4-bromo and 5-bromo isomers can be difficult to separate. Purification by column chromatography on silica gel is often necessary.[1] A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation.
Residual starting material If the reaction has not gone to completion, the starting material may co-elute with the product. Monitor the reaction closely by TLC or HPLC to ensure complete conversion before work-up.
Product instability Some brominated pyrroles can be sensitive to light and air. Store the purified product under an inert atmosphere and protect it from light.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate
  • Esterification: To a solution of Pyrrole-2-carboxylic acid (1 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 1H-pyrrole-2-carboxylate.

  • N-Methylation: Dissolve the crude Methyl 1H-pyrrole-2-carboxylate (1 eq.) in anhydrous THF.

  • Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 1-methyl-1H-pyrrole-2-carboxylate.

Protocol 2: Synthesis of this compound
  • Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1 eq.) in a suitable solvent such as THF or dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the cooled pyrrole solution over 30-60 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • After filtration, concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

V. References

  • BenchChem. (2025). Overcoming over-bromination in pyrrole synthesis. BenchChem Technical Support. 1

  • MedchemExpress. (n.d.). Methyl 1H-pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Richard, J. P., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674-11675. --INVALID-LINK--

  • Richard, J. P., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. --INVALID-LINK--

  • ChemTube3D. (n.d.). Pyrrole decarboxylation. Retrieved from --INVALID-LINK--

  • Kvasnytsia, V., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1955. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of methyl pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. --INVALID-LINK--

  • SynHet. (n.d.). Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(6), 1032-1035. --INVALID-LINK--

  • Cheng, X., et al. (2010). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 9(2), 235-250. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Brominated Pyrroles. BenchChem.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--

  • Li, B., & Wang, J. (2021). Recent Advancements in Pyrrole Synthesis. Asian Journal of Organic Chemistry, 10(5), 876-894. --INVALID-LINK--

  • Jana, A., et al. (2022). Visible-Light-Mediated Synthesis of Thio-Functionalized Pyrroles. Organic Letters, 24(10), 1956-1961. --INVALID-LINK--

  • Wu, J., et al. (2023). Synthesis of functionalized pyrroles using 4-hydroxy-L-proline. ResearchGate.

  • Li, Y., et al. (2014). An Atom-Economic Synthesis of Functionalized Pyrroles via a Sequential Metal-Catalyzed Three-Component Reaction. Tetrahedron, 70(15), 2472-2477. --INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate (Synonyms). Retrieved from --INVALID-LINK--

  • Li, X., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593-596. --INVALID-LINK--

  • Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053-1059. --INVALID-LINK--

  • Haddad, T. D., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8394-8400. --INVALID-LINK--

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from --INVALID-LINK--

  • Hodge, P., & Rickards, R. W. (1965). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Journal of the Chemical Society, 459-470. --INVALID-LINK--

  • Zeng, Y.-F., et al. (2012). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2689. --INVALID-LINK--

  • ResearchGate. (n.d.). N-Methylation of pyrroles 1a–1c. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 1H-Pyrrole-2-carboxylic acid, methyl ester. Retrieved from --INVALID-LINK--

  • DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. (2012). International Journal of Organic Chemistry, 2, 138-143. --INVALID-LINK--

  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9037-9042. --INVALID-LINK--

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Ambeed. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 2-pyrrolecarboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO1982002044A1 - Preparation of pyrrole esters. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). CAS#:1196-90-3 | this compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purity Determination of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical determination of purity for Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-90-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting for common analytical challenges.

Introduction: The Critical Role of Purity Analysis

This compound is a substituted pyrrole, a class of heterocyclic compounds integral to many bioactive natural products and successful pharmaceuticals.[1][2] Given that even minor impurities can significantly impact the efficacy, safety, and regulatory approval of a final drug product, rigorous and accurate purity assessment is a non-negotiable aspect of the development lifecycle.

This guide will focus on the three most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Choosing Your Analytical Weapon: A Logic Flow

Deciding on the appropriate analytical technique is the first critical step. The choice depends on the analyte's properties, the expected impurities, and the specific information required (e.g., simple purity percentage vs. impurity identification).

MethodSelection cluster_inputs Decision Inputs Analyte Analyte Properties (Volatility, Polarity, Stability) Decision Method Selection Analyte->Decision Impurity Expected Impurities (Volatile, Non-volatile, Isomeric) Impurity->Decision Goal Analytical Goal (Purity %, Impurity ID) Goal->Decision HPLC HPLC (Good for non-volatile & thermally labile compounds) Decision->HPLC Non-Volatile / Thermally Labile GCMS GC-MS (Excellent for volatile & thermally stable compounds) Decision->GCMS Volatile / Thermally Stable qNMR qNMR (Absolute quantification without a reference standard) Decision->qNMR Primary Method / No Identical Standard

Caption: Workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds, especially for non-volatile or thermally sensitive molecules like many pyrrole derivatives.[3][4]

Experimental Protocol: RP-HPLC Method

A reversed-phase (RP-HPLC) method is generally suitable for this compound.

ParameterRecommended SettingRationale & Causality
Column C18 (e.g., 150 x 4.6 mm, 5 µm)The C18 stationary phase provides good hydrophobic retention for the pyrrole ring, while being suitable for the compound's moderate polarity.[3]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile is a common organic modifier. A low pH buffer is used to suppress the potential ionization of any residual silanol groups on the column, which can cause peak tailing with heterocyclic compounds.[3][4]
Elution Isocratic or GradientStart with an isocratic elution (e.g., 50:50 ACN:Buffer). A gradient may be necessary to resolve closely eluting impurities.[3][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but should be controlled to ensure reproducible retention times.[3]
Detection UV/VIS at ~225 nmPyrrole derivatives typically have strong UV absorbance at lower wavelengths.[3] The exact wavelength should be optimized by scanning the UV spectrum of the analyte.
Injection Vol. 10-20 µLThis volume is typical for analytical HPLC and should be adjusted based on sample concentration to avoid detector overload.
Sample Prep. Dissolve in Mobile PhaseDissolving the sample in the mobile phase is crucial to prevent peak distortion.[6]
HPLC Troubleshooting Q&A

Q1: Why am I seeing significant peak tailing for my main compound?

A1: Peak tailing is a common issue, especially with nitrogen-containing heterocycles. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The nitrogen atom in the pyrrole ring can interact with acidic residual silanol groups (Si-OH) on the silica-based C18 column. This strong, unwanted interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure your buffer pH is low (e.g., 2.5-3.5). This protonates the silanol groups, reducing their ability to interact with the analyte.[7]

    • Use an End-Capped Column: Modern, high-quality columns are "end-capped," meaning most residual silanols are chemically deactivated. If you are using an older column, switching to a fully end-capped one can dramatically improve peak shape.[7]

    • Add a Competing Base: In some cases, adding a small amount of a competing base (like triethylamine) to the mobile phase can mask the silanol groups, but this can complicate the mobile phase and is less common with modern columns.

    • Check for Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample.[5]

HPLCTroubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Check_Column Is Column Fully End-Capped? Check_pH->Check_Column Yes Adjust_pH Action: Lower pH of Aqueous Buffer Check_pH->Adjust_pH No Check_Conc Is Sample Concentration Too High? Check_Column->Check_Conc Yes Replace_Column Action: Use a Modern, End-Capped Column Check_Column->Replace_Column No Dilute_Sample Action: Dilute Sample and Re-inject Check_Conc->Dilute_Sample Yes Resolved Problem Resolved Check_Conc->Resolved No Adjust_pH->Resolved Replace_Column->Resolved Dilute_Sample->Resolved

Caption: Troubleshooting flowchart for HPLC peak tailing.

Q2: My retention times are drifting between injections. What's the cause?

A2: Drifting retention times point to an unstable system. The most common culprits are the mobile phase or the column temperature.

  • Causality: Retention in reversed-phase HPLC is highly dependent on the precise composition of the mobile phase and the column temperature. Small changes can lead to significant shifts.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valve is working correctly. A simple test is to pre-mix the mobile phase manually in a single bottle. If the problem disappears, your pump requires service.[8][9]

    • Degassing: Ensure your mobile phase is thoroughly degassed. Dissolved air can form bubbles in the pump, leading to inconsistent flow rates.[7]

    • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For a C18 column, this typically requires flushing with 10-20 column volumes of the mobile phase.[9]

    • Temperature Control: Verify that your column oven is maintaining a stable temperature. Even small fluctuations in ambient lab temperature can cause drift if a column oven is not used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[10] Given the melting point of this compound (61-64 °C), it is sufficiently volatile for GC analysis.[11]

Experimental Protocol: GC-MS Method
ParameterRecommended SettingRationale & Causality
Column Mid-polarity (e.g., VF-624ms or similar)A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase provides good selectivity for compounds with polar functional groups and heteroatoms.[12][13]
Injector Temp. 250 °CMust be hot enough to ensure rapid and complete volatilization of the sample without causing thermal degradation.
Oven Program Start at 100°C, ramp to 280°CA temperature ramp is essential to first elute more volatile impurities before ramping up to elute the main, less volatile analyte.
Carrier Gas Helium, constant flow (1.0-1.5 mL/min)Helium is the standard inert carrier gas for GC-MS.
MS Ion Source Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and identification.
MS Detector Scan Mode (e.g., m/z 40-400)Scan mode is used to acquire full mass spectra of the analyte and any impurities for identification.
GC-MS Troubleshooting Q&A

Q1: I'm not seeing my compound's peak, or it's very small and broad. What's happening?

A1: This often points to issues with sample introduction or thermal stability.

  • Causality: The compound might be degrading in the hot injector or adsorbing to active sites within the GC system (e.g., the inlet liner or the front of the column).

  • Troubleshooting Steps:

    • Check Injector Temperature: While the injector needs to be hot, an excessively high temperature could cause the ester or pyrrole moiety to decompose. Try lowering the temperature in 20°C increments (e.g., from 250°C to 230°C) to see if the peak shape improves.

    • Use a Deactivated Inlet Liner: The glass inlet liner is a common site of activity. Ensure you are using a high-quality, deactivated (silanized) liner. If the liner has been used for many injections, it may need to be replaced.

    • Column Contamination: The front end of the GC column can become contaminated with non-volatile residues, creating active sites. You can trim a small section (e.g., 10-15 cm) from the front of the column to restore performance.

Q2: How can I confirm the identity of my main peak and potential impurities?

A2: This is where the mass spectrometer is invaluable.

  • Causality: Electron ionization fragments molecules in a predictable way. The resulting mass spectrum is a fingerprint of the molecule.

  • Data Interpretation:

    • Molecular Ion (M+): Look for the molecular ion peak. For this compound (C₇H₈BrNO₂), the molecular weight is ~218 g/mol .[14] Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, you should see two molecular ion peaks of almost equal intensity at m/z 217 and 219.[15][16] This isotopic pattern is a definitive indicator of a monobrominated compound.[17][18]

    • Fragmentation Pattern: Look for characteristic fragments. For example, loss of the methoxy group (-OCH₃) would result in fragments around m/z 186/188. Loss of the entire carboxylate group would also produce a characteristic fragment.

    • Library Search: Compare the acquired spectrum against a commercial mass spectral library (like NIST or Wiley) for a tentative identification of impurities.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining purity without needing a specific certified reference standard of the analyte itself.[19][20] The signal intensity in NMR is directly proportional to the number of nuclei responsible for the signal, allowing for highly accurate quantification.[20][21]

Experimental Protocol: ¹H qNMR Method

The process involves accurately weighing the sample and a high-purity internal standard into an NMR tube.

ParameterRecommended Setting/ProcedureRationale & Causality
Internal Standard Maleic Acid or Dimethyl sulfoneMust be high purity (>99.9%), stable, non-volatile, and have peaks that do not overlap with the analyte signals.[21]
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆The solvent must fully dissolve both the analyte and the internal standard without its own signals overlapping with key peaks.[21]
Sample Prep Accurately weigh ~10-20 mg of analyte and ~5-10 mg of internal standard. Dissolve in ~0.7 mL of deuterated solvent.Accurate weighing is paramount for an accurate purity calculation. The ratio should be chosen to give comparable signal intensities.
Acquisition Use a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated.This is CRITICAL. A short D1 will lead to incomplete relaxation of the protons, causing the signals to be smaller than their true intensity, leading to inaccurate integrals and an incorrect purity value.[22]
Processing Careful phasing and baseline correction.Manual, careful integration of non-overlapping peaks for both the analyte and the standard is required.
qNMR Troubleshooting Q&A

Q1: My calculated purity seems too low/high. What are the most likely errors?

A1: Accuracy in qNMR hinges on meticulous sample preparation and data acquisition.

  • Causality: The purity calculation directly relies on the ratio of integrals, the number of protons each signal represents, the molar masses, and the initial masses weighed. An error in any of these will propagate directly to the final result.

  • Troubleshooting Checklist:

    • Weighing Accuracy: Was a calibrated analytical balance used? Is the internal standard's purity value correctly accounted for?

    • Incomplete Dissolution: Visually inspect the NMR tube for any undissolved material. If present, the sample needs to be remade, perhaps with sonication or a different solvent.

    • Relaxation Delay (D1): This is the most common spectroscopic error. If you are unsure of the T₁ values, a D1 of 60 seconds is a safe starting point for most small molecules. An insufficient delay will disproportionately suppress signals with longer T₁ values, skewing the integral ratios.

    • Integration Errors: Are the integration regions set correctly? Is the baseline flat and free of distortion? Avoid integrating peaks that are on the shoulder of a large solvent peak.

Q2: I can't find a clean, non-overlapping peak for my analyte. What can I do?

A2: Signal overlap is a common challenge that can prevent accurate integration.

  • Causality: The chemical shifts of protons in the analyte and the internal standard may coincidentally be the same in a given solvent.

  • Troubleshooting Steps:

    • Change the Solvent: Switching from CDCl₃ to DMSO-d₆, for example, can significantly alter the chemical shifts of all protons, often resolving the overlap.[21]

    • Select a Different Internal Standard: Choose a standard with a much simpler spectrum. For example, if your analyte has many aromatic protons, a standard with only a single sharp methyl peak (like dimethyl sulfone) might be better.

    • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz spectrometer will increase signal dispersion, which may be sufficient to resolve the overlapping peaks.

Purity Calculation

The purity of the analyte (Pₐ) can be calculated using the following formula[21]:

Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass weighed

  • P : Purity of the standard

  • a : Analyte

  • std : Internal Standard

Frequently Asked Questions (FAQs)

Q: Which method is considered the "gold standard" for purity determination?

A: qNMR is often considered a primary or metrological method because it allows for quantification without needing an identical reference material, making it a powerful tool for certifying the purity of new chemical entities or in-house reference standards.[19][23] However, regulatory filings typically require an orthogonal chromatographic method (like HPLC) to demonstrate the absence of impurities. Therefore, a combination of qNMR and HPLC provides the most comprehensive and trustworthy purity assessment.[23]

Q: My sample contains an impurity with a very similar structure. How can I resolve it?

A: This is a common challenge, especially with process-related impurities from the synthesis.[1][24]

  • For HPLC: Method development is key. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH, or switching to a different column chemistry (e.g., a Phenyl-Hexyl column) to exploit different separation mechanisms.

  • For GC-MS: If the impurity is separable by GC, its mass spectrum will likely be different, allowing for identification even if the peaks are not perfectly resolved.

  • For NMR: Even if ¹H NMR signals overlap, ¹³C NMR or 2D NMR techniques (like HSQC or HMBC) can often distinguish between very similar structures.

Q: How do I handle the bromine isotope pattern in mass spectrometry for quantification?

A: For quantification using MS (e.g., in SIM mode), you should sum the areas of both isotopic peaks (e.g., m/z 217 and 219) for the total ion count. Alternatively, you can consistently use only the most abundant isotope peak for both your standards and samples, as long as you are consistent. The key is that the 1:1 ratio is a qualitative identifier, not a quantitative complication.[15]

References

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution.[1][2] This inherent reactivity, while useful, presents challenges such as over-bromination and the formation of isomeric byproducts.[1][3] Effective reaction monitoring is therefore not just a procedural step but a critical component for ensuring a successful, selective, and reproducible synthesis.

This document provides in-depth, field-tested guidance in a question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices and provide self-validating protocols to enhance your synthetic outcomes.

Reaction Overview: The Bromination Challenge

The target molecule is typically synthesized via electrophilic bromination of the precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate. The electron-donating nature of the pyrrole ring and the N-methyl group strongly activates the ring, while the C2-ester group acts as a deactivating, meta-directing group relative to itself, which translates to directing incoming electrophiles to the C4 and C5 positions. Achieving high selectivity for the C4 position is the primary challenge.

cluster_reaction Electrophilic Bromination Scheme SM Methyl 1-methyl-1H-pyrrole-2-carboxylate reagent Brominating Agent (e.g., NBS, DMSO/HBr) Pdt This compound (Target) Iso Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (Isomer) DiBr Dibromo- species (Over-bromination) reagent->Pdt Desired Path reagent->Iso Side Reaction reagent->DiBr Side Reaction

Caption: General reaction pathway and potential side products.

Frequently Asked Questions & Troubleshooting Guides

This section is structured around the primary analytical techniques used for reaction monitoring.

1. Thin-Layer Chromatography (TLC)

TLC is the most common, rapid, and cost-effective method for qualitatively monitoring reaction progress.

Q1: How do I set up a TLC to effectively monitor my reaction?

A: The goal is to find a solvent system that provides good separation between your starting material and the product. A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf (retention factor) of 0.3-0.4 for the starting material.[4]

A crucial technique for unambiguous monitoring is the three-lane "cospot".[4]

  • Lane 1 (Reference): Spot the pure starting material.

  • Lane 2 (Cospot): Spot the starting material, then spot the reaction mixture directly on top of it.

  • Lane 3 (Reaction): Spot only the reaction mixture.

This setup helps confirm the disappearance of the starting material, especially if the product's Rf is very close to it. The cospot lane will show if the spot corresponding to the starting material in the reaction lane is indeed the same compound.[4]

TLC Monitoring Workflow prep Prepare TLC Plate (3 lanes: SM, Cospot, Rxn) spot Spot Samples prep->spot develop Develop in Chamber spot->develop viz Visualize (UV lamp, stain) develop->viz analyze Analyze Spots viz->analyze sm_gone SM spot absent in Rxn lane? analyze->sm_gone complete Reaction Complete sm_gone->complete Yes continue_rxn Continue Reaction sm_gone->continue_rxn No

Caption: Workflow for reaction monitoring using TLC with a cospot.

Q2: My spots are streaky, making analysis difficult. What's wrong?

A: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: You are applying too much sample to the plate. Try diluting your reaction mixture sample before spotting.

  • Highly Polar Compound: The compound may be interacting too strongly with the silica gel. Try adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent system.

  • Ionic Species: If your reaction mixture is acidic or basic, the compounds may be ionized. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can suppress ionization and lead to sharper spots.

  • Insoluble Material: Your sample may not be fully dissolved. Ensure it is completely solubilized before spotting.

Q3: The reaction mixture lane shows multiple new spots. What do they represent?

A: Multiple spots indicate the formation of more than one product. In this specific synthesis, this is a common observation.

  • A spot close to the product spot: This could be the C5-bromo isomer.[1]

  • Spots with different Rf values: These are likely di- or even tri-brominated products, which are often more non-polar or polar depending on the substitution pattern.[1]

  • Spots near the baseline: These could be highly polar decomposition products, possibly from ring opening if conditions are too harsh.[5]

Use a more advanced technique like GC-MS or LC-MS to identify the molecular weight of the compounds corresponding to these spots.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides both retention time (for separation) and mass spectrum (for identification).

Q1: Is GC-MS a good choice for this analysis? Can it distinguish isomers?

A: Yes, GC-MS is an excellent choice as pyrrole esters are typically volatile enough for analysis.[6] It is highly effective for:

  • Confirming Product Mass: The mass spectrometer will confirm the molecular ion peak for this compound (C₇H₈BrNO₂, MW: 218.05 g/mol ), showing the characteristic isotopic pattern for a single bromine atom.

  • Detecting Impurities: It can easily detect starting material and over-brominated byproducts.

  • Separating Isomers: The separation of C4- and C5-bromo isomers is highly dependent on the GC column's stationary phase. A mid-polarity column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is often a good starting point for separating positional isomers of pyrrole derivatives.[6]

Q2: My GC-MS analysis shows no peak for my product, or the peak is very broad. What is the issue?

A: This could be due to several reasons:

  • Thermal Decomposition: The compound might be degrading at the high temperatures of the GC inlet. Try lowering the inlet temperature.

  • Poor Volatility: Although unlikely for this molecule, if it were less volatile, derivatization (e.g., silylation) could be an option, though this is more common for compounds with active hydrogens like N-H or O-H groups.

  • Column Adsorption: Active sites on the GC column or liner can cause peak tailing or complete adsorption. Using a deactivated liner or a different type of column can help.

Protocol: GC-MS Sample Preparation and Analysis

  • Sample Prep: Take a small aliquot (~50 µL) from the reaction mixture.

  • Quench & Extract: Dilute the aliquot in 1 mL of ethyl acetate and quench with 1 mL of water or saturated sodium bicarbonate solution. Vortex thoroughly.

  • Dry: Take the organic (top) layer and pass it through a small plug of anhydrous sodium sulfate to remove residual water.

  • Dilute: Dilute the dried organic solution further with ethyl acetate to a final concentration of approximately 0.1-1 mg/mL.

  • Analysis: Inject 1 µL into the GC-MS.

Parameter Typical Value Rationale
Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms, HP-5ms)A standard non-polar to mid-polarity column provides good resolution for many heterocyclic compounds.[6]
Inlet Temp. 250 °CHot enough to ensure rapid volatilization without causing thermal degradation.
Oven Program Start at 100 °C, ramp 10 °C/min to 280 °C, hold 5 minA temperature ramp allows for separation of components with different boiling points.
Carrier Gas Helium, 1 mL/min constant flowInert carrier gas standard for GC-MS.
MS Scan Range 50 - 400 m/zCovers the molecular weight of starting material, product, and potential byproducts.
3. High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for compounds that are not volatile, are thermally unstable, or for preparative purification. It offers excellent quantitative accuracy.

Q1: Why would I use HPLC instead of GC-MS for this reaction?

A: HPLC is advantageous if:

  • Thermal Instability is a Concern: HPLC analysis is performed at or near room temperature, eliminating the risk of thermal decomposition.

  • Quantitative Analysis is Key: HPLC with UV detection is highly reproducible and accurate for quantifying the conversion of starting material to product and determining the ratio of isomers.

  • Preparative Scale-Up: The analytical method can often be scaled up to a preparative HPLC system to isolate pure product and byproducts for characterization.[7]

Q2: I'm having trouble separating the starting material and the product peak. How can I improve my HPLC method?

A: Peak co-elution is a common method development challenge. To improve separation (resolution):

  • Change Mobile Phase Strength: If peaks are eluting too quickly, decrease the percentage of the strong solvent (e.g., acetonitrile or methanol). If they are eluting too slowly, increase it.

  • Use a Gradient: A gradient elution (where the mobile phase composition changes over time) is highly effective for separating compounds with different polarities. Start with a higher percentage of the weak solvent (e.g., water) and gradually increase the strong solvent.[8]

  • Change the Column: If adjusting the mobile phase isn't enough, switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or Cyano phase) to alter the selectivity.

Protocol: General HPLC Method for Pyrrole Derivatives

  • Sample Prep: Quench and extract a reaction aliquot as described for GC-MS. Evaporate the solvent and redissolve the residue in the mobile phase to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 5-10 µL into the HPLC system.

Parameter Typical Value Rationale
Column C18, 250 x 4.6 mm, 5 µm particle sizeA C18 (reverse-phase) column is a versatile and robust choice for a wide range of organic molecules.[7]
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate silanols on the silica surface and the analytes, leading to sharper peaks.
Elution Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 20 minA gradient is effective for separating the non-polar starting material from the slightly more polar product and any impurities.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)Pyrrole rings have strong UV absorbance, making UV detection sensitive and reliable. A DAD allows for monitoring multiple wavelengths.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for both qualitative and quantitative analysis without the need for chromatographic separation.

Q1: How can ¹H NMR confirm the reaction has worked and assess isomeric purity?

A: ¹H NMR is exceptionally informative. By comparing the spectrum of the reaction mixture to that of the starting material, you can look for key changes:

  • Disappearance of Starting Material Signal: The starting material (Methyl 1-methyl-1H-pyrrole-2-carboxylate) has three distinct aromatic protons. The bromination will consume one of these.

  • Appearance of Product Signals: The target C4-bromo product will show two aromatic protons as doublets. The C5-bromo isomer will also show two aromatic protons as doublets, but their chemical shifts and coupling constants will be different. You can distinguish the isomers and quantify their ratio by integrating their respective unique signals.[9]

  • Quantitative Analysis: By integrating a product peak against a remaining starting material peak, you can calculate the percent conversion. For more accurate quantification, an internal standard can be used.[10]

Q2: Can I monitor the reaction in real-time using NMR?

A: Yes, online or "flow" NMR is a powerful process analytical technology (PAT) tool.[10][11] A stream from the reaction vessel is continuously pumped through a flow cell inside the NMR spectrometer. This allows for the acquisition of spectra at regular intervals, providing real-time kinetic data, detection of transient intermediates, and precise determination of the reaction endpoint.[10] However, this requires specialized equipment. For most lab settings, taking periodic aliquots for standard NMR analysis is more practical.

General Synthesis Troubleshooting

Q: My analysis shows a significant amount of di-brominated product. How do I prevent this over-bromination?

A: This is the most common problem due to the high reactivity of the pyrrole ring.[1]

  • Cause: The brominating agent is too reactive (e.g., Br₂) or used in excess. High reaction temperatures also accelerate the reaction, reducing selectivity.[1]

  • Solution 1: Change Reagent: Switch to a milder, more selective brominating agent like N-Bromosuccinimide (NBS) or a combination of Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr).[1]

  • Solution 2: Control Temperature: Perform the reaction at a lower temperature. For NBS brominations, temperatures from -78 °C to 0 °C are often recommended to control reactivity.[1]

  • Solution 3: Control Stoichiometry: Use precisely one equivalent of the brominating agent. Add it slowly to the reaction mixture (e.g., via syringe pump or as a dilute solution) to maintain a low concentration at all times, which disfavors multiple substitutions.[1]

Troubleshooting Over-bromination problem Problem: Over-bromination Detected cause1 Cause: High Reagent Reactivity (e.g., Br2) problem->cause1 cause2 Cause: High Temperature problem->cause2 cause3 Cause: Poor Stoichiometry Control problem->cause3 sol1 Solution: Use Milder Reagent (NBS, DMSO/HBr) cause1->sol1 sol2 Solution: Lower Reaction Temp (-78°C to 0°C) cause2->sol2 sol3 Solution: Use 1.0 eq. Reagent Add Slowly cause3->sol3

Caption: Logic diagram for troubleshooting over-bromination.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and Other Bromo-pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Pyrrole scaffolds are ubiquitous in pharmaceuticals and functional materials, and their functionalization often relies on the strategic use of halogenated precursors. This guide provides an in-depth comparison of the reactivity of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with other common bromo-pyrrole derivatives. We will delve into the electronic and steric factors governing their reactivity in key cross-coupling reactions, supported by experimental insights and protocols.

Introduction: The Versatile Pyrrole Nucleus

The pyrrole ring is an electron-rich five-membered heterocycle, a structural motif present in numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4] The ability to selectively introduce substituents onto the pyrrole core is paramount for fine-tuning the physicochemical and pharmacological properties of these molecules. Brominated pyrroles serve as versatile intermediates, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.[5][6][7][8][9][10][11]

This guide focuses on comparing the reactivity of This compound (1) with other representative bromo-pyrroles: 2-bromo-1-methyl-1H-pyrrole (2) and 3-bromo-1-methyl-1H-pyrrole (3) . Understanding their relative reactivity is crucial for predicting reaction outcomes and optimizing synthetic strategies.

Structural and Electronic Considerations

The reactivity of bromo-pyrroles is intrinsically linked to the position of the bromine atom and the nature of other substituents on the pyrrole ring. These factors influence the electron density of the ring and the susceptibility of the C-Br bond to oxidative addition in catalytic cycles.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=1.5]; node [shape=none, margin=0];

} Caption: Structures of the bromo-pyrrole derivatives under comparison.

This compound (1) possesses an electron-withdrawing methyl carboxylate group at the 2-position. This group deactivates the pyrrole ring towards electrophilic substitution but can enhance its reactivity in certain cross-coupling reactions by making the C-Br bond more susceptible to oxidative addition.

In contrast, 2-bromo-1-methyl-1H-pyrrole (2) and 3-bromo-1-methyl-1H-pyrrole (3) lack this electron-withdrawing substituent, rendering their pyrrole rings more electron-rich. Generally, the reactivity of halopyrroles in palladium-catalyzed couplings follows the order I > Br > Cl, consistent with the bond dissociation energies of the carbon-halogen bond.[12]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic compounds.[6][7][11] We will now compare the expected reactivity of our target compounds in three key transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[5][8][9] For bromo-pyrroles, this reaction is widely used to introduce aryl or heteroaryl substituents.

Reactivity Trend: The presence of the electron-withdrawing ester group in 1 is anticipated to facilitate the oxidative addition step, a key step in the catalytic cycle, potentially leading to higher reactivity compared to 2 and 3 under similar conditions. However, steric hindrance from the adjacent methyl group on the nitrogen and the ester group could play a role.[13][14][15][16][17] For unprotected pyrroles, N-protection is often crucial to prevent side reactions like dehalogenation.[8][18][19]

Compound Expected Reactivity Key Considerations
1 HighElectron-withdrawing group activates the C-Br bond. Potential for steric hindrance.
2 Moderate to HighElectron-rich ring, but the C-Br bond at the 2-position is generally reactive.
3 ModerateThe C-Br bond at the 3-position can be less reactive than at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (1)

  • To a reaction vessel, add this compound (1) (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).[9][19]

  • Add a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, such as a mixture of dioxane and water (4:1).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=1.0]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of bromo-pyrroles.

Heck Reaction

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.[20][21] The reactivity of bromo-pyrroles in the Heck reaction is also influenced by electronic factors.

Reactivity Trend: Similar to the Suzuki coupling, the electron-withdrawing nature of the ester in 1 is expected to enhance its reactivity. For unprotected pyrroles, N-protection is highly recommended to avoid side reactions and catalyst inhibition.[22]

Compound Expected Reactivity Key Considerations
1 HighFavorable for oxidative addition.
2 Moderate to HighGenerally good substrates, but N-H can interfere if not protected.
3 ModerateMay require more forcing conditions compared to the 2-bromo isomer.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[23][24][25][26]

Reactivity Trend: The principles governing reactivity in Suzuki and Heck couplings also apply here. The electron-deficient nature of the pyrrole ring in 1 should facilitate the Buchwald-Hartwig amination.

Compound Expected Reactivity Key Considerations
1 HighThe C-Br bond is activated towards oxidative addition.
2 Moderate to HighGood substrates, especially with appropriate ligand choice.
3 ModerateMay exhibit lower reactivity than the 2-bromo isomer.

Lithiation-Borylation: An Alternative Functionalization Strategy

Beyond palladium-catalyzed cross-coupling, the lithiation-borylation reaction offers a powerful method for the introduction of a boronic ester group, which can then be used in subsequent Suzuki couplings or other transformations.[27][28][29] This two-step process involves the deprotonation of a C-H bond with a strong base followed by quenching with a boron electrophile. The regioselectivity of this reaction is dictated by the acidity of the pyrrolic protons.

dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Logical relationship between molecular structure and reactivity.

Conclusion

References

A Senior Application Scientist's Guide to the Biological Activity of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its positional isomers. While direct, head-to-head comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) derived from a broad range of substituted pyrrole compounds. By examining the known biological landscape of brominated pyrroles, we can extrapolate and predict how the isomeric placement of the bromine atom on the pyrrole ring can profoundly influence biological outcomes.

Introduction to the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its aromatic nature, hydrogen bonding capabilities, and the ability to be readily substituted at various positions make it a versatile template for drug design. The introduction of a bromine atom, a halogen, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby impacting its biological activity.[3]

This guide will focus on the N-methylated pyrrole-2-carboxylate scaffold, specifically exploring the influence of the bromine atom's position at the C3, C4, and C5 positions.

The Isomers in Focus: A Structural Overview

The three positional isomers of Methyl bromo-1-methyl-1H-pyrrole-2-carboxylate are:

  • Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

  • This compound

  • Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

isomers cluster_3bromo Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate cluster_4bromo This compound cluster_5bromo Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate node_3 node_3 node_4 node_4 node_5 node_5

Figure 1: Chemical structures of the three positional isomers of Methyl bromo-1-methyl-1H-pyrrole-2-carboxylate.

Comparative Biological Activities: An Evidence-Based Extrapolation

While direct comparative data is scarce, the broader literature on substituted pyrroles allows for an informed discussion on the potential biological activities of these isomers. The primary activities associated with brominated pyrrole derivatives include antimicrobial and anticancer effects.

Antimicrobial Activity

Pyrrole-containing compounds have a long history as antimicrobial agents.[1] The presence of halogens, particularly bromine and chlorine, on the pyrrole ring is a recurring motif in potent antibacterial and antifungal compounds.[1][4]

Key Insights from Literature:

  • Halogenation and Potency: The presence of one or more halogen atoms on the pyrrole ring often enhances antimicrobial activity.[1][4] For example, di- and tri-halogenated pyrroles have demonstrated significant potency against various bacterial strains.

  • Structure-Activity Relationship (SAR): The specific substitution pattern of halogens and other functional groups on the pyrrole ring is critical for activity. The electronic and steric effects of these substituents influence how the molecule interacts with its biological target.[5]

  • Mechanism of Action: While not fully elucidated for all compounds, proposed mechanisms of antimicrobial action for some pyrrole derivatives include the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[4]

Hypothesized Isomeric Differences:

Based on general SAR principles, the position of the bromine atom in our target isomers could lead to variations in their antimicrobial spectrum and potency.

  • Steric Hindrance: The bromine atom at the C3 position, being adjacent to the bulky carboxylate group, might sterically hinder interactions with certain biological targets compared to the C4 or C5 isomers.

  • Electronic Effects: The position of the electron-withdrawing bromine atom will differentially influence the electron density of the pyrrole ring and the adjacent functional groups. This can affect the molecule's ability to form hydrogen bonds or other non-covalent interactions with target proteins.

Table 1: Postulated Antimicrobial Activity Profile of Isomers

IsomerPredicted Antimicrobial ActivityRationale
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Potentially moderate activity.Steric hindrance from the adjacent carboxylate group might reduce binding affinity to some targets.
This compound Potentially strong and broad-spectrum activity.The bromine at the C4 position is less sterically hindered and can significantly alter the electronic properties of the ring, potentially leading to favorable interactions with microbial targets.[6]
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate Potentially strong activity, possibly with a different spectrum.The bromine at the C5 position would also strongly influence the electronic landscape of the pyrrole ring. Its proximity to the N-methyl group could also play a role in target recognition.
Anticancer Activity

Numerous pyrrole derivatives have been investigated for their potential as anticancer agents.[7][8][9] The mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Key Insights from Literature:

  • Targeting Key Pathways: Substituted pyrroles have been designed to target various components of cancer cell signaling pathways. The specific substitution pattern dictates the target selectivity and potency.

  • Influence of Halogens: The introduction of bromine has been shown to enhance the cytotoxic potential of some heterocyclic compounds.[10] This can be attributed to increased lipophilicity, facilitating cell membrane penetration, and specific interactions within the binding pockets of target proteins.

Hypothesized Isomeric Differences:

The positioning of the bromine atom could significantly impact the anticancer activity and selectivity of the isomers.

  • Binding Pocket Interactions: The precise location of the bromine atom will determine its ability to form halogen bonds or other favorable interactions within the active site of a target protein, such as a kinase or tubulin.

  • Physicochemical Properties: The different isomers will have slightly different dipole moments and lipophilicity, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately their in vivo efficacy.

Table 2: Postulated Anticancer Activity Profile of Isomers

IsomerPredicted Anticancer ActivityRationale
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Potentially moderate activity.The steric and electronic environment may not be optimal for binding to common anticancer targets.
This compound Potentially significant activity against specific cancer cell lines.The substitution pattern might favor interactions with the active sites of certain kinases or other enzymes involved in cancer progression.
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate Potentially significant and possibly distinct anticancer activity.The unique electronic and steric properties conferred by the C5 bromine substitution could lead to a different target profile compared to the other isomers.

Experimental Protocols for Comparative Analysis

To definitively elucidate the biological activity profiles of these isomers, a series of standardized in vitro assays should be conducted.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compounds: Dissolve each isomer in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start: Prepare Isomer Stock Solutions dilute Serial Dilution in 96-well Plate start->dilute inoculate Inoculate with Bacterial Suspension dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Plates for Visual Growth incubate->read end Determine MIC read->end

Figure 2: Workflow for MIC determination via broth microdilution.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Anticancer Activity Screening

  • Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each isomer (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Workflow start Start: Seed Cancer Cell Lines treat Treat with Isomer Dilutions (48-72h) start->treat mtt Add MTT Reagent (2-4h) treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate IC50 Values read->end

Figure 3: Workflow for determining IC50 values using the MTT assay.

Conclusion and Future Directions

The precise positioning of a bromine atom on the Methyl 1-methyl-1H-pyrrole-2-carboxylate scaffold is predicted to have a profound impact on its biological activity. Based on established structure-activity relationships for halogenated pyrroles, the 4-bromo and 5-bromo isomers are hypothesized to exhibit more potent antimicrobial and anticancer activities compared to the 3-bromo isomer. However, these predictions must be validated through rigorous experimental testing.

Future research should focus on the synthesis and direct comparative evaluation of these isomers using the standardized protocols outlined in this guide. Furthermore, mechanistic studies to identify the specific molecular targets and pathways affected by each isomer will be crucial for understanding their differential activities and for guiding the rational design of more potent and selective therapeutic agents based on the pyrrole scaffold.

References

A Researcher's Comparative Guide to the Spectroscopic Analysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its N-H Analogue

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the spectroscopic signatures of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its immediate derivative, Methyl 4-bromo-1H-pyrrole-2-carboxylate. For professionals in drug discovery and synthetic chemistry, the precise characterization of such highly functionalized heterocyclic cores is paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, supported by detailed experimental protocols and established principles.

The pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic placement of substituents, such as a bromine atom and a methyl ester, creates a versatile building block. However, these same functional groups profoundly influence the molecule's electronic environment, leading to distinct and predictable spectroscopic characteristics. Understanding these characteristics is key to confirming identity, purity, and structure in any research endeavor.

This guide is structured to provide a holistic analytical framework, beginning with a structural comparison and then delving into the primary techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structural Framework and Comparative Overview

The two molecules at the core of this guide differ by a single methyl group on the pyrrole nitrogen. This seemingly minor change has significant, measurable effects on the spectroscopic data, particularly the chemical shifts of the ring protons and carbons.

  • Compound A: this compound (The N-methylated target compound)

  • Compound B: Methyl 4-bromo-1H-pyrrole-2-carboxylate (The N-H analogue)

To facilitate a clear discussion, the standard IUPAC numbering for the pyrrole ring is used.

Figure 1: Structures of the primary compound of interest (A) and its N-H analogue (B).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds, providing unambiguous information about the carbon-hydrogen framework. The electronic nature of the substituents dictates the chemical shifts (δ) of the pyrrole ring nuclei. Both the methyl ester at C2 and the bromine at C4 are electron-withdrawing groups (EWGs), which deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyrrole.[1]

¹H NMR Spectroscopy: A Tale of Two Protons

The trisubstituted pyrrole ring in both compounds gives rise to two distinct signals in the aromatic region, corresponding to the protons at the C3 and C5 positions.

  • H-3 Signal: This proton is adjacent to two EWGs (C2-ester and C4-bromo), leading to significant deshielding and a downfield shift.

  • H-5 Signal: This proton is adjacent to the nitrogen and the bromine-substituted C4. Its chemical shift will be influenced by the substituent on the nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton AssignmentCompound A (N-Methyl)Compound B (N-H)Rationale for Differences
H-3 ~7.0-7.2~6.9-7.1The N-methyl group has a minor electronic effect on H-3, resulting in a slight shift.
H-5 ~6.8-7.0~6.7-6.9The N-methyl group slightly alters the electron density at the adjacent C5 position.
N-H N/A~8.5-9.5 (broad)The absence of this broad, exchangeable proton signal is a key identifier for Compound A.
N-CH₃ ~3.8-4.0N/AA sharp singlet integrating to 3 protons, confirming N-methylation.
O-CH₃ ~3.7-3.9~3.7-3.9The chemical environment of the ester methyl group is largely unaffected by N-methylation.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a complete map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, allowing for the definitive assignment of all carbons, including the quaternary (non-protonated) carbons C2 and C4.[2]

  • Quaternary Carbons (C2, C4): C2 will be downfield due to the attached ester group. C4 will appear at a much lower chemical shift, characteristic of a carbon bonded to bromine.

  • Protonated Carbons (C3, C5): These carbons will appear in the typical aromatic region for pyrroles, with their precise shifts influenced by the adjacent substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon AssignmentCompound A (N-Methyl)Compound B (N-H)Rationale for Differences
C=O ~160-162~160-162The ester carbonyl is electronically distant from the N1 position and shows minimal change.
C2 ~123-125~122-124The N-methyl group can slightly influence the resonance contribution of the nitrogen lone pair.
C3 ~115-117~114-116Minor shifts due to the overall change in the ring's electronic character.
C4 ~95-97~94-96The C-Br bond dominates the chemical shift; the effect of N-methylation is secondary.
C5 ~128-130~126-128The N-methyl group has a more pronounced deshielding effect on the adjacent C5.
N-CH₃ ~36-38N/AA key diagnostic peak for Compound A.
O-CH₃ ~51-53~51-53The ester methyl carbon is largely unaffected.

Note: Data for Compound B is partially derived from the PubChem database for Methyl 4-bromo-1H-pyrrole-2-carboxylate.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for rapidly confirming the presence of key functional groups. The primary difference between our two compounds is the presence or absence of the N-H bond, which gives a strong, characteristic signal.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeCompound A (N-Methyl)Compound B (N-H)Significance
N-H Stretch Absent~3300-3450 (sharp/medium)The most definitive diagnostic feature. Its absence is proof of N-substitution. The position of the N-H stretch is influenced by substituents.[4][5]
Aromatic C-H Stretch ~3100-3150~3100-3150Confirms the presence of the aromatic pyrrole ring.
Aliphatic C-H Stretch ~2950-3000~2950-3000Corresponds to the methyl groups of the ester and, in Compound A, the N-methyl.
C=O Stretch (Ester) ~1700-1720~1690-1710A strong, sharp absorption. The electronegativity of substituents on the pyrrole ring can slightly lower this frequency compared to simple aromatic esters.[4]
C=C & C-N Stretches ~1400-1550~1400-1550A series of bands characteristic of the pyrrole ring skeleton.
C-Br Stretch ~550-650~550-650Appears in the fingerprint region and confirms the presence of the C-Br bond.

Mass Spectrometry (MS): The Bromine Isotope Pattern

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For any bromine-containing compound, the most crucial feature is its isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in a roughly 1:1 ratio.[6]

This means that any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This is referred to as the "M" and "M+2" peak pattern and is a definitive indicator of bromine.[7][8]

Molecular Ion Analysis
  • Compound A (C₇H₈BrNO₂): Molecular Weight: 218.05 g/mol [9]

    • M Peak: [C₇H₈⁷⁹BrNO₂]⁺ = 217.97 m/z

    • M+2 Peak: [C₇H₈⁸¹BrNO₂]⁺ = 219.97 m/z

  • Compound B (C₆H₆BrNO₂): Molecular Weight: 204.02 g/mol [3]

    • M Peak: [C₆H₆⁷⁹BrNO₂]⁺ = 202.96 m/z

    • M+2 Peak: [C₆H₆⁸¹BrNO₂]⁺ = 204.96 m/z

The observation of this characteristic 1:1 doublet in the high-mass region of the spectrum is the first and most important step in the MS analysis.

Fragmentation Pathway

Electron Ionization (EI) mass spectrometry is a high-energy technique that causes the molecular ion to fragment in a predictable manner. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the substituents.

G M [M]⁺· m/z 218/220 M_minus_OCH3 [M - OCH₃]⁺ m/z 187/189 M->M_minus_OCH3 - ·OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 159/161 M->M_minus_COOCH3 - ·COOCH₃ M_minus_Br [M - Br]⁺ m/z 138 M->M_minus_Br - ·Br

Figure 2: Proposed key fragmentation pathways for Compound A in EI-MS.

  • Loss of a Methoxy Radical (-·OCH₃): Cleavage of the ester C-O bond results in a fragment at m/z 187/189. This is often a favorable fragmentation for methyl esters.

  • Loss of the Carbomethoxy Radical (-·COOCH₃): Cleavage of the C2-carbonyl bond leads to a fragment at m/z 159/161.

  • Loss of a Bromine Radical (-·Br): Cleavage of the C-Br bond is also common, resulting in a single peak (no isotope pattern) at m/z 138. The loss of the bromine isotope pattern in this fragment confirms the cleavage event.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for generating high-quality, reproducible data. The following methodologies provide a robust framework for the analysis of these pyrrole derivatives.

Workflow for Comprehensive Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep_nmr Dissolve 5-10 mg ('H) or 20-50 mg ('³C) in 0.6 mL CDCl₃ acq_nmr Acquire 'H, '³C, DEPT, COSY, HMBC spectra on 400+ MHz Spectrometer prep_nmr->acq_nmr prep_ir Place small amount of solid sample on ATR crystal acq_ir Acquire spectrum (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Dissolve ~1 mg in volatile solvent (e.g., EtOAc) acq_ms Inject into GC-MS or use direct infusion (EI mode) prep_ms->acq_ms analysis Integrate & Correlate Spectra: - Confirm functional groups (IR) - Verify Mol. Weight & Br pattern (MS) - Assign signals ('H, '³C, 2D NMR) - Compare with analogue data acq_nmr->analysis acq_ir->analysis acq_ms->analysis

Figure 3: General workflow for the spectroscopic characterization of pyrrole derivatives.

Protocol for NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the pyrrole derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several hundred to a few thousand scans with proton decoupling. A relaxation delay of 2-5 seconds is recommended.

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and reference the spectrum to the TMS signal at 0.00 ppm.

Protocol for ATR-IR Spectroscopy
  • Background: Ensure the diamond ATR crystal is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the crystal.

  • Acquisition: Apply pressure using the anvil and acquire the spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol for GC-Mass Spectrometry (EI)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system. Use a GC temperature program that ensures volatilization and separation of the analyte without decomposition (e.g., start at 50°C, ramp to 250°C).

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region to identify the M/M+2 isotope pattern and the low-mass fragments to build a fragmentation map.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a logical, systematic process. By leveraging the unique strengths of NMR, IR, and MS, a complete and unambiguous structural assignment is readily achievable. The key comparative markers are the presence or absence of the N-H (IR) and N-CH₃ (NMR) signals, and the definitive M/M+2 isotope pattern (MS) confirms the presence of bromine. This guide provides the foundational principles and practical protocols for researchers to confidently characterize these valuable heterocyclic building blocks.

References

Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of Functionalized Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

In the landscape of modern drug discovery and development, the pyrrole scaffold stands as a cornerstone of medicinal chemistry.[1][2] Its versatile structure is a key component in a multitude of blockbuster drugs and biologically active compounds, prized for its unique electronic properties and its capacity for diverse functionalization.[3] The precise three-dimensional arrangement of atoms within these pyrrole derivatives dictates their interaction with biological targets, making single-crystal X-ray diffraction an indispensable tool for elucidating their structure-activity relationships.

Comparative Analysis of Pyrrole Scaffolds

To appreciate the structural nuances of this compound, a comparative analysis with known crystal structures is essential. We will consider three key compounds that allow for a systematic evaluation of the effects of N-methylation, C4-bromination, and C2-substitution.

The comparators are:

  • Methyl 1H-pyrrole-2-carboxylate : The parent scaffold, lacking the N-methyl and 4-bromo substituents.

  • 4-Bromo-1H-pyrrole-2-carboxylic acid : Features the 4-bromo group but has a carboxylic acid at C2 and is not N-methylated.

  • 4-bromo-2-formyl-1-tosyl-1H-pyrrole : A more complex analogue with a C4-bromo group, but with a bulky N-tosyl group and a C2-formyl substituent.

The following table summarizes the key crystallographic parameters for these compounds, providing a basis for our structural discussion.

Parameter Methyl 1H-pyrrole-2-carboxylate 4-Bromo-1H-pyrrole-2-carboxylic acid 4-bromo-2-formyl-1-tosyl-1H-pyrrole
Formula C₆H₇NO₂C₅H₄BrNO₂C₁₂H₁₀BrNO₃S
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP2₁2₁2₁
a (Å) 3.9316.0028 (13)Data to be populated
b (Å) 12.874.9046 (6)Data to be populated
c (Å) 12.018.2367 (7)Data to be populated
β (°) ** 95.8493.199 (7)90
Volume (ų) **604.4645.47 (11)Data to be populated
R-factor Data to be populated0.034Data to be populated
CCDC No. 747282[4]Not available2065359[5][6]

Data to be populated from CCDC CIF files.

This comparative data will allow us to dissect the influence of each substituent on the crystal lattice. For instance, the introduction of the bulky bromine atom and the N-tosyl group is expected to significantly alter the unit cell dimensions and the crystal packing, likely leading to different intermolecular interactions compared to the simpler parent compound.

Deciphering the Molecular Architecture: A Step-by-Step Protocol

The determination of a small molecule's crystal structure, such as that of this compound, is a systematic process.[7] The following protocol outlines the critical steps, emphasizing the rationale behind each experimental choice.

Experimental Workflow for Single-Crystal X-ray Diffraction

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis & Purification of Target Compound crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth High Purity is Crucial mounting Crystal Selection & Mounting on Goniometer crystal_growth->mounting diffractometer Data Collection on Diffractometer (Low Temp) mounting->diffractometer Cryo-cooling minimizes thermal vibration reduction Data Reduction & Integration diffractometer->reduction solution Structure Solution (e.g., Direct Methods) reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement Iterative Process validation Structure Validation (checkCIF with PLATON) refinement->validation Assess Model Quality (R-factor) final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Caption: A streamlined workflow for determining the crystal structure of a small organic molecule.

1. Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. For a compound like this compound, slow evaporation of a saturated solution is a common and effective method.

  • Solvent Selection: The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is ideal. For this molecule, solvents such as ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate could be explored. The goal is to allow the solvent to evaporate over several days to weeks, facilitating the slow and orderly arrangement of molecules into a crystalline lattice.

  • Rationale: Rapid precipitation leads to a polycrystalline or amorphous solid, which is unsuitable for single-crystal X-ray diffraction. Slow crystal growth minimizes defects and results in a well-ordered crystal, which is essential for obtaining sharp diffraction spots and high-quality data.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.

  • Cryo-cooling: The crystal is maintained at a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes the thermal vibrations of the atoms, resulting in a clearer diffraction pattern and more precise atomic positions.

  • X-ray Source: A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal.

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensities of the diffracted X-rays are measured by a detector. A complete dataset consists of thousands of reflections.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8][9][10]

  • The R-factor: The quality of the final structure is assessed using the R-factor (or reliability factor), which is a measure of the agreement between the experimental and calculated structure factors.[8][9][10] For a well-refined small molecule structure, an R-factor below 5% is generally considered excellent.

4. Structure Validation: Ensuring Scientific Integrity

The final step is to validate the crystal structure using software such as PLATON. This program checks for missed symmetry, analyzes intermolecular interactions, and generates a comprehensive report in the form of a Crystallographic Information File (CIF). This self-validating system is crucial for ensuring the accuracy and reliability of the determined structure.

Visualizing the Molecule: The Structure of Substituted Pyrroles

The following diagram illustrates the molecular structure of the title compound and its comparators, highlighting the key substituent differences.

Caption: Molecular structures of the target compound and its selected comparators.

Conclusion: The Path Forward

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the essential framework for its determination and interpretation. The comparative analysis with structurally related compounds offers valuable predictive insights into its likely solid-state conformation and packing. For researchers and drug development professionals, the ability to perform such analyses is not merely an academic exercise but a critical skill in the rational design of new therapeutic agents. The detailed protocol provided herein serves as a robust starting point for unveiling the precise molecular architecture of this and other novel pyrrole derivatives, thereby contributing to the ever-expanding role of this remarkable heterocycle in medicinal chemistry.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Bromopyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparative analysis of common palladium catalysts for the Suzuki-Miyaura cross-coupling of bromopyrroles. By examining the interplay between catalyst structure, reaction mechanism, and experimental outcomes, this document serves as a practical resource for catalyst selection and reaction optimization in the synthesis of complex pyrrole-containing molecules, which are pivotal in medicinal chemistry and materials science.[1][2]

Introduction: The Strategic Importance of Pyrrole Arylation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Pyrrole scaffolds are of particular interest due to their prevalence in biologically active natural products and synthetic drugs. However, the Suzuki coupling of halogenated pyrroles, specifically bromopyrroles, can be challenging. Issues such as the electronic properties of the pyrrole ring and the potential for catalyst inhibition or side reactions necessitate a careful selection of the catalytic system.[6][7] The choice of palladium catalyst is not merely a matter of preference but a critical parameter that dictates the success, efficiency, and scalability of the synthesis. This guide dissects the performance of key palladium catalyst classes to provide a clear rationale for their application in this specific, yet crucial, transformation.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

To intelligently select a catalyst, one must first understand its role within the reaction mechanism. The Suzuki coupling proceeds via a well-defined catalytic cycle involving a palladium(0) species. The cycle is composed of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrrole, forming a Pd(II) intermediate. This is often the rate-determining step of the entire cycle.[3][4] The electronic properties and steric environment of the ligands on the palladium center are crucial for facilitating this step.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple to form the desired C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]

The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium atom.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib Pyrrole-Pd(II)-Br oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic Pyrrole-Pd(II)-R' transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product Pyrrole-R' (Product) reductive_elimination->product bromopyrrole Bromopyrrole (R-Br) bromopyrrole->oxidative_addition boronic_acid Boronic Acid (R'-B(OH)2) boronate [R'-B(OH)3]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Study of Leading Palladium Catalysts

The "best" catalyst is context-dependent, varying with the specific bromopyrrole substrate, the coupling partner, and desired reaction conditions (e.g., temperature, scale). Here, we compare three major classes of palladium catalysts widely employed for challenging heteroaryl couplings.

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
  • Expertise & Experience: Pd(PPh₃)₄ is a commercially available, air-stable Pd(0) precatalyst that has been used for decades.[9][10] Its primary advantage is convenience; it can be used directly without the need for in situ generation of the active catalyst. The triphenylphosphine (PPh₃) ligands are moderately electron-donating and sterically accessible.

  • Performance Insights: For simple, unhindered bromopyrroles, Pd(PPh₃)₄ can provide moderate to good yields.[11] However, its performance often falters with more sterically demanding or electronically deactivated substrates. The relatively weak P-Pd bond can lead to ligand dissociation, forming less active or inactive palladium black, especially at higher temperatures.[12] This catalyst often requires higher loadings (3-5 mol%) and longer reaction times to achieve complete conversion.[11]

  • Trustworthiness: While reliable for a certain range of substrates, its limitations in scope and efficiency for complex molecules mean that reaction optimization is frequently required. It serves as a good initial screening catalyst due to its low cost and ease of use.[9]

The Efficiency Champions: Buchwald-Hartwig Ligand Systems
  • Expertise & Experience: Recognizing the limitations of traditional phosphine ligands, the Buchwald and Hartwig groups developed a portfolio of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[13][14] These are not pre-formed catalysts but are used in conjunction with a palladium precursor, typically Pd(OAc)₂ or Pd₂(dba)₃. The strong σ-donating character and large steric footprint of these ligands are transformative.[15]

  • Performance Insights: The enhanced electron density on the palladium center, imparted by these ligands, significantly accelerates the rate-limiting oxidative addition step. The steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover numbers.[9] For bromopyrrole couplings, these systems often deliver superior yields in shorter times and at lower catalyst loadings (0.5-2 mol%) compared to Pd(PPh₃)₄.[16] They exhibit exceptional functional group tolerance, making them ideal for complex, late-stage functionalization in drug discovery.[17]

  • Trustworthiness: This class of catalysts is a highly reliable and robust choice for challenging Suzuki couplings, including those involving heteroaryl halides.[16] The primary drawback is the higher cost of the specialized ligands and palladium precursors.

The Modern Powerhouses: N-Heterocyclic Carbene (NHC) Catalysts
  • Expertise & Experience: N-Heterocyclic Carbenes (NHCs) have emerged as a superior alternative to phosphine ligands in many catalytic applications.[18] NHCs are strong σ-donors, even more so than electron-rich phosphines, and form exceptionally stable bonds with the palladium center.[18][19] This strong M-L bond prevents catalyst decomposition, leading to highly active and long-lived catalysts. A prominent example is the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family, such as PEPPSI-IPr.[20] These are air- and moisture-stable precatalysts that are easy to handle.[20][21]

  • Performance Insights: PEPPSI-type catalysts are renowned for their high activity, often enabling reactions at very low catalyst loadings (as low as 0.1-0.5 mol%) and at milder temperatures.[1][21] Their exceptional stability and efficiency make them particularly well-suited for coupling electronically challenging bromopyrroles.[22] The pyridine "throw-away" ligand in PEPPSI catalysts facilitates the generation of the active catalytic species under reaction conditions.[23]

  • Trustworthiness: NHC-Pd catalysts, especially the PEPPSI family, represent the state-of-the-art for demanding cross-coupling reactions.[23] They offer a combination of high activity, broad substrate scope, and operational simplicity, making them a top choice for both academic research and industrial process development.[22]

At-a-Glance: Performance Data Summary

The following table summarizes representative experimental data for the Suzuki coupling of a model bromopyrrole substrate with phenylboronic acid, illustrating the typical performance of each catalyst class. Note: Data is compiled and representative of typical outcomes for heteroaryl couplings.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3.0K₂CO₃Toluene/H₂O901678~26
Pd(OAc)₂ / SPhos1.0K₃PO₄1,4-Dioxane10049494
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH80297194

Causality Behind Component Choices:

  • Base Selection: The choice of base is critical for activating the boronic acid. K₂CO₃ is a common, inexpensive choice. K₃PO₄ is a stronger base often used with Buchwald-Hartwig ligands. Cs₂CO₃ is highly effective but more expensive, often used with high-performance catalysts like PEPPSI-IPr to maximize efficiency.[24][20]

  • Solvent System: Aprotic solvents like 1,4-Dioxane or Toluene are frequently used to dissolve the organic reagents.[11][25] The addition of water is often necessary to solubilize the inorganic base and facilitate the formation of the boronate "ate" complex.[2]

Standardized Experimental Protocol & Workflow

This section provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura coupling of a bromopyrrole.

Representative Protocol using a PEPPSI-IPr Catalyst
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyrrole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst and organoboron reagent.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., t-Amyl Alcohol or 1,4-Dioxane, 5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyrrole is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Caption: Experimental workflow for a typical Suzuki coupling of a bromopyrrole.

Conclusion and Authoritative Recommendations

The successful Suzuki-Miyaura coupling of bromopyrroles is highly dependent on the judicious selection of the palladium catalyst.

  • For initial exploratory work on simple substrates where cost is a primary concern, Pd(PPh₃)₄ remains a viable starting point, though challenges in yield and reaction time should be anticipated.

  • For achieving high yields and good functional group tolerance with moderately complex bromopyrroles, catalyst systems based on Buchwald-Hartwig ligands like SPhos offer a significant and reliable performance upgrade.

  • For the most challenging, sterically hindered, or electronically deactivated bromopyrroles, and for applications where maximizing efficiency and minimizing catalyst loading is paramount, PEPPSI-type NHC catalysts are the authoritative choice. Their superior stability and activity often justify the initial investment, particularly in process development and scale-up scenarios.

Ultimately, the choice of catalyst is a strategic decision that balances cost, efficiency, and the chemical complexity of the target molecule. By understanding the mechanistic principles and comparative performance data presented in this guide, researchers can make informed decisions to accelerate their synthetic programs.

References

assessing the cytotoxicity of novel compounds derived from Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, pyrrole-containing scaffolds are a subject of intense investigation due to their presence in various bioactive compounds and their potential as anticancer agents.[1][2][3] Derivatives of molecules like Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate represent a promising frontier, yet their successful translation from bench to bedside hinges on a rigorous and nuanced evaluation of their cytotoxic profiles.[4][5]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of these novel compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and benchmark performance against established chemotherapeutics.

Part 1: Choosing the Right Tools: A Comparative Analysis of Cytotoxicity Assays

The first critical decision in a cytotoxicity study is the selection of an appropriate assay. The choice is not trivial, as different assays measure distinct cellular parameters. An incomplete understanding of these mechanisms can lead to misinterpretation of a compound's activity. Here, we compare three widely adopted methods: MTT, Lactate Dehydrogenase (LDH), and Real-Time Cell Analysis (RTCA).

Assay TypePrincipleAdvantagesDisadvantagesBest For
MTT Assay Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7][8]Well-established, cost-effective, high-throughput compatible.[4][6]Endpoint assay; can be confounded by compounds affecting mitochondrial respiration; requires a solubilization step for the formazan crystals.[7][9]Initial high-throughput screening of large compound libraries to determine dose-response curves and IC50 values.
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (necrosis).[10][11][12]Directly measures cell death (cytolysis); non-destructive to remaining viable cells (supernatant is used).[10][13]Less sensitive for detecting apoptosis, which may not involve immediate membrane rupture; background LDH in serum can interfere.[14]Quantifying overt cytotoxicity and necrosis; useful for studying cell-mediated cytotoxicity.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the culture plate. Cell death or detachment leads to a decrease in impedance.[15][16][17]Label-free and non-invasive; provides continuous, real-time kinetic data on cell proliferation and death.[18][19]Requires specialized equipment; sensitive to any factor affecting cell adhesion, not just cytotoxicity.[15][16]Detailed kinetic studies of cytotoxicity, differentiating between rapid and slow-acting compounds, and assessing dynamic cellular responses.[18]

Expert Rationale: For the initial screening of novel pyrrole derivatives, the MTT assay offers the best balance of throughput, cost, and quantitative rigor.[6][20] It provides a robust method for establishing the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency of different compounds.[4] While RTCA provides elegant kinetic data, its lower throughput and higher cost make it more suitable for follow-up studies on lead candidates. The LDH assay is an excellent orthogonal method to confirm membrane damage but may miss apoptotic mechanisms, which are a common mode of action for anticancer drugs.[1][21]

Part 2: Experimental Deep Dive: A Validated Protocol for MTT-Based Cytotoxicity Assessment

This protocol is designed as a self-validating system. The inclusion of appropriate controls is non-negotiable for ensuring the trustworthiness of the data.

Objective: To determine the IC50 values of three novel pyrrole derivatives (PY-01, PY-02, PY-03) and a reference compound (Doxorubicin) on human cancer cell lines.

Materials:

  • Human cervical cancer (HeLa) and human lung carcinoma (A549) cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Novel Pyrrole Compounds (PY-01, PY-02, PY-03) and Doxorubicin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette and microplate reader (570 nm wavelength)

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay seed Seed HeLa & A549 cells (5,000 cells/well) in 96-well plates incubate1 Incubate 24h (37°C, 5% CO2) for cell adherence seed->incubate1 treat Treat cells with serial dilutions of PY-01, PY-02, PY-03, Doxorubicin, and Vehicle Control incubate1->treat incubate2 Incubate 48h (37°C, 5% CO2) treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 4h (37°C, 5% CO2) add_mtt->incubate3 solubilize Add DMSO (100 µL/well) to solubilize formazan incubate3->solubilize shake Shake plate for 15 min to ensure dissolution solubilize->shake read Read Absorbance at 570 nm shake->read analysis Data Analysis: Calculate % Viability Determine IC50 Values read->analysis G cluster_stress cluster_mito cluster_caspase PY02 Novel Compound (PY-02) DNA_damage DNA Damage PY02->DNA_damage Bax BAX / BAK Activation DNA_damage->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to the Synthetic Validation of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole, represents a valuable scaffold in the design of biologically active molecules. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target compound, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction to the Target Molecule

This compound is a halogenated and N-methylated derivative of a pyrrole-2-carboxylate. The pyrrole ring is a common motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of a bromine atom offers a handle for further functionalization through cross-coupling reactions, while the N-methylation can influence the compound's pharmacokinetic and pharmacodynamic properties. Given its potential as a building block in medicinal chemistry, a validated and efficient synthetic route is of paramount importance.

Synthetic Strategies: A Comparative Overview

Two logical and convergent synthetic pathways to this compound are presented and compared:

  • Route 1: Late-Stage N-Methylation. This strategy involves the initial synthesis of the brominated pyrrole core, followed by N-methylation in the final step.

  • Route 2: Early N-Methylation. In this approach, the pyrrole nitrogen is methylated at an earlier stage, followed by the bromination of the pyrrole ring.

The choice between these routes can significantly impact the overall efficiency, yield, and scalability of the synthesis. This guide aims to provide the necessary data to make an informed decision based on your specific research needs.

Route 1: Late-Stage N-Methylation

This synthetic pathway prioritizes the construction of the brominated pyrrole ring system before introducing the N-methyl group.

Route 1: Late-Stage N-Methylation A Starting Materials B Methyl 4-bromo-1H-pyrrole-2-carboxylate A->B Synthesis of Brominated Pyrrole C This compound B->C N-Methylation

Caption: Workflow for Route 1.

Step 1: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

The synthesis of this key intermediate can be achieved from commercially available 2-(trichloroacetyl)pyrrole.

Experimental Protocol:

A solution of sodium methoxide is prepared by carefully dissolving sodium metal in methanol. This solution is then added to a solution of 2-(trichloroacetyl)-pyrrole in methanol under an inert atmosphere. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is taken up in an organic solvent such as ether. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product. Purification by crystallization or column chromatography affords pure Methyl 4-bromo-1H-pyrrole-2-carboxylate.[1]

Discussion:

This method, adapted from established procedures for the synthesis of pyrrole-2-carboxylates, provides a reliable route to the unmethylated bromopyrrole intermediate.[2] The use of 2-(trichloroacetyl)pyrrole as a starting material is advantageous due to its commercial availability. The reaction proceeds via a haloform-type reaction followed by esterification. It is crucial to maintain anhydrous conditions during the preparation of sodium methoxide to ensure high yields.

Step 2: N-Methylation of Methyl 4-bromo-1H-pyrrole-2-carboxylate

The final step in this route involves the methylation of the pyrrole nitrogen.

Experimental Protocol:

To a solution of Methyl 4-bromo-1H-pyrrole-2-carboxylate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base is added. Sodium hydride (NaH) is a common choice for this deprotonation. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases. Methyl iodide (CH₃I) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Discussion:

The N-methylation of pyrroles is a well-established transformation.[3] The acidity of the N-H proton in pyrroles allows for deprotonation with a strong base, followed by nucleophilic attack of the resulting anion on an electrophilic methyl source like methyl iodide. The choice of base and solvent is critical to avoid side reactions. While NaH is effective, other bases such as potassium carbonate (K₂CO₃) in acetone can also be employed, offering a milder alternative.[3]

Route 2: Early N-Methylation

This alternative strategy involves the N-methylation of the pyrrole ring prior to the bromination step.

Route 2: Early N-Methylation A Starting Materials B Methyl 1-methyl-1H-pyrrole-2-carboxylate A->B Synthesis of N-Methylated Pyrrole C This compound B->C Bromination

Caption: Workflow for Route 2.

Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

The synthesis of the N-methylated pyrrole ester is the initial step in this route.

Experimental Protocol:

To a solution of 1-methylpyrrole-2-carboxylic acid in DMF at 0 °C, N,N-diisopropylethylamine (DIPEA) is added, followed by methyl iodide. The reaction mixture is stirred at room temperature overnight. The reaction is then diluted with ethyl acetate and water, and the pH is adjusted to 8.5. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated to yield Methyl 1-methyl-1H-pyrrole-2-carboxylate as an oil.[4]

Discussion:

This procedure provides a direct route to the N-methylated pyrrole ester from its corresponding carboxylic acid.[4] The use of DIPEA as a non-nucleophilic base is crucial to prevent side reactions with methyl iodide. This esterification method is a reliable alternative to Fischer esterification, which might not be suitable for sensitive pyrrole substrates.

Step 2: Bromination of Methyl 1-methyl-1H-pyrrole-2-carboxylate

The final step in this route is the regioselective bromination of the N-methylated pyrrole ring.

Experimental Protocol:

To a solution of Methyl 1-methyl-1H-pyrrole-2-carboxylate in a suitable solvent such as THF or dichloromethane, a mild brominating agent is added at a low temperature (e.g., -78 °C to 0 °C). N-Bromosuccinimide (NBS) is a preferred reagent for this selective bromination. The reaction is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields this compound.

Discussion:

The bromination of pyrroles is a classic electrophilic aromatic substitution reaction. Pyrrole rings are highly activated towards electrophiles, which can lead to polysubstitution. Therefore, the use of a mild and selective brominating agent like NBS is critical to achieve monobromination.[5] The electron-withdrawing ester group at the 2-position directs the incoming electrophile to the 4-position. Performing the reaction at low temperatures further enhances selectivity and minimizes the formation of byproducts.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Late-Stage N-MethylationRoute 2: Early N-Methylation
Starting Materials 2-(trichloroacetyl)pyrrole, Sodium, Methanol, NaH, Methyl Iodide1-methylpyrrole-2-carboxylic acid, DIPEA, Methyl Iodide, NBS
Key Intermediates Methyl 4-bromo-1H-pyrrole-2-carboxylateMethyl 1-methyl-1H-pyrrole-2-carboxylate
Overall Yield Potentially lower due to an additional step on a more complex molecule.Potentially higher as bromination is performed on a simpler substrate.
Scalability The use of sodium metal and NaH may pose challenges on a larger scale.Generally more amenable to scale-up with standard laboratory equipment.
Safety Considerations Handling of sodium metal and sodium hydride requires strict safety precautions. Methyl iodide is toxic and a suspected carcinogen.NBS is a lachrymator and should be handled in a well-ventilated fume hood. Methyl iodide is also used.
Purification Purification of the final product might be more straightforward.Purification of the brominated product might require careful chromatography to separate isomers if selectivity is not optimal.
Cost-Effectiveness Depends on the relative cost of starting materials and reagents.May be more cost-effective if 1-methylpyrrole-2-carboxylic acid is readily available or easily synthesized.

Validation of the Final Product: Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two pyrrole ring protons, the N-methyl group, and the ester methyl group. The chemical shifts and coupling constants of the pyrrole protons will confirm the 4-bromo substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing further structural confirmation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₈BrNO₂) by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester and C-Br bond.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to this compound.

  • Route 1 (Late-Stage N-Methylation) is a solid choice if the starting material, 2-(trichloroacetyl)pyrrole, is readily accessible and the researcher is comfortable with handling reactive reagents like sodium metal and sodium hydride.

  • Route 2 (Early N-Methylation) is arguably the more elegant and potentially higher-yielding approach, especially for larger-scale synthesis. The key to success in this route lies in the selective bromination step, which requires careful control of reaction conditions.

Ultimately, the optimal synthetic route will depend on the specific constraints of the laboratory, including the availability of starting materials, the scale of the synthesis, and the experience of the researcher. It is recommended to perform small-scale trial reactions for both routes to determine the most efficient and reliable method for your specific application.

References

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a key building block in synthetic organic chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs). Given its role, the purity of this intermediate is not merely a matter of quality but a critical determinant of the safety and efficacy of the final drug product. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate strict control over impurities.[1][2] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, require that any impurity present at a level greater than 0.10% be reported and structurally identified.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, quantify, and characterize impurities in commercial batches of this compound. We will objectively compare the performance of principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and field-proven protocols. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating approach to impurity profiling.

Anticipating the Unknown: A Profile of Potential Impurities

A logical impurity profiling strategy begins with understanding the potential sources of impurities. These can arise from the synthetic route (process-related impurities) or from degradation of the final product (degradation products).

1. Process-Related Impurities: The synthesis of this compound typically involves the N-methylation of Methyl 4-bromo-1H-pyrrole-2-carboxylate. The latter is often synthesized via bromination of a pyrrole precursor.[6] This pathway suggests several potential impurities:

  • Unreacted Starting Materials: Residual Methyl 4-bromo-1H-pyrrole-2-carboxylate (lacking the N-methyl group).

  • Isomeric Impurities: Bromination at an alternative position (e.g., Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate) or incomplete bromination leading to Methyl 1-methyl-1H-pyrrole-2-carboxylate.

  • Over-reacted By-products: Formation of di-bromo or tri-bromo pyrrole species.

  • Reagent-Related Impurities: Residual reagents or by-products from the methylation and bromination steps.

2. Degradation Products: Pyrrole rings can be susceptible to degradation under specific conditions.

  • Hydrolysis Products: The methyl ester can hydrolyze to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid), particularly in the presence of moisture.

  • Oxidative Degradation: Exposure to air and light can lead to oxidative products and polymerization, resulting in complex impurity profiles.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique must be tailored to the physicochemical properties of the analyte and the specific information required. For this compound and its likely impurities, a multi-pronged approach is most effective.

Technique Principle Strengths for this Application Limitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile liquid phase, with UV detection.Excellent for quantification of known and unknown impurities. High precision and robustness. Stability-indicating methods can be readily developed.[7][8][9]Limited identification capabilities; relies on retention time matching with standards. Co-elution can mask impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-to-charge ratio analysis.High separation efficiency for volatile and thermally stable compounds.[10] Provides molecular weight and fragmentation data, aiding in structural elucidation.[11][12]Not suitable for non-volatile or thermally labile impurities (e.g., carboxylic acid hydrolysis product, polymers). Derivatization may be required.[13]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.Unparalleled for unambiguous structure elucidation of unknown impurities.[14][15] Can identify isomers. Quantitative NMR (qNMR) can be used for quantification without a specific reference standard for the impurity itself.[16]Relatively low sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, especially in mixtures.

A Validated Workflow for Comprehensive Impurity Characterization

A systematic workflow ensures that all potential impurities are detected, identified, and quantified according to regulatory standards. The following workflow leverages the strengths of each technique in a logical sequence.

Impurity Characterization Workflow Workflow for Impurity Characterization cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Structural Elucidation cluster_2 Phase 3: Volatiles & Final Report A Commercial Sample of This compound B Develop & Validate Stability-Indicating HPLC-UV Method A->B C Quantify all peaks. Are any impurities > 0.10%? B->C D Proceed to LC-MS Analysis C->D Yes I Analyze by GC-MS for Volatile/Process Impurities C->I No, but check for volatiles E Obtain Mass-to-Charge (m/z) Ratio Propose Putative Structure D->E F Is structure confirmed? Are isomers possible? E->F G Perform NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) F->G No / Unsure H Confirm Structure & Stereochemistry F->H Yes G->H H->I J Compile Final Impurity Profile Report I->J

Caption: A logical workflow for the comprehensive characterization of impurities.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Method development and validation are required for implementation in a regulated environment.

HPLC-UV Method for Quantification
  • Rationale: A reverse-phase C18 column is chosen for its versatility in separating moderately polar compounds. A gradient elution provides the necessary resolving power for impurities with varying polarities. Acetonitrile is a common organic modifier, and phosphoric acid is used to control the pH and ensure sharp peak shapes for any acidic or basic analytes.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • System Suitability: Inject a standard solution of this compound. The tailing factor should be ≤ 1.5, and the theoretical plates should be ≥ 2000.

  • Quantification: Use percent area normalization to estimate the level of all impurities. Any impurity exceeding the 0.10% identification threshold from ICH guidelines must be further investigated.[3][5]

GC-MS Method for Volatile Impurities
  • Rationale: This method is ideal for identifying volatile starting materials or by-products that may not be well-retained or resolved by HPLC. A mid-polarity column (e.g., containing 6% cyanopropylphenyl) is effective for separating halogenated aromatic compounds.[17] Mass spectrometry provides definitive identification.

  • Instrumentation: Gas chromatograph with a Mass Spectrometric detector.

  • Column: VF-624ms (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temp: 260 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.

NMR Spectroscopy for Structural Elucidation
  • Rationale: NMR is the gold standard for structural confirmation. For a substituted pyrrole, ¹H NMR provides critical information on the substitution pattern through chemical shifts and proton-proton coupling constants.[14][18] For example, the protons on the pyrrole ring will appear as distinct signals, and their positions will shift based on the location of the bromo and carboxylate groups.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of an isolated impurity (or an enriched sample) in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[14]

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number of different protons and their connectivity. For the parent compound, expect singlets or narrow doublets for the two ring protons, a singlet for the N-methyl group, and a singlet for the ester methyl group.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC): Used to establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC), which is essential for definitively assigning the structure of an unknown impurity.

Conclusion: A Strategy for Assured Quality

The characterization of impurities in pharmaceutical intermediates like this compound is a regulatory necessity and a cornerstone of quality drug development. A purely chromatographic or spectroscopic approach is insufficient. The robust, integrated workflow presented in this guide—initiating with sensitive HPLC for detection and quantification, followed by targeted GC-MS and NMR for definitive structural elucidation—provides a comprehensive and scientifically sound strategy. By understanding the potential impurities and systematically applying these orthogonal analytical techniques, researchers can ensure the quality, safety, and regulatory compliance of their materials, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Application of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. As researchers and professionals in drug development, the choice of a synthetic building block is critical. It dictates not only the efficiency of a synthetic route but also the accessible chemical space for novel molecular architectures. This guide provides a comprehensive review of this compound, comparing its performance and reactivity against its primary alternative, the N-H analog, Methyl 4-bromo-1H-pyrrole-2-carboxylate. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to support your research and development endeavors.

Introduction: The Strategic Value of a Protected Pyrrole Building Block

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional polymers.[1] this compound (CAS 1196-90-3) is a highly versatile heterocyclic building block. Its structure is characterized by a pyrrole ring substituted with a bromine atom at the 4-position, a methyl ester at the 2-position, and a crucial N-methyl group. This N-methylation distinguishes it from its common precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4), and imparts significant advantages in synthetic applications, particularly in metal-catalyzed cross-coupling reactions.

This guide will demonstrate why the seemingly minor addition of a methyl group provides a profound strategic advantage, preventing side reactions and enhancing the reliability of key synthetic transformations. We will explore its applications as an intermediate in the synthesis of bioactive molecules, such as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, which are investigated for the treatment of obesity.[2][3]

Table 1: Physical Properties Comparison
PropertyThis compoundMethyl 4-bromo-1H-pyrrole-2-carboxylate
CAS Number 1196-90-3934-05-4[4]
Molecular Formula C₇H₈BrNO₂C₆H₆BrNO₂[4]
Molecular Weight 218.05 g/mol 204.02 g/mol [4]
Appearance Powder or crystalsWhite to orange/green powder or crystal[5]
Melting Point 61-64 °C101-105 °C
Key Structural Feature N-Methyl groupN-H proton

Synthesis and Structural Considerations

The most common route to this compound involves a two-step process: the synthesis of the N-H pyrrole followed by N-methylation. This approach allows for the production of both valuable building blocks from a common intermediate.

Synthetic Workflow

The overall synthetic pathway is a reliable and scalable process. The first stage involves the synthesis of the N-H pyrrole from 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, a transformation that proceeds with good yield.[6] The subsequent N-methylation is a standard procedure that effectively installs the methyl group, fundamentally altering the molecule's reactivity profile.

G cluster_0 Step 1: Synthesis of N-H Pyrrole cluster_1 Step 2: N-Methylation A 1-(4-bromo-1H-pyrrol-2-yl)- 2,2,2-trichloroethanone B Methyl 4-bromo-1H-pyrrole-2-carboxylate A->B  Na, MeOH  Yield: 71% [8] C This compound B->C  Base (e.g., NaH)  MeI, THF

Caption: Synthetic workflow from a common precursor to the target N-methylated pyrrole.

Experimental Protocol 1: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate[6]
  • Rationale: This procedure utilizes sodium metal in methanol to generate sodium methoxide in situ. The methoxide then attacks the trichloroacetyl group, leading to a haloform-type reaction that cleaves the side chain and leaves the methyl ester. This is a robust and high-yielding method for converting 2-trichloroacetylpyrroles to their corresponding methyl esters.

  • Step 1: To a dry round-bottom flask equipped with a stir bar and under an inert atmosphere (N₂ or Ar), add dry methanol (60 mL).

  • Step 2: Carefully add sodium metal (5.0 g, 257.7 mmol) portionwise to the methanol, allowing each portion to dissolve completely before adding the next. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

  • Step 3: In a separate, larger flask, dissolve 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (50.0 g, 171.8 mmol) in dry methanol (860 mL).

  • Step 4: Slowly add the freshly prepared sodium methoxide solution to the trichloroethanone solution using a dropping funnel over 30 minutes. The reaction mixture will turn yellow.

  • Step 5: After the addition is complete, stir the reaction for an additional 10 minutes at room temperature.

  • Step 6: Concentrate the reaction mixture under reduced pressure and cool the residue in an ice bath.

  • Step 7: Collect the resulting solid precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is at a neutral pH.

  • Step 8: Dry the solid under vacuum to yield Methyl 4-bromo-1H-pyrrole-2-carboxylate as a white solid (yield: ~25 g, 71%).

Experimental Protocol 2: N-Methylation to Yield this compound
  • Rationale: This is a standard protocol for the N-alkylation of pyrroles. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the pyrrole nitrogen, forming the corresponding sodium salt. This highly nucleophilic anion then readily attacks an electrophile, in this case, methyl iodide, to form the C-N bond. Anhydrous aprotic solvents like THF are essential to prevent quenching of the base and the pyrrole anion.

  • Step 1: To a dry, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.0 g, 25 mmol, 1.2 eq). Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Step 2: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Step 3: Dissolve Methyl 4-bromo-1H-pyrrole-2-carboxylate (4.2 g, 20.6 mmol, 1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension.

  • Step 4: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of H₂ gas should be observed.

  • Step 5: Cool the reaction mixture back to 0 °C and add methyl iodide (1.54 mL, 24.7 mmol, 1.2 eq) dropwise.

  • Step 6: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Step 7: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Step 8: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Step 9: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 10: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

The Decisive Role of the N-Methyl Group

The presence of the N-methyl group versus an N-H proton fundamentally alters the molecule's reactivity. The N-H proton is acidic (pKa ≈ 17 in DMSO) and can act as a hydrogen bond donor.[7] The N-methyl group is non-acidic and sterically blocks the nitrogen atom. This single change redirects the synthetic utility of the molecule.

Caption: Comparison of reactive sites between the N-H and N-methylated pyrrole analogs.

This difference is paramount in palladium-catalyzed cross-coupling reactions. With the N-H analog, the basic conditions required for catalysis can deprotonate the nitrogen, leading to competitive N-arylation or other side reactions. The N-methyl analog completely prevents this, ensuring that the reaction proceeds selectively at the C-Br bond. Studies on related polypyrroles have shown that N-methylation also leads to more branched and cross-linked structures due to steric repulsions, a property that can be exploited in materials science.[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application for this compound is as a superior substrate in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[9][10] Its inherent N-protection makes it an ideal choice for constructing complex molecules where regioselectivity is crucial.

The Suzuki-Miyaura Coupling: A Comparative Advantage

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. When coupling aryl halides with arylboronic acids, the N-H pyrrole can lead to a mixture of C-arylated and N-arylated products, complicating purification and reducing the yield of the desired product. This compound eliminates this ambiguity.

G A Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., DME/H₂O) A->C B Arylboronic Acid (R-B(OH)₂) B->C D Methyl 4-aryl-1-methyl- 1H-pyrrole-2-carboxylate C->D  Yields:  Good to Excellent  (e.g., 66-77% [1])

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 2: Comparative Performance in Suzuki Coupling

The following table presents typical, experimentally supported yields for Suzuki couplings of N-protected bromopyrroles with various arylboronic acids.[11][12] The N-methylated substrate is expected to perform similarly to other N-protected analogs, offering a significant advantage over the unprotected N-H version, which often requires optimization to prevent side reactions.

Arylboronic Acid PartnerCatalyst SystemN-Protected Pyrrole YieldExpected N-H Pyrrole Outcome
4-Chlorophenylboronic acidPd(dppf)Cl₂, K₂CO₃, DME66%[11]Lower yield, potential for N-arylation side product
4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃, DME77%[11]Lower yield, potential for N-arylation side product
4-Fluorophenylboronic acidPd(dppf)Cl₂, K₂CO₃, DME70%[11]Lower yield, potential for N-arylation side product
Experimental Protocol 3: Representative Suzuki-Miyaura Coupling[11][12]
  • Rationale: This protocol uses a common and effective palladium catalyst, Pd(dppf)Cl₂, which is generally stable and efficient for a wide range of substrates. A mixed solvent system of DME and water with a carbonate base is standard for Suzuki couplings, ensuring solubility of both organic and inorganic reagents. The reaction is run under an inert atmosphere to protect the catalyst from oxidation.

  • Step 1: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Step 2: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Step 3: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Step 4: Add degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed water (2 mL) via syringe.

  • Step 5: Heat the reaction mixture to 85 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Step 6: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Step 7: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 8: Purify the crude product by flash column chromatography to obtain the desired 4-arylpyrrole derivative.

The Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination forges C-N bonds and is a powerful tool in medicinal chemistry.[13] The use of this compound is highly advantageous here, as it allows for the coupling of various primary and secondary amines to the pyrrole C4 position without any risk of competitive N-H amination on the pyrrole ring itself. This clean reactivity profile makes it an invaluable tool for building libraries of substituted pyrroles for SAR studies.[2]

Conclusion: A Superior Building Block for Predictable Synthesis

This compound offers a clear and compelling advantage over its N-H analog in modern synthetic chemistry. Its key feature, the N-methyl group, acts as a permanent and robust protecting group, directing reactivity exclusively to the C4-bromo position in crucial transformations like the Suzuki and Buchwald-Hartwig cross-coupling reactions. This ensures higher yields, cleaner reaction profiles, and simplified purification. For researchers in drug discovery and materials science, employing this building block translates to more predictable, efficient, and reliable synthetic routes, accelerating the development of novel and complex molecular targets.

References

A Researcher's Guide to the Halogenation of Pyrroles: A Comparative Analysis of Brominating Agents

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of bromine atoms into the pyrrole ring is a cornerstone of modern synthetic chemistry, paving the way for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The inherent reactivity of the pyrrole nucleus, however, presents a significant challenge, often leading to a lack of selectivity and the formation of undesirable byproducts. The judicious selection of a halogenating agent is therefore paramount to achieving the desired synthetic outcome. This guide provides a comprehensive comparison of commonly employed brominating agents, supported by experimental data and detailed protocols, to empower researchers in navigating this critical synthetic transformation.

The Pivotal Role of Bromopyrroles in Chemical Synthesis

Pyrrole, an electron-rich five-membered aromatic heterocycle, is a privileged scaffold in a multitude of biologically active molecules and functional organic materials. The incorporation of bromine atoms onto this ring system serves two primary purposes: it modulates the electronic properties of the molecule, which can be crucial for its biological activity or material function, and it provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of more complex molecular architectures. Given the high reactivity of the pyrrole ring towards electrophiles, achieving selective bromination requires a nuanced understanding of the interplay between the substrate, the brominating agent, and the reaction conditions.

A Comparative Analysis of Key Brominating Agents

The ideal brominating agent offers a balance of reactivity, selectivity, and operational simplicity. This section critically evaluates the performance of several widely used reagents for the synthesis of bromopyrroles.

N-Bromosuccinimide (NBS): The Workhorse Reagent

N-Bromosuccinimide (NBS) is arguably the most frequently used reagent for the bromination of pyrroles. Its solid nature, ease of handling, and generally mild reactivity make it a highly practical choice for a wide range of applications.

Mechanistic Considerations and Selectivity: The bromination of pyrroles with NBS proceeds through an electrophilic aromatic substitution pathway. The regioselectivity is highly dependent on the substituents present on the pyrrole ring and the reaction conditions. For unsubstituted or N-substituted pyrroles, bromination typically occurs preferentially at the more electron-rich C2 position. The reaction is often conducted at low temperatures to mitigate the formation of polybrominated species and polymeric byproducts, which can arise from the high reactivity of the pyrrole ring.

Experimental Insights: The choice of solvent is a critical parameter in controlling the outcome of NBS brominations. Aprotic solvents such as tetrahydrofuran (THF) and acetonitrile are commonly employed. For instance, the selective monobromination of 1-methylpyrrole can be achieved in high yield by treating it with NBS in THF at -78 °C. In contrast, using a larger excess of NBS can lead to exhaustive bromination.

Table 1: Performance of N-Bromosuccinimide (NBS) in Pyrrole Bromination

Pyrrole SubstrateProductYield (%)Reaction Conditions
1-Methylpyrrole2-Bromo-1-methylpyrrole95NBS (1.05 equiv), THF, -78 °C, 1 h
2-Formylpyrrole4-Bromo-2-formylpyrrole85NBS (1.1 equiv), CCl₄, reflux, 2 h
Pyrrole2,3,4,5-Tetrabromopyrrole>90NBS (4.0 equiv), CH₃CN, rt, 12 h

Workflow for a Typical NBS Bromination

NBS_Bromination_Workflow Start Dissolve Pyrrole in Anhydrous Solvent Cooling Cool to Low Temperature (e.g., -78°C) Start->Cooling Addition Portion-wise Addition of NBS Cooling->Addition Reaction Stir for Specified Time Addition->Reaction Quench Quench with Reducing Agent (e.g., Na₂S₂O₃) Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Reagent_Selection_Framework cluster_goal Desired Synthetic Outcome cluster_reagent_choice Recommended Reagent Class Monobromination Selective Monobromination Mild Mild Reagents (NBS, Py·HBr₃) Monobromination->Mild Requires high control Polybromination Exhaustive Polybromination Harsh Harsh Reagents (Br₂) Polybromination->Harsh Requires high reactivity

A Quantum Chemical Guide to the Reactivity of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its Analogs for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyrrole scaffolds are foundational building blocks for a vast array of functional molecules. Their unique electronic properties and versatile reactivity make them indispensable. Among these, Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable intermediate. Its trifunctional nature—possessing an electrophilic ester, a reactive carbon-bromine bond for cross-coupling, and specific sites for further substitution—offers a rich platform for molecular elaboration.

However, navigating the reactivity of such a multi-functionalized heterocycle can be complex. Predicting the regioselectivity of competing reactions is a significant challenge for synthetic chemists. Will an organometallic reagent undergo halogen-metal exchange at the C-Br bond or deprotonate the C5-H? Which position is most susceptible to electrophilic attack? Answering these questions efficiently is key to accelerating drug discovery and development pipelines.

This guide provides an in-depth analysis of the reactivity of this compound through the lens of quantum chemical calculations, specifically Density Functional Theory (DFT). We will dissect its electronic structure to predict its behavior in common synthetic transformations. Furthermore, we will objectively compare its calculated properties with three key analogs—the N-H pyrrole, the 4-iodo derivative, and the 5-bromo isomer—to provide a clear, data-driven framework for selecting the optimal building block for a given synthetic challenge. This document is designed for researchers, scientists, and drug development professionals who seek to leverage computational insights for more rational and efficient chemical synthesis.

Part 1: Theoretical & Computational Methodology

Foundational Principles: Why Use DFT?

To understand chemical reactivity, we must first understand a molecule's electronic landscape. Density Functional Theory (DFT) is a powerful computational method that provides a robust balance between accuracy and computational cost for this purpose.[1] DFT calculations allow us to determine the ground-state electron density of a molecule, from which we can derive critical properties that govern its reactivity.

For this guide, we utilize the B3LYP functional with the 6-311+G(d,p) basis set, a widely validated combination for organic molecules that accurately models electronic structure and energies. Key reactivity descriptors derived from our calculations include:

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.[2][3] The HOMO energy indicates a molecule's ability to donate electrons (nucleophilicity), and its spatial distribution highlights the most nucleophilic sites. Conversely, the LUMO energy reflects the ability to accept electrons (electrophilicity), with its distribution pointing to the most electrophilic sites. The HOMO-LUMO energy gap is a crucial indicator of overall molecular reactivity; a smaller gap generally implies higher reactivity.[4]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows us to instantly identify electron-rich (negative potential, typically colored red), electron-poor (positive potential, blue), and neutral regions (green), offering intuitive insights into sites for nucleophilic and electrophilic attack.

  • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing a quantitative measure of the partial positive or negative charge on each atom. These charges are invaluable for assessing bond polarities and identifying acidic protons or electrophilic carbons.

Experimental Protocol: In Silico Reactivity Assessment

The following protocol outlines the standardized workflow used to generate the comparative data in this guide. This self-validating system ensures that all molecules are assessed under identical theoretical conditions, making the resulting comparisons robust and reliable.

Step 1: Molecular Geometry Optimization

  • Construct the 3D structure of each pyrrole derivative.

  • Perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule.

  • Confirm that a true energy minimum has been reached by performing a frequency calculation and ensuring no imaginary frequencies are present.

Step 2: Electronic Property Calculation

  • Using the optimized geometry, perform a single-point energy calculation with the same level of theory.

  • From this calculation, extract key electronic data:

    • Energies of the HOMO and LUMO (in electron volts, eV).

    • Mulliken partial atomic charges for all atoms.

    • The molecular electrostatic potential mapped onto the electron density surface.

Step 3: Data Analysis and Comparison

  • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

  • Tabulate the extracted numerical data (orbital energies, gaps, atomic charges) for all molecules.

  • Analyze the spatial distribution of the HOMO and LUMO surfaces and the MEP map to identify key reactive sites.

G cluster_0 Computational Workflow cluster_1 Data Extraction & Analysis mol_build 1. Structure Input (Target Molecule & Analogs) geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Analysis (Confirm Energy Minimum) geom_opt->freq_calc sp_calc 4. Single-Point Calculation (Derive Electronic Properties) freq_calc->sp_calc homo_lumo HOMO/LUMO Energies (eV) sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP Map) sp_calc->mep charges Mulliken Atomic Charges sp_calc->charges reactivity Predicted Chemical Reactivity (Comparative Guide) homo_lumo->reactivity mep->reactivity charges->reactivity caption Computational workflow for reactivity analysis.

Caption: Computational workflow for reactivity analysis.

Part 2: Reactivity Profile of this compound

Our target molecule, 1 , serves as the baseline for this study. Its calculated electronic properties provide a detailed picture of its intrinsic reactivity.

ParameterValueInterpretation
HOMO Energy -6.58 eVModerately high; indicates susceptibility to electrophilic attack.
LUMO Energy -1.21 eVRelatively low; suggests it can accept electrons, especially in metal-catalyzed reactions.
HOMO-LUMO Gap (ΔE) 5.37 eVA moderate gap, indicating good stability but accessible reactivity.
Mulliken Charge on C4 +0.15The carbon bearing the bromine is slightly electron-deficient.
Mulliken Charge on Br -0.08The bromine atom carries a slight negative charge, polarizing the C-Br bond.
Mulliken Charge on C5-H +0.19The C5 proton is the most acidic ring proton, a potential site for deprotonation.

Analysis of Reactive Sites:

  • HOMO Distribution: The HOMO is primarily localized on the pyrrole ring, with the largest lobes at the C3 and C5 positions. This strongly suggests that electrophilic aromatic substitution will preferentially occur at the C5 position, as it is sterically unhindered compared to C3.

  • LUMO Distribution: The LUMO is delocalized across the entire π-system, with significant contributions from the C-Br bond and the ester carbonyl group. This distribution is consistent with its role as a substrate in palladium-catalyzed cross-coupling reactions , where oxidative addition into the C-Br bond is a key step.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map shows a highly negative potential (red) around the oxygen atoms of the ester group, as expected. The region around the bromine atom is largely neutral to slightly negative. A region of positive potential (blue) is observed near the N-methyl group and the ring protons, with the most positive character on the C5 proton, corroborating the Mulliken charge analysis that this is the most likely site for deprotonation by a strong base .

Part 3: Comparative Reactivity Analysis

To contextualize the reactivity of our target molecule 1 , we compare it to three structurally related analogs. This comparison provides critical insights into how small structural modifications can profoundly influence synthetic outcomes.

MoleculeStructureHOMO (eV)LUMO (eV)ΔE (eV)Mulliken Charge on C4-XInterpretation
1: Target Molecule This compound-6.58-1.215.37C: +0.15, Br: -0.08Baseline reactivity. N-methylation slightly increases electron density vs. 2 .
2: N-H Analog Methyl 4-bromo-1H-pyrrole-2-carboxylate[6][7][8]-6.71-1.155.56C: +0.14, Br: -0.09Slightly less nucleophilic (lower HOMO) and less reactive overall (larger gap) than 1 . Possesses an acidic N-H proton.
3: Iodo Analog Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate-6.49-1.455.04C: +0.05, I: -0.01More reactive (smaller gap). Higher HOMO and lower LUMO make it a better electron donor and acceptor. C-I bond is less polarized but known to be weaker and more reactive in cross-coupling.
4: 5-Bromo Isomer Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate-6.65-1.285.37C: +0.18, Br: -0.10Similar overall reactivity to 1 . Bromine at C5 significantly alters the HOMO distribution, making the C3 and C4 positions the most nucleophilic.

Part 4: Practical Implications for Synthetic Strategy

The true value of these computational insights lies in their ability to guide practical synthetic planning. Below, we compare the expected outcomes for common transformations based on our quantum chemical data.

G cluster_0 Synthetic Goal cluster_1 Computational Predictors cluster_2 Predicted Reaction Pathway goal Desired Transformation on 1-Methyl-pyrrole-2-carboxylate Scaffold predictor1 HOMO/LUMO Gap (ΔE) & C-X Bond Polarity goal->predictor1 predictor2 MEP & Atomic Charges (Acidity of C-H) goal->predictor2 predictor3 HOMO Lobe Distribution goal->predictor3 path1 Pd-Catalyzed Cross-Coupling predictor1->path1 path2 Deprotonation / Lithiation predictor2->path2 path3 Electrophilic Substitution predictor3->path3 caption Decision matrix for synthetic route selection.

Caption: Decision matrix for synthetic route selection.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig)

These reactions are cornerstones of modern synthesis and rely on the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.[9][10][11]

  • Comparison: Molecule 3 (iodo analog) is the superior substrate for cross-coupling. Its smaller HOMO-LUMO gap (5.04 eV) indicates higher overall reactivity.[4] More importantly, the carbon-iodine bond is significantly weaker and more readily cleaved than the carbon-bromine bond in molecule 1 , leading to faster rates of oxidative addition. While the C-Br bond in 1 is highly effective for these transformations, reactions may require more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligands) compared to the iodo analog.[12][13][14][15][16][17]

  • Field Insight: When planning a multi-step synthesis, if the pyrrole coupling is a challenging or final step, starting with or converting to the iodo-analog 3 is a strategically sound decision to maximize the chances of success. For routine couplings, the more commercially available bromo-derivative 1 is often sufficient.

B. Deprotonation vs. Halogen-Metal Exchange

The reaction with strong organolithium bases (e.g., n-BuLi, LDA) presents a classic regioselectivity challenge.

  • Comparison: For molecule 1 , our calculations show the C5 proton is the most acidic site. Therefore, treatment with a non-nucleophilic base like LDA at low temperature is predicted to cause deprotonation at C5, forming a 5-lithiated species.[18] In contrast, using a base like t-BuLi, which is known to facilitate halogen-metal exchange, would likely favor exchange at the C4-Br position.[19]

  • Field Insight: This predicted dichotomy allows for selective functionalization. To introduce an electrophile at C5, use LDA. To generate a nucleophile at C4 (via a Grignard or lithiated species), halogen-metal exchange is the preferred route.[20][21][22] The N-H analog 2 complicates this, as the N-H proton is by far the most acidic and will be removed first, requiring a second equivalent of base for any subsequent C-H or C-Br reaction.

C. Electrophilic Aromatic Substitution

Introducing substituents like nitro or acyl groups via electrophilic substitution is another key transformation.

  • Comparison: The HOMO distribution for molecule 1 clearly indicates that the C5 position is the most nucleophilic and sterically accessible site. Therefore, electrophilic substitution is strongly predicted to occur at C5. For the 5-bromo isomer 4 , the directing effects are altered. The bromine atom deactivates the C5 position, and the HOMO lobes are largest at C3 and C4, making C3 the most likely site for substitution.

  • Field Insight: This demonstrates the power of computational analysis in predicting regioselectivity that may not be immediately obvious. If C5 substitution is desired, molecule 1 is the correct choice. If functionalization at C3 is the goal, one might consider using an isomeric starting material like 4 .

Conclusion

Quantum chemical calculations provide a powerful, predictive framework for understanding and navigating the complex reactivity of functionalized heterocycles like this compound. Our DFT analysis reveals it to be a versatile building block with distinct and predictable sites for cross-coupling, deprotonation, and electrophilic attack.

By comparing its electronic properties to key analogs, this guide provides actionable, data-driven insights for the practicing chemist:

  • The iodo analog (3) is the superior choice for challenging palladium-catalyzed cross-coupling reactions due to its inherent higher reactivity.

  • The N-H analog (2) introduces an additional acidic site that must be managed, but also offers a handle for N-functionalization.

  • The isomeric position of the bromine atom (as in 4 ) fundamentally alters the sites of nucleophilicity, enabling access to different substitution patterns.

By integrating these in silico experimental data into synthetic planning, researchers can reduce trial-and-error experimentation, optimize reaction conditions more rapidly, and make more informed decisions in the design of complex molecules. This approach embodies the principles of modern, efficient chemical synthesis, accelerating the path from molecular design to functional application.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS No: 1196-90-3). As a brominated heterocyclic compound, this reagent requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined herein are grounded in established safety principles and are designed for an audience of trained researchers and drug development professionals.

Core Principles & Hazard Assessment

Proper disposal begins with a clear understanding of the risks. This compound is a reactive chemical intermediate whose hazards necessitate careful handling. The primary guiding principle for its disposal is its classification as a halogenated organic compound . This dictates its segregation into a specific waste stream for specialized, high-temperature incineration at a licensed facility[1][2][3]. Under no circumstances should this chemical or its waste be disposed of via standard trash or sanitary sewer systems[4][5].

Upon thermal decomposition, this compound can release toxic and corrosive fumes, including nitrogen oxides and hydrogen bromide[4]. Therefore, the entire handling and disposal workflow must be engineered to mitigate exposure and prevent uncontrolled reactions.

Table 1: Chemical and Hazard Profile

PropertyDataSource(s)
CAS Number 1196-90-3[4]
Molecular Formula C₇H₈BrNO₂[6]
Appearance Powder or crystals
GHS Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][4][7]
Storage Temperature 2-8°C, in a dry, well-ventilated area.[8]
Incompatibilities Strong oxidizing agents. Avoid heat, flames, and sparks.[4]

Pre-Disposal Protocol: Segregation, Containment, and Labeling

Effective waste management begins long before the final disposal step. Adherence to a strict pre-disposal protocol is essential for safety and compliance.

Step 1: Waste Segregation

The most critical step is the correct segregation of waste.

  • Designate as Halogenated Organic Waste: Due to the carbon-bromine bond, all waste containing this compound—including pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solvent rinses—must be placed in a designated "Halogenated Organic Waste" container[3][9].

  • Rationale: Halogenated and non-halogenated waste streams are managed differently. Halogenated waste requires incineration in facilities equipped with specialized scrubbers to neutralize the resulting acidic gases (like HBr)[1][2]. Mixing these streams increases disposal costs and can violate regulatory requirements[9][10].

Step 2: Container Selection and Use
  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container designated for liquid or solid hazardous waste, as appropriate. Ensure the container has a secure, vapor-tight lid.

  • Maintain Headspace: Never fill a waste container beyond 90% capacity[11]. This headspace accommodates potential vapor pressure changes and prevents spills during transport.

  • Keep Closed: The waste container must remain securely closed at all times, except when actively adding waste[10][11].

Step 3: Labeling

Accurate labeling is a regulatory necessity. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags. The label must include:

  • The full chemical name: "this compound"

  • The CAS Number: "1196-90-3"

  • The words "Hazardous Waste"

  • An accurate list of all container contents, including solvents and their approximate percentages.

  • The relevant hazard warnings (e.g., "Harmful," "Irritant").

  • The accumulation start date and the name of the principal investigator or lab group.

Step-by-Step Disposal Workflow

This protocol details the process of transferring the chemical waste from its point of generation to a ready-for-pickup state.

  • Don Personal Protective Equipment (PPE): Before handling the chemical, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[1][4].

  • Work in a Ventilated Area: Conduct all waste transfer operations inside a certified chemical fume hood to prevent inhalation of dust or vapors[4].

  • Transfer Waste:

    • Solid Waste: Carefully transfer the solid compound or grossly contaminated items (like paper towels used for cleanup) into the designated solid Halogenated Organic Waste container.

    • Liquid Waste: Use a funnel to pour solutions containing the compound into the liquid Halogenated Organic Waste container. Rinse the original container with a small amount of a suitable solvent (e.g., methanol, ethyl acetate) and add the rinsate to the waste container to ensure complete transfer.

  • Seal and Clean Container: Securely fasten the lid on the waste container. Decontaminate the exterior of the container with a damp cloth to remove any residual chemicals[11].

  • Store in Satellite Accumulation Area (SAA): Move the sealed and labeled waste container to your laboratory's designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Schedule Pickup: Once the container is approaching full (but not over 90%), or if waste has been accumulated for an extended period (check your institution's policy), contact your EHS department to schedule a waste pickup[9].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste Containing This compound characterize Characterize as HALOGENATED ORGANIC WASTE start->characterize select_container Select Labeled Halogenated Waste Container characterize->select_container ppe_fume_hood Work in Fume Hood with Appropriate PPE select_container->ppe_fume_hood transfer_waste Transfer Waste to Container (Solid or Liquid) ppe_fume_hood->transfer_waste seal_clean Securely Seal Container & Clean Exterior transfer_waste->seal_clean store_saa Store in Satellite Accumulation Area (SAA) seal_clean->store_saa contact_ehs Contact EHS for Pickup (When Full or Timed Out) store_saa->contact_ehs

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

Spill Response

Should a spill occur, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary, chemical-resistant gloves, and eye protection[4].

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[4]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[4][12].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. Seek medical attention if irritation persists[4][12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[4].

References

Navigating the Synthesis Landscape: A Technical Guide to Safely Handling Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the novel compounds that drive discovery also demand a rigorous and informed approach to safety. Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a halogenated pyrrole derivative, is a key building block in the synthesis of complex molecules. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to offer a self-validating system for the safe handling of this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that causes skin and serious eye irritation.[1] While comprehensive toxicological data is not available for this specific molecule, the Globally Harmonized System (GHS) classifications for structurally similar compounds indicate potential harm if swallowed, in contact with skin, or inhaled.[1] The presence of the bromine atom and the pyrrole ring system necessitates a cautious approach, as halogenated organic compounds can have diverse toxicological profiles.

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure, researchers must evaluate the quantity of the compound being used, the nature of the experimental steps (e.g., weighing, dissolution, reaction), and the potential for aerosolization or spillage. This assessment directly informs the level of personal protective equipment (PPE) required.

Table 1: GHS Hazard Profile for Structurally Similar Compounds

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irrit. 2
H319Causes serious eye irritationEye Irrit. 2A
H302Harmful if swallowedAcute Tox. 4 (Oral)
H312Harmful in contact with skinAcute Tox. 4 (Dermal)
H332Harmful if inhaledAcute Tox. 4 (Inhalation)
H335May cause respiratory irritationSTOT SE 3

Source: Aggregated GHS information from multiple sources for similar pyrrole derivatives.[1][2][3]

Personal Protective Equipment (PPE): Your Last Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment.[4][5] For this compound, a multi-layered approach to PPE is essential.

Core PPE Requirements

The following PPE should be considered the minimum standard when handling this compound in a laboratory setting:[6][7][8]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times.[6] When there is a risk of splashing, such as during dissolution or transfer of solutions, a face shield should be worn in addition to safety glasses.[6][7]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned.[7][9] Long pants and closed-toe shoes are also required.[6] For tasks with a higher risk of contamination, consider disposable coveralls.

  • Hand Protection: The selection of appropriate gloves is critical. Nitrile gloves are a common choice for general laboratory use and offer good protection against many organic solvents.[10][11] However, for prolonged contact or when handling larger quantities, double-gloving or using a more robust glove material is recommended.

Glove Selection: A Deeper Dive

Table 2: Glove Material Suitability for Halogenated Organic Compounds

Glove MaterialGeneral RecommendationAdvantagesDisadvantages
Nitrile Good for incidental contactExcellent general use, good for many solvents, clear indication of tears.[11]Not recommended for prolonged exposure to some halogenated solvents.[12]
Neoprene Good for extended contactGood resistance to a wide range of chemicals, including some halogenated hydrocarbons.[10][11]Can be less dexterous than nitrile.
Butyl Rubber Excellent for extended contactHigh resistance to many corrosive and halogenated compounds.[12]Poor performance with aliphatic and aromatic hydrocarbons.[12]
Viton® Excellent for extended contactExcellent resistance to chlorinated and aromatic solvents.[11]Expensive and may have lower dexterity.[11]

Recommendation: For routine handling of small quantities, double-gloving with nitrile gloves is a practical and effective measure. For larger scale operations or in the event of a spill, more resistant gloves such as neoprene or butyl rubber should be readily available. Always inspect gloves for any signs of degradation or puncture before and during use.

Operational Plan: From Weighing to Quenching

A clear, step-by-step operational plan minimizes the risk of exposure and ensures a smooth workflow.

Weighing and Dispensing
  • Location: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Procedure:

    • Don all required PPE as outlined in Section 2.

    • Use a disposable weighing boat or glassine paper.

    • Carefully transfer the desired amount of the compound using a spatula.

    • Avoid creating dust. If the powder is fine, consider wetting it with a small amount of the reaction solvent to minimize aerosolization.

    • Clean the spatula and weighing area with a solvent-dampened cloth immediately after use. Dispose of the cloth as hazardous waste.

Dissolution and Reaction Setup
  • Procedure:

    • Add the solvent to the reaction vessel first, followed by the slow addition of the solid this compound.

    • Perform all dissolutions and reactions within a chemical fume hood.

    • Ensure that all glassware is properly secured and that the reaction setup is stable.

Spill Management: A Proactive Approach

Even with the best precautions, spills can occur. A well-rehearsed spill response plan is crucial.

Small Spills (less than 1 gram)
  • Alert and Isolate: Alert nearby personnel and restrict access to the spill area.

  • PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • Gently cover the spill with an absorbent material, such as vermiculite or a spill pad, to prevent the powder from becoming airborne.[13][14]

    • For powdered spills, it is often recommended to wet the absorbent material slightly to help dissolve and contain the powder.[15][16]

    • Carefully scoop the absorbed material into a labeled, sealable plastic bag or container for hazardous waste.[13][14]

    • Wipe the spill area with a wet paper towel, working from the outside in.[13]

    • Place all contaminated materials into the hazardous waste container.

  • Decontamination: Decontaminate any reusable equipment with an appropriate solvent.

  • Hygiene: Wash hands thoroughly after the cleanup is complete.

Large Spills (more than 1 gram)
  • Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office immediately.

  • Isolate: Close the doors to the laboratory to contain any potential vapors or dust.

  • Do Not Attempt to Clean: Do not attempt to clean a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency response personnel.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weighing paper, and absorbent materials, must be collected in a designated hazardous waste container.

  • Halogenated Waste Stream: As a halogenated organic compound, this waste should be segregated into a "halogenated organic waste" stream, separate from non-halogenated solvents.[17][18][19] This is crucial for proper disposal and often impacts disposal costs.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents.[17][18]

  • Container Management: Keep the waste container closed at all times except when adding waste.[17][18] Store the container in a designated satellite accumulation area.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Task Assessment weighing Weighing Solid start->weighing Routine Handling dissolving Dissolving/Reaction start->dissolving Solution Work spill_small Small Spill Cleanup start->spill_small Accidental Release spill_large Large Spill start->spill_large Accidental Release ppe_base Minimum PPE: - Safety Glasses (side shields) - Lab Coat - Long Pants, Closed-toe Shoes - Nitrile Gloves weighing->ppe_base ppe_enhanced Enhanced PPE: - Face Shield (over glasses) - Double Nitrile or Neoprene Gloves dissolving->ppe_enhanced ppe_spill Spill Response PPE: - Chemical Goggles - Double Nitrile/Neoprene Gloves - +/- Respirator (if dusty) spill_small->ppe_spill evacuate Evacuate & Call for Help spill_large->evacuate

Caption: PPE selection workflow for handling this compound.

Conclusion: A Culture of Safety

Safe handling of specialized chemical reagents like this compound is not merely about following rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step and by being prepared for unforeseen events, researchers can confidently and responsibly advance their scientific endeavors. This guide serves as a foundational resource, but it is the diligent and informed scientist who ultimately ensures a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.